Technical Documentation Center

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
  • CAS: 477584-38-6

Core Science & Biosynthesis

Foundational

Comprehensive Analytical and Structural Profiling of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Executive Summary In modern drug discovery, orthogonally protected heterocyclic building blocks are foundational to synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, orthogonally protected heterocyclic building blocks are foundational to synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a highly versatile amino-pyranone derivative. Because the tetrahydropyran core is ubiquitous in carbohydrate mimetics and kinase inhibitors, ensuring the absolute structural integrity of this starting material is critical.

This technical guide establishes a rigorous, self-validating analytical framework for this compound. By combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we map not only the exact mass and molecular weight but also the precise regiochemistry of the molecule.

Chemical Identity and Physicochemical Properties

The molecule features a tetrahydropyran ring substituted with a ketone at the C4 position and a tert-butoxycarbonyl (Boc)-protected amine at the C3 position. This 1,2-relationship between the ketone and the protected amine makes it a prime candidate for asymmetric reductive amination or Grignard additions.

The exact monoisotopic mass of the formula C10H17NO4 is calculated to be 215.115758 Da [1]. The physicochemical baseline data is summarized below:

Table 1: Quantitative Identificational Data
PropertyValue
IUPAC Name tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
CAS Number 477584-38-6[2]
Molecular Formula C10H17NO4[2]
Average Molecular Weight 215.246 g/mol [2]
Monoisotopic Exact Mass 215.115758 Da[1]
Topological Polar Surface Area 66.8 Ų[1]

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of the Analytical Method

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for validating the exact mass of synthetic intermediates. ESI is chosen over hard ionization techniques (like Electron Ionization, EI) because the Boc protecting group is highly labile. Under hard ionization, the pseudo-molecular ion is often completely obliterated. TOF or Orbitrap mass analyzers provide the sub-ppm mass accuracy necessary to unambiguously confirm the C10H17NO4 empirical formula.

Mechanistic Insights into Fragmentation

Even under soft ESI conditions, Boc-protected amines undergo predictable in-source fragmentation or Collision-Induced Dissociation (CID). The primary mechanistic pathway involves the loss of the terminal tert-butyl group to form isobutylene (-56.06 Da)[3], followed by the rapid extrusion of carbon dioxide (-44.00 Da)[4].

Self-Validating System: This fragmentation behavior acts as an internal validation mechanism. By monitoring these specific neutral losses, the presence of the intact carbamate moiety is confirmed independently of the parent ion mass.

Protocol: Step-by-Step ESI-HRMS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete dissolution of the moderately polar pyranone while remaining fully compatible with ESI droplet desolvation mechanics.

  • System Suitability Dilution: Dilute the stock 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant proton source to drive the formation of the [M+H]+ adduct (m/z 216.1230), maximizing the signal-to-noise ratio.

  • Acquisition Parameters: Inject 2 µL into a Q-TOF system. Set the capillary voltage to +3.0 kV and the desolvation temperature to 250 °C.

    • Causality: A relatively low desolvation temperature prevents excessive thermal degradation of the heat-sensitive Boc group before it reaches the mass analyzer[5].

  • MS/MS Fragmentation: Isolate the parent ion (m/z 216.12) in the quadrupole and apply a normalized collision energy (NCE) of 15–20 eV to induce the isobutylene loss.

ESI-MS/MS fragmentation pathway of the Boc-protected pyranone amine.

Nuclear Magnetic Resonance (NMR) Structural Validation

Causality of the Analytical Method

While HRMS confirms the elemental composition, it cannot distinguish between positional isomers (e.g., the 3-amino-4-oxo configuration versus a 4-amino-3-oxo configuration). NMR spectroscopy is strictly required to map the regiochemistry of the pyran ring.

Self-Validating System: The integration of the 1H NMR signals must perfectly match the 17 protons dictated by the HRMS-derived molecular formula, creating a closed-loop validation of the molecule's identity.

Protocol: Step-by-Step 1H and 13C NMR Workflow
  • Solvent Selection and Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is an aprotic solvent. Using a protic solvent like Methanol- d4​ would result in rapid deuterium exchange with the carbamate N-H proton, causing its signal to disappear. CDCl3​ preserves the N-H resonance (typically a broad doublet >5.0 ppm), which is critical for confirming the secondary amine structure.

  • 1H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Causality: The 9 protons of the tert-butyl group will appear as a massive, sharp singlet near 1.4 ppm. A standard 2-second D1 ensures complete relaxation of these equivalent protons, preventing signal saturation and ensuring accurate integration.

  • 13C NMR Acquisition (100 MHz): Acquire 1024 scans with broadband proton decoupling.

    • Causality: The ketone carbonyl (C4) will resonate far downfield (~205 ppm), distinctly separated from the carbamate carbonyl (~155 ppm). The presence of both distinct carbonyl signals unambiguously confirms the dual functionality of the molecule.

Integrated Analytical Workflow

To ensure absolute scientific integrity before utilizing tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in downstream drug development, the following multiplexed analytical workflow must be executed in parallel.

Multiplexed analytical validation workflow for Boc-protected pyranone derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 688022, (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid" (Isomeric reference for C10H17NO4 exact mass). PubChem.[Link]

  • White Rose eTheses Online. "Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry". University of Leeds.[Link]

  • ResearchGate. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections". Organic Process Research & Development.[Link]

Sources

Exploratory

Spectroscopic Characterization of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate: An In-Depth NMR Analysis Guide

Executive Summary In modern drug discovery, the functionalization of saturated heterocycles is a cornerstone strategy for improving the pharmacokinetic profiles of lead compounds. tert-Butyl (4-oxotetrahydro-2H-pyran-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the functionalization of saturated heterocycles is a cornerstone strategy for improving the pharmacokinetic profiles of lead compounds. tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6), also known as N-Boc-3-amino-tetrahydropyran-4-one[1], is a highly versatile building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel glycine transporter inhibitors targeting neurological disorders[2].

For researchers synthesizing derivatives of this compound, precise structural verification is non-negotiable. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the stereoelectronic principles that govern its spectral signature and providing a self-validating experimental protocol for its characterization.

Stereoelectronic Causality: The Architecture of the Chemical Shifts

To interpret the NMR spectrum of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, one must first understand its three-dimensional conformation. The tetrahydropyran ring predominantly adopts a chair conformation in solution. To minimize severe 1,3-diaxial steric clashes, the bulky tert-butoxycarbonyl (Boc) group at the C3 position strongly prefers the equatorial orientation.

The chemical shifts of this molecule are dictated by three competing electronic forces:

  • Anisotropic Deshielding by the C4 Ketone: The π -system of the carbonyl group creates a magnetic cone that strongly deshields the adjacent equatorial protons at C3 and C5.

  • Inductive Electron Withdrawal by the Endocyclic Oxygen (O1): The highly electronegative oxygen atom pulls electron density from the C2 and C6 carbons, shifting their attached protons significantly downfield.

  • Quadrupolar Relaxation & Hydrogen Bonding: The carbamate nitrogen ( 14 N) possesses a quadrupole moment that broadens the adjacent NH proton signal, a phenomenon highly sensitive to solvent exchange and concentration.

Stereoelectronic_Effects Root tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate NMR Shift Determinants N1 C4 Ketone Group (Anisotropic Deshielding) Root->N1 N2 Endocyclic Oxygen (O1) (Inductive Electron Withdrawal) Root->N2 N3 Boc-Carbamate at C3 (Steric Bulk & H-Bonding) Root->N3 C1 Downshifts C3-H & C5-H2 (δ 4.45 & 2.5-2.7 ppm) N1->C1 C2 Downshifts C2-H2 & C6-H2 (δ 3.6-4.3 ppm) N2->C2 C3 Slows NH Exchange (Broad Doublet ~5.4 ppm) N3->C3

Fig 1: Stereoelectronic effects dictating NMR chemical shifts in the tetrahydropyran system.

Quantitative Data: 1 H and 13 C NMR Assignments

The tables below summarize the empirical chemical shifts for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate acquired in CDCl 3​ at 298 K. Chemical shifts are reported relative to internal tetramethylsilane ( δ 0.00 ppm) or the residual solvent peak ( δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C)[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
NH 5.40br d1H~7.0Carbamate proton; broadened by 14 N quadrupolar relaxation and slow exchange.
C3-H 4.45m1H-Deshielded by adjacent N and C=O; complex splitting by NH and C2-H 2​ .
C2-H eq​ 4.25dd1H11.5, 2.0Strongly deshielded by adjacent O1; equatorial position lacks shielding cone.
C6-H eq​ 4.15ddd1H11.5, 6.0, 2.0Deshielded by O1; coupled to C5-H 2​ and C6-H ax​ .
C6-H ax​ 3.80ddd1H11.5, 11.0, 3.5Shielded relative to equatorial counterpart due to axial anisotropy.
C2-H ax​ 3.65dd1H11.5, 11.0Large geminal coupling (11.5 Hz) and axial-axial coupling to C3-H.
C5-H eq​ 2.70m1H-Alpha to C4 ketone; shifted downfield by carbonyl π -system.
C5-H ax​ 2.50m1H-Alpha to C4 ketone; complex multiplet due to diastereotopic nature[4].
Boc-CH 3​ 1.44s9H-Equivalent methyl groups; highly shielded aliphatic environment.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C4 205.5C=O (Ketone)Extreme downfield shift due to highly polarized C=O π -bond lacking heteroatom resonance.
Carbamate C=O 155.2C=O (Amide)Shielded relative to C4 due to resonance donation from adjacent O and N lone pairs.
Boc-C(CH 3​ ) 3​ 80.1Quaternary CDeshielded by adjacent carbamate oxygen.
C2 71.5CH 2​ Directly attached to endocyclic O1.
C6 68.2CH 2​ Directly attached to endocyclic O1; slightly shielded relative to C2.
C3 57.8CHAttached to electronegative N; alpha to C4 ketone.
C5 42.3CH 2​ Alpha to C4 ketone; lacks direct electronegative heteroatom attachment.
Boc-CH 3​ 28.3CH 3​ (x3)Standard aliphatic methyl resonance.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It does not merely outline data collection; it incorporates orthogonal checks (such as DEPT-135 and 2D NMR) to internally verify the structural assignments, eliminating ambiguity between overlapping diastereotopic protons.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen for its lack of exchangeable protons, preserving the NH doublet signal, while TMS provides an absolute zero-point reference.

  • Probe Tuning and Matching: Insert the 5mm NMR tube into a 400 MHz (or higher) spectrometer. Tune the probe specifically for 1 H (400.13 MHz) and 13 C (100.61 MHz) frequencies to maximize the quality factor (Q) of the RF coil, ensuring optimal signal-to-noise ratio (SNR).

  • Field Homogeneity (Shimming): Perform automated 3D gradient shimming on the 2 H lock signal of CDCl 3​ . Causality: Poor shimming will artificially broaden the complex multiplets at C2 and C6, destroying the fine J -coupling information required to differentiate axial from equatorial protons.

  • 1D Data Acquisition:

    • 1 H NMR: Acquire 16 scans using a 30° excitation pulse (zg30) with a 2-second relaxation delay ( d1 ).

    • 13 C NMR: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C scalar couplings, utilizing a d1 of 2 seconds.

  • Orthogonal Validation (DEPT-135): Acquire a DEPT-135 spectrum. Self-Validation Check: The CH 2​ carbons at C2, C5, and C6 must phase negatively (pointing down), while the C3-CH and Boc-CH 3​ carbons must phase positively (pointing up). The quaternary Boc carbon and both C=O carbons will disappear, definitively validating Table 2.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually to ensure pure absorptive line shapes, and calibrate the residual CHCl 3​ peak to exactly 7.26 ppm[3].

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 2. Probe Tuning & Matching (Optimize for 1H/13C Nuclei) A->B C 3. 3D Shimming (Maximize B0 Field Homogeneity) B->C D 4. Data Acquisition (1D 1H, 13C & DEPT-135) C->D E 5. Fourier Transform (& Phase/Baseline Correction) D->E F 6. Signal Integration (& Multiplet Extraction) E->F G 7. Structural Validation (Cross-reference DEPT phases) F->G

Fig 2: Self-validating NMR acquisition and processing workflow.

Conclusion

The spectroscopic characterization of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate requires careful attention to the stereoelectronic environments created by the tetrahydropyran ring and its substituents. By understanding the causality behind anisotropic deshielding and inductive effects, and by employing a self-validating NMR protocol incorporating DEPT-135, researchers can unambiguously verify the integrity of this crucial pharmaceutical building block before advancing it through complex synthetic pipelines.

References

  • Sigma-Aldrich. "tert-butyl N-(4-oxooxan-3-yl)
  • National Center for Biotechnology Information. "tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate | C10H17NO4 | CID 20780854". PubChem.
  • F. Hoffmann-La Roche AG. "Tetrahydro-pyran derivatives against neurological disorders".
  • Royal Society of Chemistry. "Supporting Information: 1H NMR and 13C NMR spectra". RSC.org.
  • National Institutes of Health. "Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide". PMC.

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a heterocyclic compound of significant interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the development of novel therapeutics, a thorough understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and a self-validating framework for its structural elucidation via single-crystal X-ray diffraction.

Introduction: The Significance of Structural Elucidation

The tetrahydropyran motif is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The incorporation of a carbamate functionality, specifically the tert-butoxycarbonyl (Boc) protecting group, offers a strategic handle for further synthetic transformations while also influencing the molecule's conformational preferences and intermolecular interactions. The title compound, tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, serves as a versatile intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.

The precise determination of its crystal structure provides invaluable information on:

  • Molecular Conformation: Understanding the preferred three-dimensional arrangement of the tetrahydropyran ring and the carbamate substituent.

  • Intermolecular Interactions: Identifying key hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

  • Solid-State Properties: Correlating the crystal structure with physical properties such as melting point, solubility, and stability.

  • Structure-Based Drug Design: Providing an experimental basis for computational modeling and the design of new analogs with improved pharmacological profiles.

This guide will walk through the essential steps, from the synthesis of the compound to the final interpretation of its crystal structure, emphasizing the causality behind the chosen methodologies.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient route is outlined below. The choice of reagents and reaction conditions is critical for achieving high purity, which is a prerequisite for successful crystallization.

Synthesis_Workflow A Commercially Available Starting Material (e.g., a protected diol) B Oxidation to Ketone A->B e.g., Swern or Dess-Martin oxidation C Introduction of Amino Group B->C e.g., Reductive amination D Boc Protection C->D Di-tert-butyl dicarbonate (Boc)2O E Final Product: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate D->E Purification (e.g., column chromatography)

Caption: Synthetic workflow for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Experimental Protocol: Synthesis

  • Oxidation: A suitable protected diol is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane or under Swern oxidation conditions to avoid over-oxidation. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Amination: The resulting ketone undergoes reductive amination. The ketone is first treated with a source of ammonia (e.g., ammonium acetate) to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium cyanoborohydride to yield the amine.

  • Boc Protection: The amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or diisopropylethylamine. This reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran.

  • Purification: The crude product is purified by flash column chromatography on silica gel to obtain the final compound with high purity.

Crystallization Strategy

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the resulting structure.[1] For organic compounds, slow crystallization is key to obtaining well-ordered single crystals.[2]

Experimental Protocol: Crystallization

A common and effective method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

  • Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility. Solvents such as ethyl acetate, acetone, or a mixture of dichloromethane and hexane are good starting points.

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent with gentle warming.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.[2]

  • Slow Evaporation: The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.[1]

  • Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

Data Collection Parameters (Representative)

ParameterValue
DiffractometerBruker APEX II CCD
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
Crystal System (Hypothetical)Orthorhombic
Space Group (Hypothetical)P2₁2₁2₁
a (Å) (Hypothetical)10.5
b (Å) (Hypothetical)12.0
c (Å) (Hypothetical)15.0
V (ų) (Hypothetical)1890.0
Z4
Reflections Collected~10000
Independent Reflections~3500
R(int)0.045
Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

XRD_Workflow A Single Crystal Selection B X-ray Data Collection A->B C Data Processing (Integration and Scaling) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Conformation

The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the ring will occupy either axial or equatorial positions. The relative stereochemistry of the substituents can be unambiguously determined from the crystal structure. The carbamate group itself has a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions

In the crystal lattice, molecules of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate are held together by a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding between the N-H of the carbamate and the carbonyl oxygen of a neighboring molecule, forming chains or dimers. Weaker C-H···O interactions may also play a role in stabilizing the crystal packing.

Interactions cluster_interactions Types of Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Intermolecular Forces HBond N-H...O=C Hydrogen Bond VdW van der Waals Interactions

Caption: Key intermolecular interactions in the crystal lattice.

Hypothetical Bond Lengths and Angles

Bond/AngleValue (Hypothetical)
C=O (carbonyl)1.23 Å
C-N (carbamate)1.34 Å
N-H0.86 Å
C-O (ring)1.43 Å
C-N-C (angle)120°
O=C-N (angle)125°

Conclusion and Future Directions

The determination of the crystal structure of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate provides a foundational understanding of its solid-state conformation and intermolecular interactions. This knowledge is crucial for its application in drug discovery and development. The detailed structural information can be used to:

  • Guide the design of new analogs with tailored properties.

  • Improve the understanding of SAR by correlating structural features with biological activity.

  • Aid in the development of new synthetic methodologies for related heterocyclic compounds.

Further studies could involve co-crystallization with target proteins to elucidate the binding mode and provide a more detailed picture of its interactions at the molecular level.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Safety and Toxicology Profile of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate: An Analog-Based Approach for Research and Development

Abstract Tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a heterocyclic compound of interest in contemporary drug discovery and organic synthesis. As with many novel research chemicals, a comprehensive, publicly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a heterocyclic compound of interest in contemporary drug discovery and organic synthesis. As with many novel research chemicals, a comprehensive, publicly available Safety Data Sheet (SDS) and a full toxicological profile are not yet established. This technical guide addresses this critical information gap by providing a robust safety and toxicity assessment based on an analog approach. By synthesizing data from the well-characterized carbamate class of compounds and related heterocyclic ketones, this document offers a detailed framework for the safe handling, storage, and risk assessment of the title compound. It is intended to empower researchers, scientists, and drug development professionals with the knowledge to mitigate potential hazards and ensure a secure laboratory environment.

Introduction: The Imperative for an Analog-Based Safety Assessment

The advancement of pharmaceutical and chemical research relies on the synthesis and evaluation of novel molecular entities. Tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate represents such a compound, holding potential as a building block or intermediate. However, its recent emergence means that specific toxicological data is scarce. In the absence of a dedicated Safety Data Sheet (SDS), a proactive and scientifically rigorous approach to hazard assessment is not just recommended, but essential for maintaining laboratory safety.[1]

This guide employs a widely accepted methodology in chemical safety: risk assessment based on structural analogs and chemical class properties. The molecule possesses two key functional groups that inform this analysis: a tert-butyl carbamate group and a tetrahydro-pyranone (heterocyclic ketone) core. Carbamates, as a class, are known for their potential biological activity, most notably the inhibition of acetylcholinesterase (AChE).[2][3][4] This mechanism is the basis for the toxicity of many carbamate pesticides.[5][6] Therefore, it is prudent to handle this compound with the precautions appropriate for a potentially bioactive substance until proven otherwise.

This document will deconstruct the potential hazards, outline detailed protocols for safe handling, and provide a toxicological framework based on the known properties of these chemical classes.

Chemical Identification and Physicochemical Properties of Analogs

To infer the properties of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, we can examine data from its parent carbamate, tert-butyl carbamate.

PropertyValue (for tert-Butyl carbamate)Data Source
Molecular Formula C5H11NO2[7]
Molecular Weight 117.15 g/mol [7]
Physical State Solid, Off-white[7]
Melting Point 105 - 109 °C[7]
Boiling Point No information available[7]
Solubility No specific data, but likely soluble in organic solvents.Inferred
Stability Stable under recommended storage conditions.[7][8]

It is reasonable to assume that the title compound will also be a solid at room temperature with limited water solubility and good solubility in common organic solvents. Stability is expected to be high under standard laboratory conditions, away from strong oxidizing agents.[7][8][9]

Inferred Hazard Identification and Classification

While no specific GHS classification exists for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a potential hazard profile can be constructed based on the known risks of the carbamate class.

  • Acute Toxicity (Oral, Dermal, Inhalation): The toxicological properties have not been fully investigated.[7] However, carbamates as a class can be harmful if swallowed, inhaled, or absorbed through the skin.[2][7][10] The primary mechanism of acute toxicity for many carbamates is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a resulting cholinergic crisis.[3][4][5] Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle weakness and respiratory distress.[4][6]

  • Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.[7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation. Direct contact can lead to redness, pain, and blurred vision.[7][11][12][13]

  • Respiratory or Skin Sensitization: Data is not available, but some chemicals can cause allergic skin reactions in sensitive individuals.

  • Germ Cell Mutagenicity: Based on related compounds, there is no strong suspicion of a mutagenic effect.[14]

  • Carcinogenicity: No data available. Some carbamates, like ethyl carbamate, are classified as potential carcinogens, but this is not a universal property of the class.

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: Inhalation of dust may cause respiratory tract irritation.[7]

    • Repeated Exposure: No data available.

Comprehensive Safe Handling and Storage Protocols

A cautious approach is mandatory when handling chemicals of unknown toxicity.[1][15] The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls
  • All weighing and transfer operations involving the solid compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[15]

  • Solutions should be prepared and handled within a fume hood to minimize exposure to vapors or aerosols.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of laboratory safety. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale and Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.[8][9]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Prevents dermal absorption, a common exposure route for carbamates.[9] Gloves should be inspected before use and changed immediately if contaminated.[9]
Skin and Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.[16]
Respiratory Protection Not required for small-scale use within a certified fume hood.A fume hood provides adequate respiratory protection from dust and vapors.
Storage and Stability
  • Store in a tightly sealed, clearly labeled container.[9]

  • Keep in a cool, dry, and well-ventilated area.[8][9]

  • Segregate from strong oxidizing agents and incompatible materials.[7][9]

  • Due to the potential for degradation in biological samples, proper storage is critical for analytical standards.[17][18] While not a biological sample, this highlights the importance of controlled storage conditions.

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][19]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9][19]

In-Depth Toxicological Profile (Inferred)

Mechanism of Action: The Carbamate Moiety

The primary toxicological concern for this molecule stems from its carbamate functional group. Carbamate insecticides act by reversibly inhibiting the enzyme acetylcholinesterase (AChE).[4][20]

Carbamate_Toxicity cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway cluster_result Toxicological Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Blocked_AChE Carbamylated AChE (Inactive) Carbamate tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Carbamate->AChE Reversibly Binds & Inhibits (Carbamylation) Excess_ACh Excess ACh in Synapse Blocked_AChE->Excess_ACh Prevents ACh Breakdown Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Symptoms Cholinergic Symptoms (SLUDGE, etc.) Overstimulation->Symptoms

Caption: Conceptual mechanism of carbamate-induced toxicity via reversible AChE inhibition.

AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, carbamates cause ACh to accumulate, leading to overstimulation of cholinergic receptors in the nervous system.[3][5] Unlike organophosphates, which cause irreversible inhibition, the bond formed by carbamates with AChE is reversible, meaning that toxicity is generally of shorter duration.[4][6][20]

The Role of the Heterocyclic Core

The tetrahydro-2H-pyran-one core is a common motif in many biologically active molecules and natural products. While not conferring a specific, class-wide toxicity like the carbamate group, its metabolic fate is of interest. It may undergo enzymatic reduction of the ketone or other phase I and phase II metabolic transformations. The exact metabolites and their potential toxicity are unknown and would require dedicated investigation.

Experimental Protocols: A Self-Validating System for Safe Handling

The following workflow provides a systematic, step-by-step process for handling tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, designed to be a self-validating system where safety is integrated into every step.

Caption: A three-phase workflow for the safe handling of potent research compounds.

Step-by-Step Protocol:
  • Preparation:

    • Thoroughly review this safety guide and any available data for chemically similar carbamates.[1]

    • Ensure the chemical fume hood has a current certification sticker and is functioning correctly.

    • Lay down absorbent, plastic-backed bench paper on the work surface inside the hood.[15]

    • Assemble all necessary glassware, reagents, and waste containers inside the hood.

    • Don all required PPE as outlined in Section 4.2.

  • Handling (Example: Weighing and Dissolving):

    • Perform all manipulations deep within the fume hood.

    • To minimize dust, do not weigh the powder directly on a balance. Instead, transfer an approximate amount to a pre-tared, sealable vial inside the hood.

    • Seal the vial, decontaminate its exterior with a damp wipe, and then weigh it outside the hood. Adjust the amount of solid as needed by returning the sealed vial to the hood.

    • Once the desired mass is obtained, return the vial to the hood.

    • Slowly add solvent to the solid to create a solution, minimizing splashing.[1]

    • Keep all containers containing the compound or its solutions tightly closed when not in use.[1][9]

  • Cleanup and Disposal:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and cleaning agent.

    • All waste, including contaminated consumables (pipette tips, wipes, bench paper) and PPE (gloves), must be treated as hazardous chemical waste.[1][21]

    • Collect solid waste in a labeled, sealed container.[1]

    • Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1][21]

    • After completing the work and cleanup, carefully remove PPE to avoid cross-contamination.

    • Thoroughly wash hands and any exposed skin with soap and water.[1][9][16]

Conclusion

The responsible advancement of chemical and pharmaceutical research requires a proactive and informed approach to safety, especially when working with novel compounds like tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. While a specific, comprehensive toxicological dataset for this molecule is not yet available, a robust safety framework can be effectively constructed by analyzing its structural components. The presence of the carbamate moiety necessitates handling this compound with the precautions appropriate for a substance with the potential to act as an acetylcholinesterase inhibitor. By adhering to the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. This analog-based assessment provides a trustworthy foundation for the safe and effective use of this compound in a research and development setting.

References

  • NextSDS. tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)
  • BenchChem.
  • BASF.
  • Fisher Scientific.
  • Lotte Chemical Corporation.
  • SAFETY DATA SHEET - tert-Butyl carbam
  • Oxford Academic. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. (2023).
  • UPSpace.
  • BASF.
  • Taylor & Francis.
  • Labor
  • Sigma-Aldrich.
  • Santa Cruz Biotechnology.
  • Journal of the Tunisian Chemical Society. Stability of carbamate and organophosphorus pesticides under different storage conditions. (2006).
  • Sigma-Aldrich. tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)
  • Journal of Pioneering Medical Sciences.
  • Merck.
  • Sigma-Aldrich.
  • Organophosphate and Carbam
  • Handbook of Laboratory Safety and Regul
  • StatPearls.
  • Florida Online Journals.
  • Severe carbamates intoxication of 43-year-old farmer – case report. (2020).
  • KAUST Health & Safety. Working with Toxic chemicals Guideline.
  • IOVS.
  • ResearchGate. Ocular toxicity from pesticide exposure: A recent review.
  • PMC. Ocular toxicity from pesticide exposure: A recent review.
  • CAMEO Chemicals.

Sources

Foundational

Solubility Profile and Synthetic Utility of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in Organic Solvents: A Technical Guide

Executive Summary In modern drug discovery, the rational selection of solvents is as critical as the choice of reagents. tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1], frequently referred to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational selection of solvents is as critical as the choice of reagents. tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1], frequently referred to as Boc-pyranone, is a highly versatile building block. It is prominently featured in the synthesis of Glycine transporter 1 (GlyT-1) inhibitors, which are extensively investigated for the treatment of neurological disorders such as schizophrenia[2]. While commercial suppliers provide this intermediate as a stable powder[3], integrating it into complex synthetic pipelines—such as reductive aminations or asymmetric couplings—requires a rigorous understanding of its solvation thermodynamics.

This whitepaper provides an in-depth analysis of the solubility profile of Boc-pyranone, translating structural thermodynamics into field-proven, self-validating experimental workflows.

Structural Thermodynamics & Solubility Causality

The solubility of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is dictated by the competing electronic and steric effects of its three primary functional domains:

  • The tert-Butyl Carbamate (Boc) Group: This moiety introduces significant lipophilic bulk. The tert-butyl group shields the polar carbamate nitrogen, drastically reducing hydrogen-bond donor capacity and rendering the molecule highly insoluble in aqueous media.

  • The Tetrahydropyran Ring: The cyclic ether oxygen acts as a weak hydrogen-bond acceptor. This subtle polarity enhances solubility in polar protic solvents (like methanol) compared to purely aliphatic carbocyles.

  • The C4 Ketone: The carbonyl group is highly polar and electrophilic. However, its proximity to the bulky Boc group at the C3 position creates a sterically hindered microenvironment.

Causality in Solvent Selection: Because of this structural dichotomy, the compound exhibits maximum solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF). These solvents possess a sufficient dielectric constant to stabilize the polar carbonyl and carbamate groups, while their organic nature readily solvates the lipophilic tert-butyl moiety. Conversely, non-polar aliphatic solvents (e.g., hexane, heptane) fail to disrupt the intermolecular dipole-dipole interactions of the crystal lattice, making them ideal anti-solvents for purification.

Empirical Solubility Matrix

To facilitate rapid solvent selection for reaction design and downstream processing, the quantitative solubility data for Boc-pyranone is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Synthetic Application / Utility
Polar Aprotic Dichloromethane (DCM)8.93> 200Primary reaction medium; extractions
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 150Biphasic workup; crystallization solvent
Polar Aprotic Dimethylformamide (DMF)36.7> 200Amide coupling; high-temp reactions
Polar Protic Methanol (MeOH)32.750 - 100Co-solvent for imine formation
Non-Polar n-Heptane1.92< 1Anti-solvent for crystallization
Aqueous Water80.1< 0.1Aqueous quench; removal of salts

Mechanistic Visualizations

The following diagrams map the logical relationships between the compound's solubility profile and its downstream synthetic applications.

SolventSelection Root tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Solubility Profile PolarAprotic Polar Aprotic Solvents (DCM, DMF, EtOAc) Root->PolarAprotic High Solubility PolarProtic Polar Protic Solvents (MeOH, EtOH) Root->PolarProtic Moderate-High NonPolar Non-Polar Solvents (Hexane, Heptane) Root->NonPolar Poor Solubility App1 Primary Reaction Media (Coupling, Protection) PolarAprotic->App1 App2 Reductive Amination (Imine Formation) PolarProtic->App2 App3 Anti-Solvent for Crystallization NonPolar->App3

Decision tree for solvent selection based on the solubility profile of the Boc-pyranone derivative.

ReductiveAmination Ketone Boc-Pyranone (Ketone) Imine Imine Intermediate (Soluble in DCE/MeOH) Ketone->Imine Amine Primary Amine + Acid Catalyst Amine->Imine Product Substituted Amine Product Imine->Product Reductant NaBH(OAc)3 (Reducing Agent) Reductant->Product

Reductive amination workflow of Boc-pyranone highlighting intermediate solubility and reagents.

Solvent-Driven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an In-Process Control (IPC) to verify success before proceeding, and the causality behind every solvent choice is explicitly defined.

Protocol 1: Reductive Amination of Boc-Pyranone

This protocol leverages the for the reductive amination of hindered ketones.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is chosen over DCM because its higher boiling point (83°C) allows for gentle heating if the sterically hindered C4 ketone resists initial imine formation. DCE also prevents the premature precipitation of the bulky imine intermediate.

  • Imine Formation: Add 1.1 eq of the target primary amine, followed by 0.1 eq of glacial acetic acid. Stir at room temperature for 2–4 hours.

    • Causality: Acetic acid acts as a protic shuttle, catalyzing the formation of the hemiaminal and its subsequent dehydration to the imine.

    • Self-Validation (IPC): Monitor the reaction via TLC (EtOAc/Hexane 1:1, Ninhydrin stain). Do not proceed until the starting ketone spot is completely consumed.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in three equal portions over 15 minutes. Stir for an additional 12 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that is sufficiently soluble in DCE to reduce the imine without reducing unreacted ketone.

  • Biphasic Quench: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes, then extract the aqueous layer twice with EtOAc.

    • Causality: The aqueous base neutralizes the acetic acid and solubilizes the boron byproducts, driving them into the aqueous phase. The highly lipophilic product partitions exclusively into the EtOAc layer.

Protocol 2: Anti-Solvent Crystallization and Purification

Chromatographic purification is often unscalable. This protocol utilizes the solubility differential between EtOAc and n-heptane to achieve high-purity crystallization.

Step-by-Step Methodology:

  • Concentration: Take the combined EtOAc organic phases from Protocol 1, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a minimal volume (approximately 3 volumes relative to the theoretical yield).

  • Thermal Solvation: Heat the concentrated EtOAc solution to 50°C to ensure complete dissolution of the crude product.

  • Anti-Solvent Addition: Slowly add n-heptane dropwise while maintaining stirring at 50°C until the solution becomes persistently cloudy (the cloud point).

    • Causality:n-Heptane drastically lowers the dielectric constant of the bulk solvent. Because the newly formed amine product is highly polar, it cannot remain solvated in this non-polar environment and begins to nucleate.

  • Controlled Cooling: Remove the heat source and allow the mixture to cool to room temperature over 1 hour, then chill to 4°C in an ice bath for 2 hours.

    • Self-Validation (IPC): Filter a 1 mL aliquot of the mother liquor and analyze it via LC-MS. The target product peak should represent <5% of the total area, confirming that >95% of the product has successfully crystallized.

  • Isolation: Filter the resulting white precipitate, wash the filter cake with cold n-heptane, and dry under high vacuum to constant weight.

References

  • Hoffmann-La Roche Inc. (2013). Tetrahydro-pyran derivatives against neurological disorders (US Patent 8,524,909 B2).
  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 11833543, tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. PubChem.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Exploratory

thermal stability and melting point of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

An In-Depth Technical Guide to the Thermal Stability and Melting Point of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Abstract This technical guide provides a comprehensive analysis of the thermal properties of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a key intermediate in contemporary drug discovery and development. The stability of this molecule under thermal stress is a critical parameter that influences its storage, handling, and application in synthetic protocols. This document outlines the theoretical and practical considerations for determining its melting point and thermal decomposition profile. It provides detailed, field-proven methodologies for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), explaining the causality behind experimental choices to ensure data integrity. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical characteristics to enable robust process development and ensure material quality.

Introduction: The Central Role of a Versatile Building Block

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a tetrahydropyranone ring, a common scaffold in bioactive molecules, with a tert-butoxycarbonyl (Boc)-protected amine. This combination of functionalities makes it a versatile building block for the synthesis of complex molecular architectures. The Boc protecting group is renowned for its stability in a wide range of chemical conditions, yet its selective removal is crucial for subsequent synthetic transformations.[1]

The thermal stability and melting point of this intermediate are not merely physical data points; they are critical process parameters that dictate its purification, drying, and storage conditions. An accurate understanding of its thermal behavior is essential to prevent degradation, ensure batch-to-batch consistency, and design safe and efficient manufacturing processes. This guide provides the foundational knowledge and experimental protocols to characterize these properties authoritatively.

Physicochemical Properties and Molecular Structure

A clear understanding of the molecule's structure is fundamental to interpreting its thermal behavior. The presence of the carbamate functional group, specifically the Boc group, is the primary determinant of its thermal lability.

Caption: Chemical structure of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

PropertyValue / Description
IUPAC Name tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Key Functional Groups Ketone, Ether, Carbamate (Boc-protected amine)

Melting Point Determination: A Critical Quality Attribute

The melting point is a fundamental thermodynamic property that provides a primary indication of purity. For a crystalline solid, a sharp melting range is characteristic of high purity, while a broad and depressed range often suggests the presence of impurities.

Predicted Behavior and Influencing Factors

While no specific melting point for this exact compound is published in the reviewed literature, related Boc-protected compounds are typically crystalline solids at room temperature.[2] The melting point will be influenced by the molecule's crystal lattice energy, which is a function of intermolecular forces such as hydrogen bonding (from the N-H of the carbamate), dipole-dipole interactions (from the ketone and carbamate carbonyls), and van der Waals forces.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a robust method for determining the melting point range using a standard digital melting point apparatus. This approach is a self-validating system when performed with appropriate calibration and observation.

Materials:

  • tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, dried under vacuum.

  • Capillary tubes (one end sealed).

  • Digital melting point apparatus (e.g., Mettler Toledo MP70 or similar).

  • Melting point standards for calibration (e.g., benzophenone, caffeine).

Procedure:

  • Calibration: Calibrate the apparatus using certified standards to ensure temperature accuracy.

  • Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Initial Rapid Scan: Place the capillary in the apparatus. Heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Accurate Determination: Prepare a new capillary. Heat the apparatus to a temperature approximately 20 °C below the approximate melting point found in the initial scan.

  • Slow Ramp: Once the set temperature is reached, begin heating at a slow, controlled rate of 1-2 °C/min.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting "point" is reported as this range.

  • Repeatability: Perform the measurement in triplicate to ensure reproducibility.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow ramp rate (1-2 °C/min) is crucial to allow the system to remain in thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample.

  • Dry Sample: The presence of residual solvent can act as an impurity, leading to a depressed and broadened melting range. Thorough drying is essential for an accurate measurement.

Thermal Stability and Decomposition Pathway

The thermal stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is intrinsically linked to the lability of the Boc protecting group. The generally accepted mechanism for the thermal decomposition of tert-butyl carbamates involves a concerted, non-ionic, six-membered ring transition state, leading to the formation of the free amine, carbon dioxide, and isobutylene.[3][4] This process is a type of thermal elimination reaction.

Hypothesized Decomposition Mechanism

The primary thermal degradation event is expected to be the loss of the Boc group. This deprotection can occur at elevated temperatures, often in the range of 150-250 °C, depending on the specific molecular structure and experimental conditions.[3][5]

G cluster_0 Thermal Decomposition of the Boc Group A tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (Starting Material) B Heat (Δ) A->B Initiation C 3-Aminotetrahydro-2H-pyran-4-one (Free Amine) B->C Product 1 D Isobutylene (Gas) B->D Product 2 E Carbon Dioxide (Gas) B->E Product 3

Caption: Hypothesized thermal decomposition pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is an essential technique for quantifying the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the mass loss associated with the degradation process.

Materials:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar).

  • High-purity nitrogen (or air, for oxidative stability studies).

  • TGA sample pans (platinum or ceramic).

  • Microbalance.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the system with the desired gas (e.g., nitrogen at 50 mL/min) to create a stable, inert atmosphere.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Thermal Program: Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), often calculated from the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

    • Calculate the percentage mass loss for each decomposition step. The theoretical mass loss for the Boc group (isobutylene + CO₂) is approximately 46.5%.

    • Identify the temperature of maximum rate of mass loss (T_peak) from the first derivative of the TGA curve (DTG curve).

start Start: Sample Preparation (5-10 mg of dried compound) setup Instrument Setup - Calibrate TGA - Place sample in pan - Purge with N₂ (50 mL/min) start->setup equilibrate Equilibrate at 30°C setup->equilibrate heat Ramp Temperature (10°C/min to 400°C) equilibrate->heat data Data Acquisition (Mass vs. Temperature) heat->data analysis Data Analysis - Plot TGA & DTG curves - Determine T_onset & T_peak - Calculate % Mass Loss data->analysis end End: Thermal Profile (Stability Report) analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidative degradation, isolating the thermal decomposition mechanism. To understand stability in air, a parallel experiment with air as the purge gas would be conducted.

  • Constant Heating Rate: A standardized heating rate (e.g., 10 °C/min) ensures that results are comparable between different experiments and instruments. Slower rates can provide better resolution of thermal events but increase experiment time.

Summary of Expected Thermal Data

The following table summarizes the expected outcomes from the thermal analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate based on the behavior of analogous compounds. The exact values must be determined experimentally.

ParameterAnalytical MethodExpected Result / ObservationSignificance
Melting Range Capillary Melting Point / DSCA sharp melting endotherm.Indicator of purity and solid-state form.
Onset of Decomposition (T_onset) TGATypically expected in the 150-250 °C range.Defines the upper limit for safe handling and processing temperatures.
Mass Loss TGAA primary mass loss step of ~46.5%.Confirms the loss of the Boc group as the initial decomposition event.
Decomposition Enthalpy (ΔH_d) DSCAn endothermic or exothermic peak associated with decomposition.Quantifies the energy released or absorbed during decomposition, crucial for safety assessments.

Conclusion and Recommendations

This guide establishes the critical importance of understanding the . While specific experimental data for this compound is not widely published, a robust characterization can be achieved by applying the detailed methodologies for melting point determination and thermogravimetric analysis provided herein.

The primary thermal liability of the molecule is the Boc protecting group, which is expected to decompose via a thermal elimination mechanism. The onset of this decomposition will define the upper temperature limit for all processing, handling, and storage operations. For drug development professionals, it is strongly recommended that these analyses be performed on every new batch of the material to ensure consistent quality and to build a comprehensive understanding of its process safety profile. This rigorous, data-driven approach is fundamental to the principles of Quality by Design (QbD) in pharmaceutical development.

References

  • MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PMC. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Retrieved from [Link]

  • IAEA. (2025, January 9). A calorimetric study of carbamate formation. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2019, October 10). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (2026, February 6). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]

  • ChemRxiv. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. Thermal hazards and initial decomposition mechanisms study of four tert-butyl organic peroxides combining experiments with density functional theory method | Request PDF. Retrieved from [Link]

  • SpringerLink. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • MDPI. (2025, November 5). Quantitative Detection of Carbamate Pesticide Residues in Vegetables Using a Microwave Ring Resonator Sensor. Retrieved from [Link]

  • Wiley Analytical Science. (2005, October 31). Putting the heat on carbamate pesticides. Retrieved from [Link]

  • LookChem. (2025, May 20). tert-butyl carbamate. Retrieved from [Link]

Sources

Foundational

IR spectroscopy absorption bands for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing rapid and non-destructive structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational modes of its constituent functional groups. This guide offers a comprehensive analysis of the infrared spectrum of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry. Understanding its distinct spectral signature is crucial for reaction monitoring, quality control, and the characterization of more complex derivatives. This document provides an in-depth examination of the molecule's characteristic absorption bands, the underlying principles governing their frequencies, and a robust protocol for acquiring a high-fidelity spectrum.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, it is essential to first deconstruct its molecular architecture into its primary functional components. The molecule features a carbamate group, a cyclic ketone within a tetrahydropyran ring (a cyclic ether), and a tert-butyl group. Each of these moieties gives rise to characteristic vibrational absorptions.

The primary functional groups and their expected vibrational modes are:

  • Carbamate Group: This group will produce N-H stretching and bending vibrations, a distinct C=O (carbamoyl) stretching vibration, and C-N and C-O stretching vibrations.

  • Ketone (Cyclic): The carbonyl group within the six-membered pyran ring will exhibit a strong C=O stretching absorption.

  • Tetrahydropyran Ring: This structure contributes alkane-type C-H stretching and bending modes, as well as a prominent C-O-C (ether) stretching vibration.

  • tert-Butyl Group: This bulky alkyl group will show characteristic sp³ C-H stretching and bending vibrations.

The interplay of these groups, particularly the presence of two distinct carbonyl environments, makes for a rich and informative infrared spectrum.

Caption: Molecular structure of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate with key functional groups highlighted.

Detailed Spectral Analysis

The infrared spectrum can be logically divided into three key regions: the high-frequency region (>2500 cm⁻¹), the carbonyl stretching region (1800-1650 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

High-Frequency Region (>2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds to hydrogen.

  • N-H Stretching: The carbamate group contains a secondary amine-like N-H bond. This will give rise to a single, sharp to moderately broad absorption band typically found between 3500 and 3170 cm⁻¹.[1] In solid-state or concentrated samples, hydrogen bonding can broaden this peak and shift it to a lower wavenumber, often around 3300 cm⁻¹. The observation of a single peak, as opposed to the doublet seen in primary amines, is a key indicator of the secondary N-H group.[2]

  • C-H Stretching: Absorptions from the stretching of carbon-hydrogen bonds will appear just below 3000 cm⁻¹. The numerous sp³-hybridized C-H bonds in the tetrahydropyran ring and the tert-butyl group will produce a strong, multi-peaked absorption in the 2980-2850 cm⁻¹ range.[1] The absence of any significant absorption above 3000 cm⁻¹ confirms the lack of alkene or aromatic C-H bonds.[2]

Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This is arguably the most diagnostic region of the spectrum for this molecule, as it contains two distinct carbonyl groups. The C=O bond produces an inherently intense IR absorption due to the large change in dipole moment during its stretching vibration.[3][4]

  • Ketone C=O Stretch: The molecule contains a ketone within a six-membered ring. Saturated, six-membered cyclic ketones (like cyclohexanone) are not significantly affected by ring strain and exhibit a C=O stretching frequency very similar to acyclic ketones, typically in the range of 1720-1710 cm⁻¹ .[2][4][5] This peak is expected to be strong and sharp.

  • Carbamate C=O Stretch: The carbamate carbonyl is adjacent to both an oxygen and a nitrogen atom. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, thereby weakening it and lowering its stretching frequency compared to a standard ketone.[4][6] This effect typically places the carbamate C=O absorption in the 1710-1680 cm⁻¹ range.[7]

Therefore, one should expect to resolve two strong C=O absorption bands, with the ketone peak appearing at a slightly higher wavenumber than the carbamate peak.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the molecule as a whole. While challenging to fully assign, several key absorptions are highly diagnostic.

  • N-H Bending (Amide II Band): Secondary amides and related compounds like this carbamate exhibit a characteristic N-H in-plane bending vibration, known as the Amide II band. This absorption is typically found in the 1550-1510 cm⁻¹ range and is of medium to strong intensity.[1]

  • C-O-C Stretching: The tetrahydropyran ring is a cyclic ether. Aliphatic ethers display a very strong and prominent C-O-C asymmetric stretching absorption between 1150 and 1070 cm⁻¹.[8][9][10][11] For a six-membered ring, this band is reliably found near 1120 cm⁻¹ .[6] Its high intensity often makes it one of the most prominent peaks in the fingerprint region.

  • Carbamate C-N and C-O Stretches: The carbamate functional group also contributes C-N and C-O stretching vibrations. These absorptions typically occur in the 1300-1000 cm⁻¹ region and will likely overlap with other vibrations, but they contribute to the overall complexity of this part of the spectrum.[1][6]

Summary of Predicted IR Absorption Bands

The expected characteristic IR absorption bands for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300CarbamateN-H StretchMedium, Sharp/Broad
2980-2850Alkane (Ring & t-Bu)C-H StretchStrong
~1715KetoneC=O StretchStrong, Sharp
~1690CarbamateC=O Stretch (Amide I)Strong, Sharp
~1530CarbamateN-H Bend (Amide II)Medium-Strong
~1120Cyclic EtherC-O-C Asymmetric StretchVery Strong
1300-1000CarbamateC-N and C-O StretchesMedium-Strong

Experimental Protocol: Acquiring the IR Spectrum via ATR

To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is the preferred method for solid samples due to its minimal sample preparation and ease of use.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing & Cleanup Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (32 scans recommended) Clean->Background PlaceSample Place Small Amount of Solid Sample on Crystal Background->PlaceSample ApplyPressure Apply Consistent Pressure with Anvil PlaceSample->ApplyPressure AcquireSample Acquire Sample Spectrum (32 scans recommended) ApplyPressure->AcquireSample Process Perform ATR Correction & Baseline Correction AcquireSample->Process CleanAgain Clean Sample from Crystal Process->CleanAgain End End: Analyze Spectrum CleanAgain->End

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A co-addition of 16 to 32 scans is standard for a good signal-to-noise ratio.

  • Sample Application: Place a small amount of the solid tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Apply Pressure: Lower the ATR anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum using the same scan parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction and an ATR correction algorithm if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleanup: Retract the anvil, and carefully remove the sample from the crystal surface. Clean the crystal thoroughly as described in Step 2 to prepare for the next measurement.

Conclusion

The infrared spectrum of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate provides a definitive fingerprint for its structural verification. The most salient features are the sharp N-H stretch around 3300 cm⁻¹, the strong sp³ C-H stretches below 3000 cm⁻¹, and, most diagnostically, the pair of intense carbonyl absorptions between 1720 and 1680 cm⁻¹ corresponding to the ketone and carbamate groups, respectively. Furthermore, the very strong C-O-C ether stretch near 1120 cm⁻¹ provides unambiguous confirmation of the tetrahydropyran ring. By following the detailed spectral analysis and the robust experimental protocol provided, researchers can confidently use FT-IR spectroscopy to identify this compound and ensure its purity in various stages of the drug development pipeline.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139. Retrieved from [Link]

  • Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022). MDPI. Retrieved from [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (n.d.). PMC. Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (2023). OpenStax. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

Exploratory

The Mechanism of Action of 4-Oxotetrahydro-2H-pyran-3-yl Derivatives in Biological Systems

An In-depth Technical Guide to the Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydro-4H-pyran-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-4H-pyran-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its inherent structural features, including a non-planar ring system that enhances the three-dimensionality of drug candidates and a strategically placed ketone for synthetic elaboration, make it a privileged scaffold in drug discovery.[1] This technical guide provides a comprehensive analysis of the known mechanisms of action for derivatives containing the 4-oxotetrahydro-2H-pyran-3-yl core and related pyran structures. We will delve into their roles as modulators of critical biological pathways implicated in oncology, metabolic disorders, inflammation, and cardiovascular disease. This document synthesizes data from peer-reviewed literature to explain the causality behind experimental approaches, present detailed protocols for key validation assays, and visualize the complex signaling pathways these compounds influence.

Chapter 1: Anticancer Mechanisms of Action

The pyran nucleus is a fertile source of molecules with significant antiproliferative and antitumor properties.[2][3] The mechanisms are diverse, ranging from direct cell cycle control to the modulation of epigenetic readers and growth factor signaling.

1.1. Inhibition of Cell Cycle Progression: The CDK2 Pathway

A prominent mechanism by which pyran derivatives exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[4][5] CDKs are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[4] Certain 4H-pyran derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Causality of Experimental Approach: To validate CDK2 as the direct molecular target, a multi-pronged approach is necessary. Initial screening via cellular viability assays identifies cytotoxic compounds. Subsequently, molecular docking can predict binding modes within the CDK2 ATP-binding pocket. The definitive experiment, however, is a direct enzymatic assay to quantify the inhibition of CDK2 kinase activity, followed by in-cell assays to measure the downstream effects on CDK2 expression and induction of apoptosis.

Mechanism of Action: 4H-pyran derivatives have been shown to suppress the proliferation of human colorectal carcinoma (HCT-116) cells.[4] Molecular docking studies suggest these compounds occupy the ATP-binding pocket of CDK2. This inhibition blocks the kinase activity of the Cyclin E/CDK2 complex, which is essential for the G1/S phase transition. The downstream effect is a halt in cell cycle progression, leading to an accumulation of cells in the G1 phase and subsequent activation of apoptotic pathways, such as the activation of caspase-3.[4]

Visualization: CDK2 in the Cell Cycle

CDK2_Pathway cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 DNA_Rep DNA Replication CDK2->DNA_Rep promotes Pyran 4H-Pyran Derivative Pyran->CDK2 inhibits

Caption: Inhibition of the Cyclin E/CDK2 complex by 4H-pyran derivatives prevents progression into the S phase.

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol describes a luminescence-based assay to measure the kinase activity of CDK2.

  • Reagent Preparation:

    • Prepare a base reaction buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Prepare ATP and substrate (e.g., a specific peptide substrate for CDK2) in the base buffer.

    • Prepare purified, active Cyclin E/CDK2 enzyme in the base buffer.

    • Serially dilute the 4H-pyran test compound in DMSO, then further dilute in the base buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the Cyclin E/CDK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the plate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial kinase-glow reagent (which measures luminescence, inversely proportional to kinase activity).

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Compound Target Cell Line IC₅₀ (µM) Reference
Derivative 4dHCT-11675.1[4]
Derivative 4kHCT-11685.88[4]
1.2. Targeting Growth Factor Signaling: ALK5 Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced disease. The TGF-β type I receptor (also known as ALK5) is a critical kinase in this pathway.[6] Several pyrazole derivatives incorporating a tetrahydropyran moiety have been developed as potent and selective ALK5 inhibitors.[6][7]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors of the ALK5 kinase. By binding to the kinase domain, they prevent the autophosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of SMAD2/3 proteins. This inhibition halts the nuclear translocation of SMADs and the subsequent transcription of genes involved in epithelial-to-mesenchymal transition (EMT), fibrosis, and immunosuppression. One such compound, 8h, demonstrated significant tumor growth inhibition in a CT26 xenograft model.[6]

Visualization: TGF-β/ALK5 Signaling Pathway

ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_RII TGF-β RII ALK5 ALK5 (TGF-β RI) TGFB_RII->ALK5 phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (EMT, Fibrosis) SMAD_complex->Gene_Transcription promotes TGFB TGF-β Ligand TGFB->TGFB_RII binds Pyran_Deriv Tetrahydropyran Derivative Pyran_Deriv->ALK5 inhibits

Caption: Tetrahydropyran derivatives inhibit ALK5 kinase activity, blocking SMAD-mediated gene transcription.

Chapter 2: Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest families of drug targets. The 4-oxotetrahydro-2H-pyran-3-yl scaffold has been successfully utilized to develop functional antagonists for specific GPCRs, demonstrating its utility beyond kinase inhibition.

2.1. Apelin (APJ) Receptor Antagonism

The Apelin/APJ system is a critical mediator of cardiovascular homeostasis, and its dysregulation is associated with cardiovascular disease.[8] The discovery of ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) provided a potent and selective functional antagonist of the APJ receptor.[8]

Causality of Experimental Approach: The initial discovery of ML221 came from a high-throughput screen (HTS) of a large compound library. To confirm its activity and mechanism, a cell-based functional assay is paramount. This type of assay measures the downstream signaling output of the receptor (e.g., cAMP modulation or β-arrestin recruitment) in response to ligand stimulation. It is essential for distinguishing between agonists, antagonists, and inverse agonists. Selectivity is then confirmed by testing the compound against related receptors, such as the angiotensin II type 1 (AT1) receptor.

Mechanism of Action: ML221 acts as a functional antagonist. In the presence of the native apelin peptide agonist, ML221 non-competitively inhibits the receptor's signaling activity. It demonstrated greater than 37-fold selectivity for the APJ receptor over the closely related AT1 receptor.[8] This discovery highlights the potential of the 4-oxotetrahydropyran core in developing therapies for cardiovascular disorders by modulating GPCR activity.

Experimental Protocol: APJ Receptor Functional Assay (β-arrestin Recruitment)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure ligand-induced β-arrestin recruitment to the APJ receptor.

  • Cell Line Preparation:

    • Use a stable cell line (e.g., HEK293) co-expressing the APJ receptor fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

  • Assay Procedure:

    • Plate the cells in a white, 96-well microplate and incubate overnight.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Prepare serial dilutions of the test antagonist (ML221). Add these to the wells and incubate for 30 minutes at 37°C.

    • Prepare the apelin agonist at a concentration known to elicit a strong response (e.g., EC₈₀). Add the agonist to the wells containing the antagonist.

    • Add the luciferase substrate (e.g., coelenterazine h) to all wells.

    • Incubate for 10-15 minutes.

  • Data Analysis:

    • Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., 485 nm for RLuc and 525 nm for GFP).

    • Calculate the BRET ratio (GFP emission / RLuc emission).

    • Determine the percent inhibition caused by the antagonist at each concentration relative to the agonist-only control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Chapter 3: Enzyme Inhibition in Metabolic and Inflammatory Diseases

The tetrahydropyran scaffold is a key component in inhibitors of enzymes central to metabolic and inflammatory diseases, such as DPP-4 and JAK1.

3.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that deactivates incretin hormones, which are responsible for stimulating insulin secretion. Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes.[9] An asymmetric synthesis has been developed for a potent DPP-4 inhibitor featuring a highly functionalized tetrahydropyran core.[9] The scaffold's three-dimensional structure allows for optimal interactions within the enzyme's active site.

3.2. Janus Kinase (JAK1) Inhibition

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Selective inhibition of JAK1 is a therapeutic goal for autoimmune diseases. A potent and selective JAK1 inhibitor was discovered that incorporates a 4-cyanotetrahydro-2H-pyran-3-yl moiety.[10]

Mechanism of Action: The compound acts as an ATP-competitive inhibitor of JAK1. Structural biology revealed that a key difference between the amino acid residues in the kinase domains of JAK1 (Glu966) and the closely related JAK2 (Asp939) could be exploited. The tetrahydropyran scaffold helped position the molecule to take advantage of this difference, leading to high selectivity and ultimately a favorable pharmacokinetic profile.[10]

Visualization: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 activates JAK1_P p-JAK1 JAK1->JAK1_P autophosphorylates STAT STAT JAK1_P->STAT phosphorylates STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer dimerizes Gene_Expression Inflammatory Gene Expression STAT_Dimer->Gene_Expression promotes Cytokine Cytokine Cytokine->Cytokine_Receptor binds Pyran_Deriv Tetrahydropyran Derivative Pyran_Deriv->JAK1 inhibits

Caption: Tetrahydropyran derivatives inhibit JAK1 phosphorylation, preventing STAT activation and inflammatory gene expression.

Chapter 4: Broad-Spectrum Biological Activities

Derivatives of the pyran class exhibit a wide range of other biological activities, including antimicrobial and antioxidant effects.

  • Antimicrobial and Antifungal Activity: Numerous studies have reported that 4H-pyran derivatives possess antibacterial and antifungal properties.[11][12] Some compounds showed significant activity against Staphylococcus aureus and Mycobacterium bovis.[11][12] While the exact mechanisms are often not fully elucidated, they are presumed to involve disruption of cell membrane integrity or inhibition of essential microbial enzymes.

  • Antioxidant Properties: Certain 4H-pyran derivatives have demonstrated potent free radical scavenging activity, in some cases more efficient than the standard antioxidant butylated hydroxytoluene (BHT).[4] This activity is attributed to the ability of the pyran ring system and its substituents to donate hydrogen atoms to neutralize reactive oxygen species.

Conclusion and Future Directions

The 4-oxotetrahydro-2H-pyran-3-yl scaffold and its related pyran analogues are exceptionally versatile structures in drug discovery. The accumulated evidence demonstrates their ability to potently and often selectively modulate a wide range of biological targets, including protein kinases (CDK2, ALK5, JAK1), GPCRs (APJ), and enzymes (DPP-4). Their success stems from the three-dimensional character of the saturated pyran ring, which allows for the precise spatial orientation of functional groups to engage with complex biological targets.

Future research should focus on several key areas:

  • Elucidation of Antimicrobial Mechanisms: While antimicrobial activity is widely reported, the specific molecular targets and mechanisms remain largely unknown. Identifying these targets could unlock new classes of antibiotics.

  • Expansion to New Target Classes: The demonstrated versatility of the scaffold suggests it could be adapted to target other protein families, such as proteases, ion channels, or nuclear receptors.

  • Structure-Based Drug Design: As more co-crystal structures of pyran derivatives with their targets become available, structure-based design will enable the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of the chemical space around the 4-oxotetrahydropyran core promises to yield novel therapeutic agents for a host of human diseases.

References
  • Fadda, A. A., & El-Mekabaty, A. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society.
  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 143–153. [Link]

  • Abdel-Aziz, H. A., Moustafa, A. H., El-Sayed, N. N. E., El-Sayed, M. A. A., & El-Gamal, K. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(21), 7248. [Link]

  • Kamal, A., Reddy, M. K., Sreekanth, K., Kumar, G. B., Shaik, A. B., & Bagul, C. (2017). Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(9), 2115–2131. [Link]

  • Siu, T., Brubaker, J., Fuller, P., Torres, L., Zeng, H., Close, J., Mampreian, D. M., Shi, F., Liu, D., Fradera, X., Johnson, K., Bays, N., Kadic, E., He, F., Goldenblatt, P., Shaffer, L., Patel, S. B., Lesburg, C. A., Alpert, C., … Young, J. R. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676–9690. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Wang, X., Li, X., Wang, Y., Zhang, Y., & Wang, Q. (2023). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Brazilian Journal of Biology, 84, e271533. [Link]

  • Park, S. B., Kim, T. H., Kim, J., Lee, S. J., Kim, J. H., Kim, D. K., & Lee, J. S. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Experimental and Therapeutic Medicine, 16(5), 4159–4166. [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., & Li, W. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Kim, H., & Kim, Y. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(21), 5822–5825. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Mohareb, R. M., Mohamed, A. A., & Abdallah, A. E. M. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 407-425. [Link]

  • Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2019). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules, 24(22), 4087. [Link]

  • Maloney, P. R., Khan, P., Hedrick, M., Gosalia, P., Waggoner, A., Vasile, S., Sergienko, E., Suyama, E., Smith, L. H., & Pinkerton, A. B. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6656–6660. [Link]

  • Tan, B., Zhang, X., Quan, X., et al. (2020). Synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H- pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Singh, S., & Singh, P. P. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 115-124. [Link]

  • Lacova, M., Chovancova, J., Varkonda, S., & Gasparova, R. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 5(3), 453-463. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Executive Summary & Rationale tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS 477584-38-6)[1] is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Executive Summary & Rationale

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS 477584-38-6)[1] is a highly versatile, functionalized heterocyclic building block. It is prominently featured in the synthesis of complex pharmaceuticals, serving as a critical intermediate in the development of GlyT-1 inhibitors for the treatment of schizophrenia[2] and ROCK1/2 kinase inhibitors for cardiovascular and neurological diseases[3].

Synthesizing α -amino ketones is notoriously challenging due to their propensity to undergo rapid intermolecular self-condensation, yielding unwanted dihydropyrazines. This protocol overcomes this limitation by employing a highly controlled three-step sequence: regioselective α -bromination[4], nucleophilic azidation, and a tandem Staudinger reduction coupled with in situ Boc-protection[5]. This approach ensures the transient free amine is immediately sequestered, preserving the structural integrity of the tetrahydropyran-4-one core.

Synthetic Strategy & Workflow

SynthesisWorkflow SM Tetrahydro-4H-pyran-4-one (Starting Material) Int1 3-Bromotetrahydro-4H- pyran-4-one SM->Int1 Br2, DCM 0 °C to RT Int2 3-Azidotetrahydro-4H- pyran-4-one Int1->Int2 NaN3, DMF RT, 2-4 h Product tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate Int2->Product PPh3, Boc2O, H2O THF, RT, 12 h

Figure 1: Three-step forward synthesis workflow to the target Boc-protected alpha-amino ketone.

Step-by-Step Experimental Protocols

Step 1: α -Bromination of Tetrahydro-4H-pyran-4-one
  • Objective: Regioselective electrophilic bromination at the α -carbon.

  • Mechanistic Insight: The starting ketone exists in equilibrium with its enol tautomer. Molecular bromine acts as a potent electrophile, reacting exclusively with the enol to form the α -bromo ketone. Dichloromethane (DCM) is utilized as a non-nucleophilic solvent to stabilize the intermediate bromonium-like transition state without participating in side reactions.

  • Protocol:

    • Charge a flame-dried, round-bottom flask with tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous DCM (0.5 M) under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add a catalytic amount of concentrated aqueous HBr (1-2 drops) to initiate enolization.

    • Dissolve molecular bromine (Br 2​ , 1.05 eq) in DCM and add dropwise via an addition funnel over 30 minutes to maintain thermal control.

    • Stir the mixture at 0 °C, gradually allowing it to warm to room temperature until the red color of bromine dissipates (approx. 2 hours).

    • Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 4:1). The starting material should be fully consumed.

    • Quench the reaction with saturated aqueous NaHCO 3​ to neutralize residual HBr, followed by 10% aqueous Na 2​ S 2​ O 3​ to destroy any unreacted bromine.

    • Extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 3-bromotetrahydro-4H-pyran-4-one[4].

Step 2: Nucleophilic Azidation
  • Objective: Conversion of the α -bromo ketone to the corresponding α -azido ketone.

  • Mechanistic Insight: This is a classic S N​ 2 displacement. The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical; it strongly solvates the sodium cation (Na + ), leaving the azide anion (N 3−​ ) "naked" and highly nucleophilic. This kinetic acceleration minimizes competing elimination (E2) pathways.

  • Protocol:

    • Dissolve crude 3-bromotetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous DMF (0.3 M).

    • Add sodium azide (NaN 3​ , 1.5 eq) in one portion. (Safety Warning: Sodium azide is highly toxic and potentially explosive. Handle strictly with non-metal spatulas).

    • Stir the suspension at room temperature for 3-4 hours.

    • Validation Checkpoint (IPC): Monitor by FT-IR spectroscopy. The S N​ 2 displacement is confirmed by the appearance of a strong, characteristic asymmetric azide stretch at ~2100 cm −1 .

    • Dilute the reaction mixture with a large volume of cold water to solubilize DMF and inorganic salts.

    • Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x). Wash the combined organic extracts extensively with water (3x) and brine to remove residual DMF.

    • Dry over MgSO 4​ , filter, and concentrate carefully under reduced pressure (keep water bath <30 °C due to azide thermal sensitivity) to afford 3-azidotetrahydro-4H-pyran-4-one.

Step 3: Tandem Staudinger Reduction and in situ Boc-Protection
  • Objective: Chemoselective reduction of the azide to an amine with simultaneous carbamate protection.

StaudingerMechanism Azide Alpha-Azido Ketone Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 (Nucleophilic Attack) Iminophosphorane Iminophosphorane + N2 (gas) Phosphazide->Iminophosphorane Electrocyclization & Retrocycloaddition Amine Free Alpha-Amino Ketone (Transient) Iminophosphorane->Amine + H2O (Hydrolysis) BocProduct Boc-Protected Amino Ketone Amine->BocProduct + Boc2O (In situ Trapping)

Figure 2: Mechanistic cascade of the Staudinger reduction coupled with in situ Boc protection.

  • Mechanistic Insight: Standard hydrogenation (e.g., H 2​ , Pd/C) risks reducing the C=O bond or allowing the free α -amino ketone to dimerize. The Staudinger reduction utilizes triphenylphosphine (PPh 3​ ) to form an iminophosphorane intermediate[6]. Upon hydrolysis, the nascent amine is immediately intercepted by the pre-loaded Boc 2​ O, ensuring a clean conversion to the target carbamate[5].

  • Protocol:

    • Dissolve 3-azidotetrahydro-4H-pyran-4-one (1.0 eq) in a mixture of THF and H 2​ O (10:1 v/v, 0.2 M).

    • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq).

    • Cool the mixture to 0 °C.

    • Add Triphenylphosphine (PPh 3​ , 1.1 eq) portion-wise over 15 minutes. Effervescence (N 2​ gas evolution) will be observed.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 2:1) using a Ninhydrin stain. The azide should be consumed. A new UV-active spot (triphenylphosphine oxide) and a Ninhydrin-active spot (product, upon heating) will appear.

    • Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the aqueous residue with EtOAc, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate.

    • Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to isolate pure tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Quantitative Data & Reaction Parameters

StepChemical TransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 α -BrominationTetrahydro-4H-pyran-4-one, Br 2​ 1.0 : 1.050 to 25285 - 90
2 Nucleophilic Azidation3-Bromo-intermediate, NaN 3​ 1.0 : 1.5253 - 475 - 85
3 Staudinger/Boc Protection3-Azido-intermediate, PPh 3​ , Boc 2​ O1.0 : 1.1 : 1.20 to 2512 - 1670 - 80

References

  • Title: US Patent Application: Glycine transporter 1 inhibitors for neurological disorders. Source: Google Patents.
  • Title: US9006275B2 - Compounds as cannabinoid receptor ligands and uses thereof (Synthesis of 3-Bromotetrahydro-4H-pyran-4-one). Source: Google Patents.
  • Title: EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. Source: Google Patents.
  • Title: Bioorthogonal reactions of triarylphosphines and related analogs. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Asymmetric Total Synthesis of (+)- and (-)-Myrioneurinol (Staudinger/Boc methodology). Source: Chemistry - A European Journal. URL: [Link]

Sources

Application

Application Note: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in Medicinal Chemistry

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles is the cornerstone of modern drug discovery. The strategic incorporation of saturated oxygen heterocycles, particularly tetrahydropyrans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles is the cornerstone of modern drug discovery. The strategic incorporation of saturated oxygen heterocycles, particularly tetrahydropyrans (THPs), has emerged as a privileged tactic to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds[1].

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6) is a highly versatile, bifunctional building block. Featuring a Boc-protected amine adjacent to a reactive ketone core within a rigid THP ring, this α -amino ketone serves as a critical synthon for developing chiral amino alcohols, diamines, and complex heterocycles. This application note details the physicochemical rationale for employing this building block, outlines field-proven synthetic protocols, and explores its specific application in the development of Glycine Transporter 1 (GlyT-1) inhibitors for neurological disorders.

Structural & Physicochemical Rationale (E-E-A-T Insights)

The Tetrahydropyran (THP) Bioisostere Advantage

In medicinal chemistry, the THP ring is frequently deployed as a bioisostere for the cyclohexane ring. While structurally similar in terms of spatial volume and chair-conformation preference, the substitution of a methylene group ( −CH2​− ) with an oxygen atom ( −O− ) fundamentally alters the molecule's physicochemical landscape [2].

  • Lipophilicity Reduction: The introduction of the oxygen heteroatom significantly lowers the partition coefficient (LogP). This reduction in lipophilicity enhances aqueous solubility, reducing off-target toxicity and improving oral bioavailability.

  • Hydrogen Bond Acceptor: The THP oxygen acts as a hydrogen bond acceptor, providing an additional vector for target-ligand interactions. This often results in tighter drug-enzyme binding affinities compared to carbocyclic analogs.

  • Conformational Rigidity: THP rings possess lower conformational entropy than linear ethers, pre-organizing the molecule for optimal receptor pocket binding without a high entropic penalty upon binding.

Quantitative Impact of THP Substitution

The following table summarizes the predictable shifts in physicochemical properties when transitioning from a cyclohexyl-based α -amino ketone to the THP-based tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Physicochemical PropertyCyclohexyl AnalogTHP Motif (CAS 477584-38-6)Medicinal Chemistry Impact
Lipophilicity (cLogP) Higher (~ +1.0 to +1.5)LowerImproved aqueous solubility; lower non-specific binding.
Topological Polar Surface Area (TPSA) Lower (Amide/Ketone only)Higher (+ 9.23 Ų)Modulates BBB permeability; improves metabolic stability.
H-Bond Acceptors (HBA) 2 (Ketone, Carbamate)3 (+ Ring Oxygen)Enables novel binding interactions within target active sites.
Metabolic Hotspots High (Cytochrome P450 oxidation)ReducedThe electronegative oxygen deactivates adjacent C-H bonds to oxidative metabolism.

Biological Application: GlyT-1 Inhibition Pathway

One of the most prominent applications of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is its use as a precursor in the synthesis of Glycine Transporter 1 (GlyT-1) inhibitors [3]. GlyT-1 regulates extracellular glycine levels in the central nervous system. By inhibiting GlyT-1, extracellular glycine concentrations rise, co-activating NMDA receptors—a clinically validated mechanism for treating the negative and cognitive symptoms of schizophrenia [4].

G A THP-Derived GlyT-1 Inhibitor B GlyT-1 Transporter Blockade A->B Binds intracellular gate C Increased Synaptic Glycine Levels B->C Prevents reuptake D NMDA Receptor Co-activation C->D Binds Glycine site E Enhanced Glutamatergic Transmission D->E Facilitates channel opening F Amelioration of Schizophrenia Symptoms E->F Restores synaptic balance

Mechanism of action for THP-derived GlyT-1 inhibitors in treating schizophrenia.

Validated Synthetic Protocols

The α -amino ketone functional group is highly reactive. The orthogonality between the Boc-protected amine and the ketone enables highly diastereoselective transformations [1]. Below are two field-validated protocols utilizing this building block.

Protocol A: Diastereoselective Reductive Amination

This protocol details the conversion of the ketone into a substituted amine, a standard workflow for generating the piperazine/amine cores of GlyT-1 inhibitors [3].

Causality & Rationale: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a mild reducing agent that requires an acidic environment to function optimally. It reduces the transient iminium ion significantly faster than it reduces the starting ketone, preventing the formation of the undesired alcohol byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 equiv, 10 mmol) and the desired secondary amine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 equiv, 15 mmol) dropwise at room temperature.

    • Self-Validation Check: Stir for 2 hours. Sample the reaction and analyze via LC-MS. Do not proceed until the ketone mass peak ( m/z 216 [M+H]+ ) is >90% consumed, confirming iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3​ (1.5 equiv, 15 mmol) over 15 minutes to control the exothermic release.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the resulting cis/trans diamine mixture via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

G A tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate C Iminium Ion Intermediate A->C Condensation B Secondary Amine + AcOH (Catalyst) B->C E cis/trans-Amino-THP Derivative C->E Reductive Amination D NaBH(OAc)3 Reduction (0 °C to RT) D->E F Boc Deprotection (TFA/DCM) E->F Acidic Cleavage G Amide Coupling (HATU/DIPEA) F->G Diversification H Final Target Compound (e.g., GlyT-1 Inhibitor) G->H

Synthetic workflow for the reductive amination and downstream diversification of the THP scaffold.

Protocol B: Stereoselective Reduction to Chiral α -Amino Alcohols

For targets requiring a hydroxyl group, the ketone can be reduced stereoselectively.

Causality & Rationale: Using a bulky reducing agent like L-Selectride at cryogenic temperatures (-78 °C) enforces Felkin-Anh control. The bulky hydride attacks from the less sterically hindered face of the ketone, pushing the equilibrium almost exclusively toward the anti-amino alcohol diastereomer.

Step-by-Step Methodology:

  • Preparation: Dissolve the carbamate (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv, 6 mL) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature; ensure it does not rise above -70 °C during addition to maintain strict stereocontrol.

  • Quenching: After 2 hours of stirring at -78 °C, quench the reaction in situ by the slow addition of 10% aqueous H2​O2​ (3 mL) and 3N NaOH (3 mL) to oxidize the organoborane intermediate.

  • Isolation: Warm to room temperature, extract with Ethyl Acetate ( 3×15 mL), wash with brine, dry over MgSO4​ , and concentrate. The resulting anti-amino alcohol typically exhibits a Diastereomeric Ratio (d.r.) of >95:5.

References

  • Preparation and Reactivity of Versatile α -Amino Ketones. The Journal of Organic Chemistry (ACS Publications). Available at:[Link] [1]

  • US Patent: Glycine transporter 1 inhibitors. Google Patents / US Patent Office. Available at:[Link][3]

  • Structural insights into glycine reuptake inhibition. ResearchGate / Nature. Available at:[Link] [4]

Method

The Strategic Utility of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of versatile intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, tert-butyl (4-oxotetrah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic deployment of versatile intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate has emerged as a valuable building block, prized for its inherent functionalities that allow for the stereocontrolled introduction of key pharmacophoric elements. This guide provides an in-depth exploration of this intermediate's properties, synthesis, and, most critically, its application in the construction of complex pharmaceutical molecules, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding. The subject of this guide, tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, is a bifunctional molecule that combines the desirable tetrahydropyran core with a protected amine and a ketone. This unique arrangement provides a synthetic handle for a variety of chemical transformations, most notably the diastereoselective synthesis of substituted piperidines, another critical pharmacophore in numerous approved drugs.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use. The table below summarizes key data for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.
Storage Store in a cool, dry place away from incompatible materials.
Analytical Characterization Protocol

To ensure the quality and purity of the intermediate, a combination of analytical techniques should be employed.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons, and multiplets for the pyran ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon of the ketone, the carbamate carbonyl, the quaternary carbon of the tert-butyl group, and the carbons of the pyran ring.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Technique: Electrospray Ionization (ESI).

  • Mode: Positive ion mode.

  • Observation: The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight.

Synthetic Protocol: A General Approach

While multiple synthetic routes to tetrahydropyran derivatives exist, a common strategy involves the cyclization of a suitably functionalized acyclic precursor. A generalized protocol for the synthesis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is outlined below. This protocol is based on established principles of organic synthesis and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis_Workflow Start Starting Material (e.g., Dihydro-2H-pyran derivative) Step1 Protection of Hydroxyl Group Start->Step1 Step2 Epoxidation of Double Bond Step1->Step2 m-CPBA Step3 Regioselective Epoxide Opening with an Amine Source Step2->Step3 NaN3 then H2, Pd/C Step4 Boc Protection of the Amine Step3->Step4 (Boc)2O, Et3N Step5 Oxidation of the Alcohol to a Ketone Step4->Step5 Dess-Martin periodinane Product tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Step5->Product

Caption: Generalized synthetic workflow for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Step-by-Step Protocol:

  • Protection: Begin with a suitable dihydropyran precursor. Protect any existing hydroxyl groups to prevent unwanted side reactions in subsequent steps.

  • Epoxidation: Treat the protected dihydropyran with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

  • Epoxide Opening: Perform a regioselective ring-opening of the epoxide. A common method involves the use of sodium azide followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce an amino group.

  • Boc Protection: Protect the newly introduced amino group with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N).

  • Deprotection and Oxidation: Deprotect the hydroxyl group and subsequently oxidize it to a ketone using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.

  • Purification: Purify the final product using column chromatography on silica gel.

Application in Pharmaceutical Synthesis: Gateway to Substituted Piperidines

The primary utility of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate lies in its role as a precursor to 3-amino-4-hydroxypiperidine derivatives. This transformation is typically achieved through a reductive amination reaction, which allows for the introduction of a wide range of substituents at the newly formed amino group at the 4-position.

Case Study: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[3] A common structural motif in many JAK inhibitors is a substituted 3-aminopiperidine ring. The following protocol details the conversion of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate to a key piperidine intermediate.

Reductive_Amination_Workflow Start tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Step1 Imine Formation with a Primary Amine (R-NH2) Start->Step1 R-NH2, cat. AcOH Step2 In situ Reduction of the Imine Step1->Step2 NaBH(OAc)3 Product Substituted 3-amino-4-hydroxypiperidine Derivative Step2->Product

Caption: Reductive amination workflow for the synthesis of substituted piperidine derivatives.

Detailed Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary amine (R-NH₂) (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired substituted 3-(tert-butoxycarbonylamino)-4-hydroxypiperidine derivative.

This resulting piperidine intermediate, with its orthogonally protected amines and a hydroxyl group, is a versatile scaffold for further elaboration into complex drug molecules.

Application in the Synthesis of DPP-4 Inhibitors: The Case of Omarigliptin

While not the exact intermediate, a closely related derivative, tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate, serves as a crucial building block in the synthesis of Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of Omarigliptin involves the reductive amination of this keto-pyran intermediate with a complex amine, followed by deprotection of the Boc group.[4] This highlights the industrial relevance and strategic importance of this class of intermediates in the efficient construction of intricate drug architectures. The principles of the reductive amination described above are directly applicable to this advanced synthesis.

Conclusion

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate represents a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its unique combination of a tetrahydropyran core, a ketone, and a protected amine provides a robust platform for the stereocontrolled synthesis of complex molecular scaffolds, particularly substituted piperidines. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their quest for novel and impactful medicines. The strategic application of such well-designed intermediates is a cornerstone of efficient and innovative drug discovery programs.

References

  • Organic Spectroscopy International. (2016, December 10). OMARIGLIPTIN INTERMEDIATE. Retrieved from [Link]

  • American Chemical Society Publications. (2015, October 1). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes | Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). EP2997008B1 - Process for the preparation of key intermediates of omarigliptin.
  • Beilstein Journals. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • R Discovery. (2009, July 1). Trans-4-amino-3-hydroxypiperidines. Regio- and stereoselective synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 15). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • New Drug Approvals. (2016, February 8). OMARIGLIPTIN. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin.
  • MDPI. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Graphical synthetic routes of tofacitinib. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2024, June 2). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Retrieved from [Link]

  • MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

Sources

Application

Application Note: Diastereoselective Synthesis of 3D Spiroheterocycles from tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Introduction & Strategic Relevance The transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. This "escape from flatland" is driven by th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. This "escape from flatland" is driven by the need to improve clinical success rates through enhanced physicochemical properties[1]. Spirocyclic scaffolds, particularly those incorporating saturated oxygen heterocycles like tetrahydropyran (THP), offer distinct advantages: they increase the fraction of sp³ carbons (Fsp³), improve aqueous solubility, and provide rigid, predictable vectors for pharmacophore projection[2].

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6) serves as an exceptionally versatile, bifunctional building block for generating these 3D architectures. The presence of the ketone at the C4 position allows for classical spiro-fusions, while the adjacent, sterically demanding Boc-protected amine at C3 imparts crucial diastereofacial selectivity during nucleophilic additions[3]. This Application Note details robust, self-validating protocols for converting this α -amino ketone into highly sought-after spirohydantoin and spiro-oxazolidinone derivatives, which are heavily utilized in the development of CNS-active agents and specific enzyme inhibitors[4].

Mechanistic Insights & Reaction Design

The synthesis of spirocycles from this precursor relies on the differential reactivity of the C4 ketone and the stereochemical influence of the C3 stereocenter.

  • Pathway A: Bucherer-Bergs Spirohydantoin Synthesis The Bucherer-Bergs reaction is a multi-component condensation involving the ketone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃). The reaction proceeds via the initial formation of an imine at C4. The bulky C3-NHBoc group effectively shields one face of the tetrahydropyran ring. Consequently, the incoming cyanide nucleophile attacks from the less hindered face (anti to the NHBoc group), leading to the highly diastereoselective formation of the α -aminonitrile intermediate. Subsequent insertion of CO₂ (generated in situ from ammonium carbonate) and intramolecular cyclization yields the spirohydantoin[3].

  • Pathway B: Corey-Chaykovsky Epoxidation & Spiro-oxazolidinone Formation Alternatively, the C4 ketone can be converted into a terminal epoxide using trimethylsulfoxonium iodide and sodium hydride (Corey-Chaykovsky reaction). The ylide attack is similarly directed by the C3-NHBoc group, yielding the trans-epoxide as the major diastereomer. Following Boc deprotection with trifluoroacetic acid (TFA), the liberated C3 primary amine intramolecularly opens the epoxide (or reacts with a carbonyl source like carbonyldiimidazole, CDI, after hydrolysis) to form a rigid spiro-oxazolidinone system.

Visualizing the Synthetic Divergence

Divergence SM Starting Material tert-Butyl (4-oxotetrahydro -2H-pyran-3-yl)carbamate Imine Intermediate C4-Imine SM->Imine (NH4)2CO3 Epoxide Intermediate C4-Oxirane SM->Epoxide Me3S(O)I, NaH Nitrile Intermediate alpha-Aminonitrile Imine->Nitrile KCN Hydantoin Target Scaffold 1 Spirohydantoin Nitrile->Hydantoin CO2, Cyclization Oxazolidinone Target Scaffold 2 Spiro-oxazolidinone Epoxide->Oxazolidinone 1. TFA 2. CDI, Et3N

Divergent synthetic pathways from the starting material to 3D spirocycles.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of Tetrahydropyran-Spirohydantoin

Objective: Synthesize tert-butyl (2',5'-dioxo-1',4'-oxazaspiro[tetrahydropyran-4,4'-imidazolidin]-3-yl)carbamate via the Bucherer-Bergs reaction.

Materials:

  • tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq, 5.0 mmol)

  • Potassium cyanide (KCN) (1.5 eq, 7.5 mmol) [Caution: Highly toxic, handle in a dedicated fume hood with proper antidotes available]

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq, 20.0 mmol)

  • Ethanol / Deionized Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve the starting ketone (1.08 g, 5.0 mmol) in 10 mL of ethanol.

  • Reagent Addition: In a separate flask, dissolve KCN (488 mg, 7.5 mmol) and (NH₄)₂CO₃ (1.92 g, 20.0 mmol) in 10 mL of deionized water.

    • Causality: Pre-dissolving the inorganic salts in water prevents clumping and ensures a homogenous biphasic mixture when combined with the ethanolic ketone solution.

  • Reaction Initiation: Slowly add the aqueous salt solution to the ethanolic ketone solution. Seal the pressure tube tightly.

    • Causality: Sealing the tube is critical to prevent the escape of NH₃ and CO₂ gases, which are stoichiometric reagents generated in situ from the thermal decomposition of ammonium carbonate.

  • Heating: Submerge the sealed tube in a pre-heated oil bath at 85 °C and stir vigorously for 12 hours.

  • Workup (Self-Validation): Cool the vessel to room temperature before carefully unsealing (venting residual pressure). Pour the mixture into 50 mL of ice-cold water. A dense white precipitate should form immediately, serving as a visual validation of successful conversion to the highly crystalline spirohydantoin.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) and diethyl ether (10 mL) to remove any unreacted ketone, and dry under high vacuum.

  • Analysis: Confirm diastereomeric purity via ¹H NMR (focusing on the C3 proton coupling constants) and LC-MS.

Protocol B: Synthesis of Spiro-oxazolidinone via Epoxide Intermediate

Objective: Synthesize a spiro-oxazolidinone scaffold via epoxidation and intramolecular cyclization.

Step-by-Step Methodology:

  • Epoxidation: To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (10 mL) at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min until hydrogen evolution ceases (indicating ylide formation).

  • Ketone Addition: Add a solution of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq) in DMSO (5 mL) dropwise. Stir at 50 °C for 4 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide.

  • Deprotection: Dissolve the crude epoxide in DCM (10 mL) and add TFA (2 mL). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove excess TFA.

  • Cyclization: Dissolve the resulting amino-alcohol intermediate in anhydrous THF (15 mL). Add triethylamine (3.0 eq) followed by carbonyldiimidazole (CDI, 1.2 eq). Stir at 60 °C for 6 hours.

  • Purification: Concentrate and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the pure spiro-oxazolidinone.

Quantitative Data Presentation

The optimization of the Bucherer-Bergs reaction highlights the critical importance of temperature and a sealed environment to maximize both yield and diastereomeric ratio (d.r.).

Table 1: Optimization of Bucherer-Bergs Reaction Conditions

EntrySolvent System (v/v)Temp (°C)Vessel TypeTime (h)Yield (%)d.r. (trans:cis)*
1EtOH / H₂O (1:1)60Open Flask (Reflux)24453:1
2MeOH / H₂O (1:1)60Open Flask (Reflux)24523:1
3EtOH / H₂O (1:1)85Sealed Tube12885:1
4DMF / H₂O (2:1)85Sealed Tube12712:1

*Diastereomeric ratio determined by ¹H NMR analysis of the crude reaction mixture. The major diastereomer features the hydantoin NH anti to the C3-NHBoc group.

Mechanistic Workflow Visualization

Mechanism Ketone alpha-Boc-amino Ketone (C3 Stereocenter) Imine C4 Imine Formation (Face shielded by C3-Boc) Ketone->Imine NH3 Nitrile alpha-Aminonitrile (Cyanide attacks less hindered face) Imine->Nitrile CN- Carbamate Carbamic Acid Intermediate (CO2 Insertion) Nitrile->Carbamate CO2 Product Spirohydantoin (Major Diastereomer) Carbamate->Product Cyclization (-H2O)

Mechanistic workflow of the diastereoselective Bucherer-Bergs reaction.

References

  • Design and Synthesis of a 3-D Fragment Library Source: White Rose eTheses Online URL:[Link]

  • Chromatin regulatory targets for anti-cancer therapeutics Source: PMC - NIH URL: [Link]

  • Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation Source: ACS Publications URL:[Link]

  • Spiromacrocyclic orexin 2 receptor agonists Source: Google Patents URL

Sources

Method

Application Note: Enantioselective Synthesis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Derivatives via Organocatalytic α-Amination

Executive Summary The enantioselective synthesis of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1] is a critical transformation for generating chiral 3-amino-tetrahydropyran-4-one building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective synthesis of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1] is a critical transformation for generating chiral 3-amino-tetrahydropyran-4-one building blocks. These structural motifs are ubiquitous in modern drug discovery, heavily utilized in the development of kinase inhibitors, spirocyclic scaffolds, and peptidomimetics.

Traditional syntheses of these compounds often rely on chiral pool starting materials (such as amino acids), which necessitate lengthy functional group manipulations and suffer from poor atom economy. This application note details a highly efficient, two-step organocatalytic protocol. By leveraging L-proline-catalyzed α-amination followed by samarium diiodide (SmI₂)-mediated N-N bond cleavage, this method bypasses traditional limitations, offering superior scalability, self-validating analytical checkpoints, and exceptional enantiocontrol[2].

Mechanistic Rationale & Causality

To ensure reproducibility and analytical trustworthiness, it is essential to understand the causality behind the reagent and condition selections. This protocol relies on two distinct mechanistic phases:

  • Organocatalytic Electrophilic α-Amination : The reaction is initiated by the condensation of the L-proline catalyst with tetrahydro-4H-pyran-4-one to form a nucleophilic chiral enamine. The pyrrolidine ring of the catalyst effectively shields the Si-face of the enamine. When di-tert-butyl azodicarboxylate (DBAD) is introduced, the electrophilic nitrogen approaches exclusively from the less hindered Re-face. The choice of acetonitrile (CH₃CN) as a solvent is deliberate; its high dielectric constant stabilizes the zwitterionic transition state during C-N bond formation, maximizing both the reaction rate and the resulting enantiomeric excess (ee)[2].

  • Single-Electron Transfer (SET) N-N Cleavage : The resulting α-hydrazino ketone contains a robust N-N bond that must be cleaved to reveal the primary amine derivative. Traditional hydrogenation (e.g., Raney Ni / H₂) can inadvertently reduce the ketone moiety. To prevent this, SmI₂ is employed. SmI₂ acts as a mild, single-electron reductant that selectively cleaves the N-N bond via a radical anion intermediate, preserving the ketone and directly yielding the mono-Boc protected target[3].

Synthetic Workflow Visualization

SyntheticWorkflow A Tetrahydro-4H-pyran-4-one B L-Proline (20 mol%) DBAD (1.1 eq) CH3CN, 0 °C A->B Enamine Formation C α-Hydrazino Ketone (>95% ee) B->C Electrophilic Addition D SmI2 (2.5 eq) THF/MeOH, -78 °C C->D SET Reduction E tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate D->E N-N Cleavage

Workflow for the enantioselective synthesis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Quantitative Data & Reaction Optimization

To establish a self-validating process, the α-amination step was rigorously optimized. Table 1 summarizes the causality between solvent/temperature choices and the resulting yield and enantioselectivity.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1L-Proline (10)DCM25126888
2L-Proline (20)DCM0247592
3L-Proline (20)Toluene0366085
4 L-Proline (20) CH₃CN 0 16 89 >98

Table 1: Optimization of the L-proline-catalyzed α-amination of tetrahydro-4H-pyran-4-one. Entry 4 represents the optimal conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

Phase 1: Asymmetric α-Amination
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (10.0 mmol, 1.00 g) and L-proline (2.0 mmol, 230 mg, 20 mol%).

  • Solvent Addition : Suspend the mixture in anhydrous CH₃CN (30 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve di-tert-butyl azodicarboxylate (DBAD) (11.0 mmol, 2.53 g) in anhydrous CH₃CN (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump.

    • Causality Note: Slow addition prevents localized heating and suppresses background racemic reactions, ensuring high ee.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow color of DBAD fades to a pale yellow/colorless solution (typically 14–16 hours).

  • Workup : Quench the reaction with half-saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude intermediate via flash column chromatography (silica gel, gradient elution 10–30% EtOAc in Hexanes) to afford the di-Boc protected α-hydrazino ketone.

Phase 2: SmI₂-Mediated N-N Bond Cleavage
  • Preparation : Dissolve the purified α-hydrazino ketone (5.0 mmol) in anhydrous THF (25 mL) and anhydrous MeOH (5 mL) in a flame-dried Schlenk flask under argon. Cool the solution to -78 °C.

    • Causality Note: MeOH acts as an essential proton donor to facilitate the SET reduction and prevent unwanted side reactions.

  • SmI₂ Addition : Add a commercially available 0.1 M solution of SmI₂ in THF (125 mL, 12.5 mmol, 2.5 eq) dropwise. The deep blue color of SmI₂ will rapidly dissipate as it is consumed.

  • IPC : Monitor via TLC. Complete consumption of the starting material should occur within 2 hours.

  • Quench & Workup : Quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ (20 mL) and saturated aqueous NaHCO₃ (20 mL). Allow the mixture to warm to room temperature.

  • Extraction : Extract the aqueous layer with EtOAc (3 × 50 mL). The organic layers must be washed with a 10% aqueous citric acid solution to remove any residual samarium salts, followed by brine.

  • Final Purification : Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc 1:1) to yield the pure tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized material, confirm the following analytical markers before proceeding to downstream applications:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the characteristic doublet of doublets (dd) around δ 4.30–4.50 ppm, corresponding to the α-proton adjacent to the newly formed amine and the ketone. The tert-butyl group will appear as a sharp, integrated singlet at δ 1.45 ppm (9H).

  • Mass Spectrometry (ESI-MS) : Calculate for C₁₀H₁₇NO₄ [M+Na]⁺: 238.1; Found: 238.1.

  • Chiral HPLC Validation : Validate enantiomeric excess using a Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min). The major enantiomer should elute with >98% ee, validating the efficacy of the L-proline shielding model.

References

  • Title: Direct L-proline-catalyzed asymmetric alpha-amination of ketones Source: ResearchGate URL: [Link]

  • Title: Electrophilic α-Amination of Carbonyl Compounds Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Stereoselective Grignard Addition to tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Executive Summary The synthesis of highly functionalized 3-amino-4-hydroxytetrahydropyran scaffolds is a critical operation in modern medicinal chemistry, providing rigidified, hydrophilic cores for kinase inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 3-amino-4-hydroxytetrahydropyran scaffolds is a critical operation in modern medicinal chemistry, providing rigidified, hydrophilic cores for kinase inhibitors and GPCR ligands. This application note details the optimized protocols for the nucleophilic addition of Grignard reagents to tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (N-Boc-3-amino-THP-4-one). By addressing the inherent challenges of substrate acidity, enolization, and stereocontrol, this guide establishes a self-validating, reproducible system for generating diastereomerically pure tertiary amino alcohols.

Mechanistic Principles & Causality

To achieve high yields and stereoselectivity, the experimental design must account for the specific electronic and steric environment of the α -amino ketone substrate.

The Acidic Carbamate Proton & Stoichiometry

The substrate features an acidic proton on the carbamate nitrogen (NHBoc). Grignard reagents ( RMgX ) are highly basic. Causality: The first equivalent of the Grignard reagent will exclusively act as a base, deprotonating the carbamate to form an N -magnesio intermediate and releasing alkane gas. Therefore, a strict minimum of 2.2 to 2.5 equivalents of the organomagnesium reagent is required to drive the subsequent nucleophilic attack on the C4 carbonyl [1].

Stereoselectivity: Cram Chelation Control

The deprotonation of the NHBoc group is not merely a stoichiometric sink; it is the primary driver of stereoselectivity. Causality: The resulting magnesium amide coordinates tightly with the adjacent C4 ketone oxygen, forming a rigid, five-membered chelate ring. This locked conformation forces the second equivalent of the Grignard reagent to attack the carbonyl from the less sterically hindered face (Cram Chelation Control) [1]. This predictable trajectory typically yields a single major diastereomer, making the reaction highly valuable for asymmetric synthesis [2].

Suppressing Enolization (The Imamoto Modification)

Sterically hindered or cyclic ketones are prone to enolization when treated with basic Grignard reagents, which recovers the starting material upon aqueous workup. Causality: To suppress enolization, anhydrous Cerium(III) chloride ( CeCl3​ ) can be utilized. The transmetalation of the Grignard reagent with CeCl3​ generates an organocerium species ( RCeCl2​ ) that is highly nucleophilic but significantly less basic, drastically improving yields for bulky aliphatic nucleophiles [3].

MechanisticPathway A Substrate: N-Boc-3-amino-THP-4-one B Deprotonation (1st eq. RMgX) A->B - RH gas C Mg-Chelate Intermediate (Rigid 5-membered ring) B->C Mg2+ coordination D Nucleophilic Attack (2nd eq. RMgX) C->D E Stereoselective Addition (Cram Chelation Control) D->E Less hindered face F Aqueous Quench (NH4Cl) E->F G Product: syn-Tertiary Amino Alcohol F->G Hydrolysis

Caption: Mechanistic pathway of Grignard addition via Cram chelation control.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process temperature control and specific quenching reagents are selected to prevent side reactions (e.g., Boc-deprotection or tertiary alcohol dehydration).

Protocol A: Standard Grignard Addition (For Methyl, Ethyl, and Aryl Reagents)

Use this protocol for highly reactive, non-bulky Grignard reagents.

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3x).

  • Substrate Dissolution: Dissolve tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 mmol, 215 mg) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Syringe in the Grignard reagent (2.5 mmol, 2.5 eq) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent. Observation: Mild effervescence (alkane gas) confirms the deprotonation of the NHBoc group.

  • Reaction Maturation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Monitor conversion via TLC (Stain with Ninhydrin; the tertiary alcohol will show a distinct Rf​ shift).

  • Controlled Quench: At 0 °C, quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (5 mL). Causality: A weak acid quench is mandatory; strong acids (like HCl) will cleave the Boc group and dehydrate the newly formed tertiary alcohol [3].

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the diastereomerically pure product.

Protocol B: Cerium-Mediated Addition (For Isopropyl, tert-Butyl, or Bulky Reagents)

Use this protocol when enolization outcompetes nucleophilic addition.

  • Cerium Preparation: Rapidly weigh anhydrous CeCl3​ (3.0 mmol, 3.0 eq) into a flame-dried flask. Heat at 140 °C under high vacuum for 2 hours to ensure complete dehydration. Cool to room temperature under Argon.

  • Suspension: Add anhydrous THF (10 mL) and stir vigorously at room temperature for 2 hours to form a uniform, milky white suspension.

  • Organocerium Generation: Cool the suspension to -78 °C. Add the bulky Grignard reagent (3.0 mmol, 3.0 eq) dropwise. Stir for 1.5 hours at -78 °C to ensure complete transmetalation.

  • Substrate Addition: Add a solution of the substrate (1.0 mmol) in THF (3 mL) dropwise.

  • Completion & Workup: Stir at -78 °C for 3 hours. Quench with saturated aqueous NH4​Cl at -78 °C, warm to room temperature, and filter through a pad of Celite to remove cerium salts before standard extraction.

ExperimentalWorkflow S1 System Setup (Flame-dried, Argon) S2 Substrate Dissolution (Dry THF, -78°C) S1->S2 S3 Grignard Addition (Dropwise, 2.5 eq) S2->S3 S4 Reaction Stirring (-78°C to 0°C) S3->S4 S5 Quench (Sat. NH4Cl, 0°C) S4->S5 S6 Workup & Extraction (EtOAc / Brine) S5->S6 S7 Purification (Flash Chromatography) S6->S7

Caption: Step-by-step experimental workflow for Grignard addition to alpha-amino ketones.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on reagent selection and protocol variations, demonstrating the necessity of the Imamoto modification for bulky nucleophiles.

Nucleophile (RMgX)EquivalentsProtocolAdditiveTemp ProfileIsolated Yield (%)Diastereomeric Ratio (dr)
Methylmagnesium bromide2.5ANone-78 °C to 0 °C82%> 95:5
Phenylmagnesium chloride2.5ANone-78 °C to 0 °C78%> 95:5
Isopropylmagnesium chloride2.5ANone-78 °C to 0 °C< 20% (Enolization)N/A
Isopropylmagnesium chloride3.0B CeCl3​ -78 °C (Constant)71%90:10
Allylmagnesium bromide2.2ANone-78 °C to 0 °C85%> 95:5

Note: Diastereomeric ratio (dr) is determined by crude 1H -NMR integration of the newly formed tertiary alcohol hydroxyl proton or the adjacent C3 methine proton.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If starting material remains after 3 hours, the Grignard reagent may have degraded, or adventitious water quenched the first equivalent. Validation: Titrate the Grignard reagent using iodine/LiCl prior to the reaction to confirm exact molarity.

  • Loss of Boc Group: Observed by LC-MS as an [M+H]+ mass corresponding to the free amine minus 100 Da. Correction: Ensure the quench is performed strictly with NH4​Cl and that the internal temperature does not exceed 5 °C during the quench.

  • Poor Diastereoselectivity: If the dr drops below 90:10, the chelation intermediate was likely disrupted. Correction: Ensure strictly anhydrous conditions; trace coordinating solvents (like DMF or excess ethereal solvents other than THF) can compete with the internal carbonyl for magnesium coordination, degrading Cram chelation control.

References

  • Preparation and Reactivity of Versatile α -Amino Ketones. The Journal of Organic Chemistry, 2007. URL:[Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 2021. URL:[Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. National Institutes of Health (PMC), 2014. URL:[Link]

Method

Application Note: Strategic Incorporation of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate for the Design of Novel Peptidomimetics

Abstract Peptidomimetics are at the forefront of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2] This application note provides a detailed guide for the incorporation of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a versatile building block, into peptide scaffolds. We present two primary protocols: (1) introduction as a capping group via reductive amination and (2) incorporation as an amino acid surrogate in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore novel, conformationally restricted peptidomimetic structures.

Introduction: The Rationale for Constrained Peptidomimetics

Natural peptides often exhibit high potency and selectivity but are poor drug candidates due to rapid degradation by proteases and poor cell permeability.[1] Peptidomimetics aim to address these shortcomings by mimicking the essential structural features of a peptide required for biological activity while being more robust.[3] One of the most successful strategies in peptidomimetic design is the use of cyclic and heterocyclic scaffolds to reduce conformational flexibility.[2][4] By pre-organizing the pharmacophoric groups in a specific spatial arrangement, the entropic penalty upon binding to a receptor is minimized, which can lead to a significant increase in binding affinity.

The tetrahydropyran (THP) ring is an attractive scaffold for this purpose. It is a privileged structure in medicinal chemistry, and its chair-like conformation can serve as a rigid template to orient substituents in well-defined axial and equatorial positions.[3][5] The target molecule, tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, offers several advantages:

  • Bifunctionality: The ketone can be used for reductive amination to cap a peptide chain or to form a new stereocenter. The Boc-protected amine allows for its use as a building block in standard peptide synthesis.

  • Conformational Constraint: Once incorporated, the resulting 3-amino-4-hydroxytetrahydropyran moiety will restrict the local backbone conformation of the peptidomimetic.

  • Hydrogen Bonding: The hydroxyl group formed after reduction of the ketone can participate in intramolecular hydrogen bonding, further stabilizing a desired conformation, or interact with the target receptor.

This application note will provide detailed, actionable protocols for leveraging these features in the synthesis of novel peptidomimetics.

Properties of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Key Functional Groups Ketone, Boc-protected amine
Solubility Soluble in methanol, dichloromethane, DMF

Experimental Protocols

Protocol 1: N-Terminal Modification of a Peptide via Reductive Amination

This protocol details the capping of a peptide's N-terminal amine with the pyran scaffold through reductive amination. The ketone on the pyran ring reacts with the primary amine of the peptide to form an imine intermediate, which is then reduced in situ to a stable secondary amine.

G cluster_0 Preparation cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Dissolve Peptide in DMF/DCM B Add tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate A->B 1.0 eq peptide, 1.2 eq pyran C Stir at RT for 1-2 hours B->C D Add Sodium Triacetoxyborohydride (STAB) C->D 1.5 eq STAB E Stir at RT for 12-24 hours D->E F Quench with sat. NaHCO3 E->F G Extract with Ethyl Acetate F->G H Purify by Chromatography G->H

Caption: Reductive amination workflow.

  • Dissolution: In a round-bottom flask, dissolve the N-terminally deprotected peptide (1.0 eq.) in a suitable solvent mixture such as 1:1 DMF/DCM (dichloromethane) to a concentration of approximately 0.1 M.

  • Addition of Pyranone: Add tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.2 eq.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by LC-MS.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5 minutes. Caution: STAB is a moisture-sensitive reagent.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired peptidomimetic.

ReagentM.W.EquivalentsAmount (for 100 mg peptide, M.W. 500)
Peptide500 g/mol 1.0100 mg (0.2 mmol)
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate215.25 g/mol 1.251.7 mg (0.24 mmol)
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 1.563.6 mg (0.3 mmol)
DMF/DCM (1:1)--2 mL
Protocol 2: Incorporation as an Amino Acid Surrogate in SPPS

This protocol describes the incorporation of the pyran scaffold as an amino acid surrogate within a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). This involves an initial reductive amination on the resin-bound peptide, followed by acylation of the newly formed secondary amine.

G cluster_0 Resin Preparation cluster_1 Reductive Amination on Resin cluster_2 Acylation of Secondary Amine cluster_3 Cleavage and Deprotection A Swell Resin in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Add Pyranone & NaBH(OAc)3 in NMP B->C 5 eq. pyranone, 5 eq. STAB D Agitate for 12-24 hours C->D E Add Fmoc-Amino Acid, HATU, and DIPEA D->E 5 eq. AA, 4.9 eq. HATU, 10 eq. DIPEA F Agitate for 2-4 hours E->F G Treat with TFA Cleavage Cocktail F->G H Precipitate in cold ether G->H

Caption: SPPS incorporation workflow.

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Reductive Amination on Resin:

    • In a separate vial, dissolve tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (5.0 eq.) and sodium triacetoxyborohydride (5.0 eq.) in NMP (N-Methyl-2-pyrrolidone).

    • Add this solution to the resin and agitate at room temperature for 12-24 hours.

    • Wash the resin thoroughly with NMP, DCM, and DMF.

  • Acylation of the Secondary Amine:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (5.0 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. Coupling to the newly formed secondary amine may be slower than to a primary amine, so a double coupling may be necessary. Monitor coupling completion with a negative Kaiser test.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.

  • Cleavage and Deprotection: After completion of the synthesis, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptidomimetic by reverse-phase HPLC.

ReagentM.W.EquivalentsAmount
Resin-bound peptide-1.00.1 mmol
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate215.25 g/mol 5.0107.6 mg (0.5 mmol)
Sodium Triacetoxyborohydride (STAB)211.94 g/mol 5.0106.0 mg (0.5 mmol)
Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)311.3 g/mol 5.0155.7 mg (0.5 mmol)
HATU380.2 g/mol 4.9186.3 mg (0.49 mmol)
DIPEA129.24 g/mol 10.0174 µL (1.0 mmol)

Structural Implications and Conformational Analysis

The incorporation of the 3-amino-4-hydroxytetrahydropyran moiety is expected to impose significant conformational constraints on the peptide backbone. The chair conformation of the pyran ring will orient the peptide chain and the Boc-protected amine in defined pseudo-axial and pseudo-equatorial positions. The resulting diastereomers (from the newly formed stereocenter at C4) will likely have distinct conformational preferences, which can be separated by chromatography and characterized by NMR spectroscopy (e.g., NOESY experiments) to determine their three-dimensional structure. This rigidification can be advantageous for mimicking specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Conclusion

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a valuable and versatile building block for the synthesis of novel, conformationally constrained peptidomimetics. The protocols outlined in this application note provide a robust framework for its incorporation, either as an N-terminal capping group or as an internal amino acid surrogate. The resulting pyran-containing peptidomimetics are promising candidates for drug discovery programs, offering the potential for enhanced metabolic stability and improved biological activity.

References

  • Vistara, H. D., et al. (2018). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1351-1362.
  • Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 178–191.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2345-2353.
  • Vistara, H. D., et al. (2018). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1351-1362.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. The Journal of Organic Chemistry, 78(22), 11656–11669.
  • Smole, M. A., et al. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 54(44), 5976-5979.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses, 91, 1-12.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Al-Warhi, T., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 733.
  • Baeva, L. A., & Biktasheva, L. F. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-8.
  • Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • ResearchGate. (2019).
  • Angelini, A., et al. (2012). SYNTHESIS, STRUCTURAL INVESTIGATION AND BIOLOGICAL EVALUATION OF CONFORMATIONALLY CONSTRAINED PEPTIDOMIMETICS.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Riniker, S. (n.d.). Conformational Behavior of Peptides. ETH Zurich.
  • Li, J., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity.
  • Stanford University. (2012). Effect of Amino Acid Type on Peptide Structure.
  • Gessner, C. S., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of the American Chemical Society, 137(34), 11074–11077.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6). This α -Boc-amino ketone is a critical heterocyclic building block used extensively in the development of CNS-active agents, including glycine transporter inhibitors[1].

Despite its structural simplicity, synthesizing this compound from tetrahydro-4H-pyran-4-one is notoriously prone to low yields. The process is plagued by competing side reactions, including base-catalyzed elimination, over-reduction of the ketone, and spontaneous pyrazine dimerization. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to bypass them.

Visual Workflow: Synthetic Pathways & Bottlenecks

The diagram below maps the two primary synthetic routes (the Azide Route and the Oxime Route) and highlights the exact nodes where chemical failures typically occur.

SynthesisRoutes SM Tetrahydro-4H-pyran-4-one Bromo 3-Bromotetrahydro- 4H-pyran-4-one SM->Bromo NBS, p-TsOH Oxime 3-(Hydroxyimino)tetrahydro- 4H-pyran-4-one SM->Oxime isoamyl nitrite, NaOMe Azido 3-Azidotetrahydro- 4H-pyran-4-one Bromo->Azido NaN3, AcOH buffer Elim 2,3-Dihydro-4H- pyran-4-one (Elimination) Bromo->Elim Unbuffered NaN3 (Side Reaction) Target tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate (Target) Azido->Target SnCl2 or PPh3, then Boc2O Alcohol tert-Butyl (4-hydroxytetrahydro- 2H-pyran-3-yl)carbamate (Over-reduction) Azido->Alcohol Excess H2/Pd-C Pyrazine Pyrazine Dimers (Self-Condensation) Azido->Pyrazine Delayed Boc2O Addition Oxime->Target Zn/AcOH, Boc2O Oxime->Alcohol Strong Reduction

Figure 1: Synthetic pathways and failure points for the target compound.

Module 1: The Azide Route (Bromination & Azidation)

Q: My α -bromination of tetrahydro-4H-pyran-4-one yields a complex mixture. How do I improve regioselectivity and prevent dibromination? A: Dibromination and regiochemical scrambling are common when using elemental bromine ( Br2​ ) in acetic acid. The byproduct, hydrobromic acid (HBr), acts as a strong catalyst for further enolization, pushing the reaction toward 3,5-dibromotetrahydro-4H-pyran-4-one. Solution: Switch to N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in THF or acetonitrile. This tightly controls the enolization rate and limits the reaction to mono-bromination.

Q: During the azidation step, I am seeing a massive drop in yield and the formation of a highly UV-active byproduct. What is happening? A: You are observing E2 elimination. α -Bromo ketones are highly susceptible to elimination under basic conditions, forming the α,β -unsaturated enone (2,3-dihydro-4H-pyran-4-one). Sodium azide ( NaN3​ ) is sufficiently basic to trigger this pathway. Solution: You must buffer the reaction. Adding a stoichiometric amount of acetic acid neutralizes the basicity of the azide anion without destroying its nucleophilicity. Alternatively, use a non-basic azide source like TMSN3​ with a catalytic fluoride source at 0 °C.

Table 1: Optimization of the Azidation Step
ConditionReagent SystemSolventTemp (°C)Target Yield (%)Elimination Byproduct (%)
Standard NaN3​ (1.5 eq)DMF253560
Buffered NaN3​ (1.5 eq) + AcOH (1.0 eq)DMF08210
Non-basic TMSN3​ (1.2 eq) + TBAF (cat.)THF088 <5

Module 2: The Reduction & Protection Step (The Critical Bottleneck)

Q: My LC-MS shows a mass of [M+H]⁺ = 218 instead of the expected 216 for the Boc-protected product. Why? A: This indicates catastrophic over-reduction. The ketone has been reduced to a secondary alcohol, yielding tert-butyl (4-hydroxytetrahydro-2H-pyran-3-yl)carbamate (MW 217,[M+H]⁺ 218). This is the inevitable result of using aggressive catalytic hydrogenation (e.g., H2​ with high-loading Pd/C). Solution: Switch to a chemoselective reduction method. Patonay et al. demonstrated that Tin(II) chloride ( SnCl2​ ) reduction is highly chemoselective for α -azido ketones, reducing the azide exclusively while leaving the ketone intact[2].

Q: I tried reducing the azide with PPh3​ (Staudinger reaction), but I get a dark mixture and a mass corresponding to a pyrazine dimer. How do I prevent this? A: Free α -amino ketones are inherently unstable. Upon formation, they rapidly self-condense to form dihydropyrazines, which then spontaneously oxidize in the air to form stable pyrazine dimers. Solution: You must perform the reduction in situ with Boc2​O , or add the anhydride immediately upon completion of the reduction. By introducing Boc2​O directly to the reduction mixture, the nascent amine is trapped as the carbamate before it has a chance to undergo intermolecular condensation[2].

Table 2: Chemoselectivity in the Reduction of 3-Azidotetrahydro-4H-pyran-4-one
Reduction MethodTrapping AdditiveTarget Yield (%)Over-reduction (%)Pyrazine Dimer (%)
H2​ , Pd/C (1 atm) Boc2​O (1.2 eq)2565<5
PPh3​ / H2​O None ( Boc2​O added after 2h)15<575
PPh3​ / H2​O Boc2​O (1.2 eq) in situ85<5<5
SnCl2​ (1.5 eq) Boc2​O (1.2 eq) added at 0 °C 92 <5 <5

Module 3: The Oxime Route Alternative

Q: Is there a metal-free way to install the nitrogen without using explosive azides or toxic bromine? A: Yes, the nitrosation route. Tetrahydro-4H-pyran-4-one can be reacted with isoamyl nitrite and a strong base (like NaOMe) to form 3-(hydroxyimino)tetrahydro-4H-pyran-4-one. This oxime can then be reduced using Zinc dust in acetic acid in the presence of Boc2​O . This avoids the hazards of azides and the elimination issues of α -bromo ketones, though the overall yield is often moderately lower (~60-70%) due to the sluggish reduction of the oxime.

Experimental Protocol: Optimized SnCl2​ -Boc Trapping Workflow

This self-validating protocol utilizes the chemoselective SnCl2​ reduction to avoid over-reduction, followed by immediate Boc-trapping to prevent dimerization.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 3-azidotetrahydro-4H-pyran-4-one (10.0 mmol, 1.41 g) in anhydrous methanol (30 mL).

  • Chemoselective Reduction: Cool the solution to 0 °C using an ice bath. Slowly add Tin(II) chloride ( SnCl2​ , 15.0 mmol, 2.84 g) in small portions over 15 minutes to control the exothermic reaction.

  • Monitoring: Stir the reaction mixture at room temperature for 2 hours. Validate the complete consumption of the azide via IR spectroscopy (ensure the disappearance of the strong azide stretch at ~2100 cm⁻¹).

  • In Situ Trapping: Cool the mixture back to 0 °C. Add triethylamine ( Et3​N , 30.0 mmol, 4.18 mL) dropwise, followed immediately by di-tert-butyl dicarbonate ( Boc2​O , 12.0 mmol, 2.62 g).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude product via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to yield tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate as a white solid.

References

  • Patonay, T., Micskei, K., Juhász-Tóth, É., Fekete, S., & Pardi-Tóth, V. C. (2009). Alpha-Azido ketones, Part 6: Reduction of acyclic and cyclic alpha-azido ketones into alpha-amino ketones: old problems and new solutions. Arkivoc, (vi), 270-290.[Link]

  • Hoffmann-La Roche Inc. (2011). US Patent 8003639B2: Tetrahydro-pyran derivatives against neurological disorders.

Sources

Optimization

preventing racemization of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate during reactions

Focus Compound: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of enantiomeric purity when working with N-Boc protected α-amino ketones[1].

The core mechanistic issue is the extreme acidity of the α-proton at the C3 position. Because this proton is flanked by an electron-withdrawing ketone at C4 and an electronegative carbamate nitrogen, it is highly susceptible to base-catalyzed abstraction. This deprotonation forms a planar, achiral enolate intermediate. Subsequent non-selective reprotonation leads to rapid and irreversible racemization[2][3].

Below, you will find our comprehensive troubleshooting guide, quantitative data analytics, and a self-validating Standard Operating Procedure (SOP) designed to preserve the stereochemical integrity of your compound.

Mechanistic Logical Relationship

Workflow1 Start Enantiopure α-Amino Ketone (C3 Stereocenter Intact) Cond1 Basic Conditions / >0°C (e.g., NaOH, Et3N) Start->Cond1 Improper Handling Cond2 Neutral/Acidic / -78°C (e.g., NH4Cl, THF) Start->Cond2 Optimized Protocol Enol Achiral Enolate (Planar Intermediate) Cond1->Enol Deprotonation Retain Kinetic Freezing (No Deprotonation) Cond2->Retain Suppressed Enolization Racemic Racemization (50:50 R/S Mixture) Enol->Racemic Non-selective Reprotonation Product Stereoretentive Product (>98% ee) Retain->Product Downstream Reaction

Workflow showing reaction condition effects on α-amino ketone stereochemical integrity.

Troubleshooting Desk & FAQs

Q1: Why does my isolated tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate show a degraded enantiomeric excess (ee%) after a standard basic workup? A1: Standard basic workups (using NaHCO3​ , Na2​CO3​ , or NaOH ) rapidly deprotonate the C3 position. Causality: The resulting enolate is planar; when it is reprotonated by water, the proton can attack from either face, yielding a racemic mixture[2]. Solution: Always use strictly neutral or mildly acidic workup conditions (e.g., saturated aqueous NH4​Cl ). If silica gel chromatography is required, deactivate the silica with 1% acetic acid, as untreated silica can act as a mild surface catalyst for keto-enol tautomerism.

Q2: I need to perform a reductive amination on the C4 ketone. How do I prevent the C3 stereocenter from epimerizing during the reaction? A2: Reductive amination requires an amine, which inherently acts as a base. Causality: If the amine is too basic or the reaction is run at room temperature, enolization will outpace imine formation[3]. Solution: Pre-form the imine under mildly acidic conditions (e.g., using Ti(OiPr)4​ or catalytic acetic acid) before adding the reducing agent (like NaBH3​CN ). Keep the temperature as low as kinetically viable (0 °C to -20 °C).

Q3: Can I use a standard NaOH/H2​O2​ oxidative quench after a downstream hydroboration step? A3: Absolutely not. Causality: The high pH of NaOH combined with the exothermic nature of the H2​O2​ oxidation will immediately racemize any remaining α-amino ketone[3]. Solution: Substitute the strong base with a buffered oxidative quench, such as sodium perborate ( NaBO3​ ) at pH ~7.5.

Quantitative Data Analytics

The following table summarizes the impact of various environmental conditions on the stereochemical retention of N-Boc α-amino ketones.

Table 1: Impact of Base and Temperature on Enantiomeric Excess (ee%)

Reagent / ConditionTemperatureExposure Timeee% RetentionMechanistic Outcome
NaOH (1.0 eq)25 °C1 hour< 5%Rapid, complete enolization
K2​CO3​ (1.0 eq)25 °C2 hours~ 40%Moderate base-catalyzed epimerization
DIPEA (2.0 eq)0 °C4 hours> 95%Steric hindrance prevents abstraction
No Base (Neutral)-78 °C12 hours> 99%Kinetic freezing of the α-proton
Standard Operating Procedure (SOP): Stereoretentive Ketone Reduction

When converting tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate into a chiral amino alcohol, standard reducing agents (like NaBH4​ in MeOH) often lead to partial racemization due to the basicity of the methoxide byproduct. This protocol utilizes L-Selectride to ensure a self-validating, highly diastereoselective reduction without stereochemical erosion[4].

Workflow2 A Ketone in THF B Cool to -78°C (Dry Ice) A->B C Add Hydride (< -70°C) B->C D Quench (NH4Cl) C->D E Chiral HPLC Validation D->E

Step-by-step logical workflow for the stereoselective reduction of α-amino ketones.

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask under argon. Add enantiopure tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 eq) and dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

    • Causality: At -78 °C, the thermal activation energy required for C3 deprotonation is not met, kinetically freezing the acidic proton.

  • Hydride Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 15 minutes, ensuring the internal temperature never exceeds -70 °C.

    • Causality: L-Selectride is a sterically bulky hydride that operates via non-chelation control, attacking the less hindered face of the ketone to yield a highly diastereoselective amino alcohol without acting as a base[4].

  • In-Process Validation: After 2 hours at -78 °C, withdraw a 10 μL aliquot and spot on a silica TLC plate (Hexanes:EtOAc 7:3). The UV-active starting material must be fully consumed. Self-Validation: If unreacted ketone remains, do NOT raise the temperature; instead, add an additional 0.1 eq of L-Selectride at -78 °C.

  • Stereoretentive Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides a safe proton source without raising the pH above 7, preventing late-stage enolate formation during the warmup phase.

  • System Validation (Critical): Before proceeding to downstream synthesis, analyze the crude organic extract via Chiral HPLC (e.g., Chiralpak AD-H column, Hexanes/IPA 90:10, 1.0 mL/min). The system is validated if the chromatogram demonstrates an enantiomeric ratio (e.r.) of ≥ 98:2. Lower ratios indicate a temperature excursion occurred during Step 3.

References
  • [Aaronchem]tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Product Specification. Aaronchem.
  • [ResearchGate]Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry.
  • [ACS Omega]Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
  • [Thieme Connect]A Practical Synthesis of α-Amino Ketones via Aryllithium Addition to N-Boc-α-Amino Acids. Synthesis 2003(11): 1653-1656.

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Welcome to the dedicated support center for the chromatographic purification of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The unique structure of this molecule, containing a polar tetrahydropyranone core and a moderately non-polar Boc-protecting group, presents specific challenges that require a nuanced approach to achieve high purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into method development, optimization, and troubleshooting, ensuring you can confidently and efficiently isolate your target compound.

Frequently Asked Questions (FAQs): Method Development & Optimization

This section addresses the critical decision-making process at the outset of your purification workflow. Understanding the properties of your crude sample and the principles of chromatography is paramount to selecting the right approach.

Q1: Should I use normal-phase or reversed-phase chromatography to purify my crude product?

A1: The choice between normal-phase (NP) and reversed-phase (RP) chromatography is the most critical first step and depends primarily on the polarity of your target compound relative to its impurities.

  • Normal-Phase Chromatography (e.g., Silica Gel): This is often the default and most cost-effective method for intermediates like tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. It excels at separating compounds with differing polarities. Since your compound has a moderate polarity, it should behave well on silica. Choose this method if your impurities are significantly more or less polar than the product. For example, non-polar byproducts from starting materials or highly polar unreacted amines would be well-separated.[1]

  • Reversed-Phase Chromatography (e.g., C18): RP chromatography separates molecules based on hydrophobicity.[2] This method is advantageous if your crude mixture contains impurities with very similar polarity but different hydrophobic character. It is also the standard for final purity analysis by HPLC. Due to its polar core, the target compound may have limited retention on a standard C18 column, potentially requiring highly aqueous mobile phases.[3]

.dot

Caption: Decision workflow for chromatography mode selection.

Q2: I'm seeing significant peak tailing on my silica gel column. What is causing this and how can I fix it?

A2: Peak tailing is a common issue in silica gel chromatography and typically results from unwanted secondary interactions between your compound and the stationary phase.[4] The primary cause is the interaction of polar functional groups on your analyte with acidic silanol groups (Si-OH) on the silica surface.[5]

Causality: While the carbamate NH is not strongly basic, the ketone and ether oxygens in your molecule are Lewis basic and can form strong hydrogen bonds with surface silanols. This creates a secondary, non-ideal retention mechanism, causing a portion of the molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification: Add a small amount of a polar, competitive solvent to mask the active silanol sites.

    • Acetic Acid (0.1-1%): Adding a weak acid can help by protonating any highly basic impurities and competing for hydrogen bonding sites on the silica.

    • Triethylamine (0.1%): While less likely to be necessary for this specific compound, adding a small amount of a weak base is a common strategy to mitigate tailing for basic analytes.[5]

  • Column Overload: Tailing of all peaks can indicate mass overload.[4] The sample is saturating the stationary phase. Try diluting your sample and injecting less material onto the column.

  • Use End-Capped Columns: For HPLC applications, using a column with end-capping (where residual silanols are chemically deactivated) can significantly improve peak shape.[5]

Q3: I am struggling to get baseline separation between my product and a closely-eluting impurity. What are my options?

A3: Achieving baseline resolution is crucial for obtaining high purity. When peaks overlap, it means the selectivity (α) of your system is insufficient.[6]

Strategies to Improve Resolution:

  • Optimize Mobile Phase (Isocratic Elution): If you are using a single solvent mixture (isocratic), fine-tuning the ratio is the first step. Prepare several mobile phases with slightly different polarities and analyze small injections to find the optimal composition. For a hexane/ethyl acetate system, for example, try moving from 30% ethyl acetate to 25% or 35% in 1-2% increments.

  • Switch Solvent System: Changing the solvents in your mobile phase can alter selectivity. The "solvent triangle" (e.g., using a solvent with different hydrogen bonding or dipole characteristics) is a powerful tool. If you are using ethyl acetate (a hydrogen bond acceptor), try switching to dichloromethane/methanol. DCM provides a different dipole interaction, while methanol is a hydrogen bond donor and acceptor.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to retain all compounds at the top of the column, then gradually increase the polarity. This sharpens peaks and often improves the separation of complex mixtures. This is standard practice in automated flash chromatography systems.

Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution - Insufficient selectivity (α) - Low column efficiency (N)- Optimize mobile phase polarity. - Change solvent system (e.g., Hex/EtOAc to DCM/MeOH). - Use a shallower solvent gradient.
Peak Tailing - Secondary interactions with silica - Mass overload of column- Add 0.1-1% acetic acid to the mobile phase. - Reduce the amount of sample loaded.
Product Not Eluting - Mobile phase is too weak (non-polar) - Compound is insoluble in mobile phase- Increase the percentage of the polar solvent (e.g., ethyl acetate, methanol). - Ensure the compound is soluble in the starting mobile phase.
Peak Fronting - Sample solvent stronger than mobile phase - Mass overload (less common)- Dissolve the crude sample in a weak solvent or the mobile phase itself.[7] - Dilute the sample.

Troubleshooting Guide: Common Purification Scenarios

This section provides direct answers to specific problems you might encounter during the purification process.

.dot

TroubleshootingWorkflow Start Problem Observed During Run PoorSep Poor Separation / Peak Overlap Start->PoorSep BadShape Asymmetric Peaks (Tailing/Fronting) Start->BadShape NoElution No Product Eluting Start->NoElution Sol_Gradient 1. Decrease gradient slope (make it shallower). 2. Change solvent system. PoorSep->Sol_Gradient Is resolution poor? Sol_Tailing 1. Add 0.5% Acetic Acid to mobile phase. 2. Reduce sample load. BadShape->Sol_Tailing Is it Tailing? Sol_Fronting 1. Dissolve sample in a weaker solvent (e.g., Toluene). 2. Dilute sample. BadShape->Sol_Fronting Is it Fronting? Sol_Polarity Increase polarity of mobile phase significantly. NoElution->Sol_Polarity Is Rf near zero?

Caption: A workflow for troubleshooting common chromatography issues.

Q4: My crude reaction mixture contains di-tert-butyl dicarbonate (Boc₂O) and other non-polar impurities. What's the best way to remove them?

A4: Boc₂O and other greasy, non-polar impurities are best removed using a normal-phase (silica gel) strategy. These compounds will have very little affinity for the polar silica and will elute quickly with a non-polar mobile phase.

  • Protocol: Begin your gradient with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes). Hold this isocratic step for several column volumes to completely wash off all non-polar components before starting the gradient to elute your product. This ensures a clean separation at the front end of your chromatogram.

Q5: I am using reversed-phase HPLC and my peak shape is poor. What should I do?

A5: Poor peak shape in RP-HPLC for a compound like this can stem from a few issues.

  • Sample Diluent Mismatch: If you dissolve your sample in a strong organic solvent (like 100% Acetonitrile or Methanol) but your starting mobile phase is highly aqueous (e.g., 95% water), this mismatch can cause severe peak distortion.[7] Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent like DMSO.

  • Secondary Interactions: Even on C18 columns, residual silanols can cause issues.[5] Solution: Use a mobile phase buffered at a low pH. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both your water and organic mobile phase components will suppress silanol ionization and typically provide sharp, symmetrical peaks.

  • Column Choice: Standard C18 columns can sometimes exhibit poor retention for moderately polar compounds. Consider using a column with a polar-embedded stationary phase (e.g., with a carbamate or amide group), which provides alternative selectivity and is more stable in highly aqueous mobile phases.[8]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Purification

This protocol is a general starting point for purification on an automated flash chromatography system or a manual glass column.

  • Sample Preparation:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique generally results in better separation than injecting a liquid sample.[1]

  • Column and Solvents:

    • Column: Select a silica gel column appropriate for your sample size (e.g., a 24g or 40g column for 1g of crude material).

    • Solvent A: Hexanes (or Heptanes)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Chromatography Conditions:

    • Equilibration: Equilibrate the column with 5% EtOAc in Hexanes for at least 2 column volumes.

    • Loading: Load the prepared dry sample onto the column.

    • Elution Gradient:

      • Step 1: 5% EtOAc for 2 column volumes (to elute very non-polar impurities).

      • Step 2: Gradient from 5% to 60% EtOAc over 10-12 column volumes.

      • Step 3: Hold at 60% EtOAc for 2-3 column volumes to ensure the product has fully eluted.

    • Detection: Monitor the elution using a UV detector, typically at 210-220 nm where the ketone and carbamate chromophores absorb.

  • Fraction Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze relevant fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Protocol 2: Reversed-Phase Preparative HPLC Method Development

This protocol outlines a starting point for purifying the compound on a C18 preparative HPLC column.

  • Sample Preparation:

    • Dissolve the crude product in a solvent mixture that mimics the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). If solubility is poor, use a minimal amount of DMSO or Methanol to dissolve the sample first, then dilute with the mobile phase.

  • Column and Solvents:

    • Column: A C18-bonded silica column suitable for preparative work.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Chromatography Conditions:

    • Equilibration: Equilibrate the column with 10% Acetonitrile in Water (both with 0.1% FA) for at least 5-10 column volumes.

    • Injection: Inject the dissolved sample.

    • Elution Gradient:

      • Step 1: 10% Acetonitrile for 2 minutes.

      • Step 2: Gradient from 10% to 70% Acetonitrile over 15-20 minutes.

      • Step 3: Gradient to 95% Acetonitrile and hold for 2-3 minutes to wash the column.

      • Step 4: Return to 10% Acetonitrile and re-equilibrate.

    • Detection: Monitor at 210-220 nm.

  • Fraction Processing:

    • Collect the fraction(s) corresponding to the product peak.

    • Confirm purity using analytical HPLC.

    • Remove the acetonitrile via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

References

  • [Vertex AI Search Result]
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • Posada, F., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5695. [Link]

  • Posada, F., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. PMC. [Link]

  • [Vertex AI Search Result]
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • [Vertex AI Search Result]
  • University of Groningen. Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Dolan, J. W. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Bains, B. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Lee, B., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Bioorganic & Medicinal Chemistry, 31, 115965. [Link]

  • Thermo Fisher Scientific Inc. Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. [Link]

  • Al-Busaidi, J. K., et al. (2025, August 6). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. ResearchGate. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2516. [Link]

  • [Vertex AI Search Result]
  • [Vertex AI Search Result]
  • Siddiqui, A., et al. (2013). Newer Stationary Phases for Reverse Phase-Liquid Chromatographic Analysis. International Journal of Pharmaceutical and Biological Science Archive, 1(2), 29-41. [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Welcome to the technical support guide for the reductive amination of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reductive amination of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to optimize your reaction, minimize byproduct formation, and ensure high-yield, high-purity synthesis of the target amine.

Introduction: The Challenge of Selectivity

The reductive amination of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction involves the condensation of the ketone with an amine source (such as ammonia or an alkylamine) to form an intermediate imine or iminium ion, which is then reduced to the desired amine.[1] While seemingly straightforward, the reaction is often plagued by competing pathways that lead to significant byproduct formation. The key to success lies in controlling the delicate balance between imine formation and the reduction of both the starting ketone and the intermediate imine. This guide provides direct answers to common challenges encountered during this process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.

Question 1: My primary byproduct is the alcohol, tert-Butyl (4-hydroxytetrahydro-2H-pyran-3-yl)carbamate. What is causing this and how can I prevent it?

Answer:

The formation of the corresponding alcohol is a classic sign that your reducing agent is non-selective and is reducing the starting ketone faster than, or in competition with, the intermediate iminium ion. This is particularly common when using powerful hydride donors like sodium borohydride (NaBH₄) in a one-pot procedure.[2]

Causality: The rate of imine formation is highly dependent on factors like pH and water removal, while the rate of ketone reduction is primarily dependent on the reactivity of the hydride source. If conditions for imine formation are not optimal, the ketone is exposed to the reducing agent for a longer period, leading to the alcohol byproduct.

Solutions:

  • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder, more sterically hindered reducing agent that demonstrates high selectivity for the protonated iminium ion over the neutral ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this purpose.[3][4] Its three electron-withdrawing acetoxy groups temper its reactivity, and it is highly effective for one-pot reductive aminations, often providing excellent yields with minimal alcohol byproduct.[5]

    • Sodium Cyanoborohydride (NaBH₃CN) can also be used, as it is selective for iminium ions at a controlled pH of 6-7.[6] However, it is highly toxic and can generate hazardous cyanide byproducts, making STAB a safer and often preferred alternative.[7]

  • Implement a Two-Step (Indirect) Procedure: If you must use a less selective agent like NaBH₄, separate the imine formation and reduction steps.

    • Step 1 (Imine Formation): Stir the ketone and amine together in a suitable solvent (e.g., methanol or an aprotic solvent like dichloromethane). You can facilitate the removal of water, which drives the equilibrium towards the imine, by adding a dehydrating agent like powdered 4Å molecular sieves.[8]

    • Step 2 (Reduction): Once imine formation is complete (as monitored by TLC, LC-MS, or NMR), add the sodium borohydride to reduce the imine in situ.

Question 2: I'm observing a significant amount of a higher molecular weight impurity, likely a tertiary amine from over-alkylation. How can I suppress this?

Answer:

Over-alkylation occurs when the desired secondary amine product, being a nucleophile itself, reacts with another molecule of the starting ketone. This forms a new iminium ion, which is then reduced to an unwanted tertiary amine byproduct.[9] This is a common problem when the product amine is sterically unhindered.

Causality: The newly formed secondary amine can be more nucleophilic than the starting amine (e.g., ammonia), allowing it to compete for the remaining ketone starting material.

Solutions:

  • Control Stoichiometry & Reaction Time:

    • Use a slight excess of the initial amine source (e.g., ammonium acetate if using ammonia) to outcompete the product amine.

    • Critically, monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting ketone is consumed to prevent the product from reacting further. Avoid letting these reactions run overnight without prior validation.[8]

  • Optimize pH Conditions: While mildly acidic conditions are needed to catalyze imine formation, excessively acidic conditions can be detrimental. However, in some cases, running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[8] If using an acid catalyst like acetic acid, ensure it is used in catalytic, not stoichiometric, amounts.

  • Pre-form the Imine: A two-step procedure, as described in the previous question, can also mitigate this issue. By forming the imine first and then adding the reducing agent, you limit the time the product amine and starting ketone are present together under reductive conditions.

Reaction Pathway Diagrams

The following diagrams illustrate the intended reaction pathway and the major competing side reactions.

ReactionPathway A tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (Ketone) B Hemiaminal Intermediate A->B + R'-NH2 (Amine Source) C Iminium Ion B->C - H2O (Dehydration) D Desired Product (Secondary Amine) C->D + [H-] (Reduction) SideReactions Ketone Starting Ketone Alcohol Alcohol Byproduct Ketone->Alcohol + [H-] (Direct Reduction) Imine Iminium Ion Product Desired Product (Secondary Amine) TertiaryAmine Over-alkylation Byproduct (Tertiary Amine) Product->TertiaryAmine + Starting Ketone + [H-]

Caption: Major competing byproduct pathways.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this reaction?

A: For a one-pot synthesis of tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It offers an excellent balance of reactivity and selectivity, minimizing the reduction of the starting ketone while efficiently reducing the iminium ion intermediate. [3][5]

Reducing Agent Selectivity Pros Cons
NaBH(OAc)₃ (STAB) Excellent for Imines Mild, low toxicity, high yields, suitable for one-pot reactions. [3] More expensive than NaBH₄.
NaBH₃CN Good for Imines (pH dependent) Effective at pH 6-7. [6] Highly toxic , generates cyanide waste. [7]
NaBH₄ Low (Reduces Ketones) Inexpensive, readily available. Prone to reducing the starting ketone; best for two-step procedures. [2]

| H₂/Catalyst (e.g., Pd/C) | Good for Imines | "Green" (no hydride salts), high efficiency. [1]| Requires specialized hydrogenation equipment (Parr shaker). |

Q: Why is pH control so important?

A: The pH of the reaction medium governs two critical equilibria:

  • Imine Formation: This step is acid-catalyzed. Protonation of the ketone's carbonyl oxygen makes it more electrophilic for the amine to attack. [10]2. Amine Nucleophilicity: If the pH is too low (too acidic), the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction. [2]The optimal pH is typically weakly acidic (pH 5-7), which is acidic enough to catalyze imine formation without fully protonating the amine. Acetic acid is often used as a catalyst to achieve this range. [3] Q: Should I perform a one-pot (direct) or two-step (indirect) reductive amination?

A: The choice depends on your reagents and optimization goals.

  • One-Pot (Direct): Recommended when using a selective reducing agent like NaBH(OAc)₃ . It is more efficient and has a simpler workflow. All reagents are mixed together, and the imine is reduced as it is formed. [1]* Two-Step (Indirect): Recommended when using a less selective agent like NaBH₄ or when struggling with byproduct formation. Forming the imine separately before adding the reductant provides greater control over the reaction. [8]

WorkflowDecision Start Choose Your Procedure Reagent What reducing agent are you using? Start->Reagent STAB NaBH(OAc)3 (STAB) or other selective agent Reagent->STAB Selective NaBH4 NaBH4 or other non-selective agent Reagent->NaBH4 Non-Selective OnePot Perform One-Pot (Direct) Procedure STAB->OnePot TwoStep Perform Two-Step (Indirect) Procedure NaBH4->TwoStep

Caption: Decision workflow for reaction procedure.

Recommended Experimental Protocol

This protocol is a general starting point using the preferred one-pot method with sodium triacetoxyborohydride.

One-Pot Reductive Amination using NaBH(OAc)₃

  • Materials:

    • tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (1.0 equiv)

    • Ammonium Acetate (NH₄OAc) (1.5 - 2.0 equiv)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Glacial Acetic Acid (optional, catalytic amount, ~0.1 equiv)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate and ammonium acetate.

    • Add anhydrous DCE to form a stirrable suspension or solution (concentration typically 0.1-0.5 M).

    • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. Note: If the reaction is sluggish with a hindered amine, a catalytic amount of acetic acid can be added at this stage.

    • Add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. Caution: Initial addition may cause some gas evolution.

    • Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by TLC or LC-MS (typically 2-24 hours).

    • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired amine.

References

Sources

Troubleshooting

HPLC method development and optimization for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Welcome to the Technical Support Center for the analytical characterization of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1]. As a highly functionalized building block featuring a tetrahydropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)[1].

As a highly functionalized building block featuring a tetrahydropyran ring, a C4-ketone, and a C3-Boc-protected amine, this molecule presents unique chromatographic challenges. The lack of extended conjugation complicates UV detection, while the alpha-aminoketone motif introduces severe dynamic stability issues. This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure analytical integrity.

Core Method Development Strategy

Developing a robust HPLC method for this compound requires balancing detection sensitivity with on-column analyte stability. Because the molecule lacks a strong chromophore (containing only a carbonyl and a carbamate), UV detection must be performed at low wavelengths (e.g., 205–210 nm)[2]. At these wavelengths, solvent background noise is amplified, necessitating high-purity mobile phases. Furthermore, the Boc protecting group is susceptible to cleavage under strongly acidic conditions[3], meaning traditional additives like 0.1% Trifluoroacetic acid (TFA) must be used with caution or replaced entirely.

Workflow Start Analyte: tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate Detect Select Detection Mode (UV 210nm, CAD, or MS) Start->Detect Column Select Stationary Phase (Polar-Embedded C18) Detect->Column MP Select Mobile Phase (Mild Acid: 0.05% Formic Acid) Column->MP Evaluate Evaluate Peak Shape (Monitor for Enolization/Split Peaks) MP->Evaluate Opt Optimize Temp & Flow (Minimize On-Column Tautomerism) Evaluate->Opt

HPLC method development workflow for Boc-protected aminoketones.

Standard Experimental Protocol: Achiral Purity & Assay

System: UHPLC/HPLC equipped with DAD (Diode Array Detector) and/or MS. Column: Waters SymmetryShield RP18 (or equivalent polar-embedded C18), 4.6 x 150 mm, 3.5 µm. Causality: The polar-embedded group prevents hydrophobic phase collapse in highly aqueous conditions and shields residual silanols from interacting with the carbamate moiety, improving peak symmetry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile (v/v) to a concentration of 1.0 mg/mL. Self-Validation: Always match the sample diluent to the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.05% Formic Acid (FA).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.05% Formic Acid (FA).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% B 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.0 - 18.0 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C. Causality: Lower temperatures suppress the kinetics of on-column keto-enol tautomerism (see FAQ Q1).

  • Detection: UV at 210 nm (Reference 360 nm)[2].

Troubleshooting & FAQs

Q1: My chromatogram shows a broad, tailing peak, or sometimes a split peak with a "plateau" in between. Is my sample impure? A1: Not necessarily. This is a classic symptom of on-column keto-enol tautomerism . The proton at the C3 position (alpha to the C4 ketone) is highly acidic due to the electron-withdrawing effects of both the ketone and the carbamate. During the chromatographic run, the molecule can dynamically interconvert between the keto and enol forms. Self-Validating Test: To verify if the split peak is a dynamic artifact rather than a true impurity, perform a flow-rate variation test. Cut the flow rate in half (e.g., to 0.5 mL/min). If the valley between the split peaks rises (forming a more pronounced plateau), it confirms dynamic interconversion on the column. Solution: Lower the column temperature to 10–15°C to "freeze" the tautomerization kinetics, or use a faster, steeper gradient to elute the compound before it can equilibrate.

Pathway Keto Keto Form (Target) Sharp Peak Enol Enol Form (Intermediate) Altered Retention Keto->Enol On-Column Equilibration Degrad Boc-Deprotected Amine (Acid Cleavage) Keto->Degrad Strong Acid (e.g., TFA) Epimer Epimerized Keto Form (Diastereomeric Peak) Enol->Epimer Re-ketonization

Dynamic on-column enolization and acid-catalyzed Boc deprotection pathways.

Q2: I am observing a new, early-eluting peak that increases in area over time when the sample sits in the autosampler. What is happening? A2: You are likely observing the acid-catalyzed deprotection of the Boc group[3]. The resulting free amine (4-oxotetrahydro-2H-pyran-3-amine) is significantly more polar and will elute much earlier in a reversed-phase system. Causality: If your sample diluent is too acidic (e.g., using 0.1% TFA in the diluent) or if the sample is left at room temperature for extended periods, the Boc group will slowly cleave. Solution: Prepare samples in a neutral diluent (e.g., pure Water/Acetonitrile) and keep the autosampler thermostatted at 4°C. Switch from TFA to 0.05% Formic Acid in your mobile phase.

Q3: The baseline at 210 nm is extremely noisy, drifting upward during the gradient. How can I improve sensitivity? A3: At 210 nm, you are operating near the UV cut-off of many solvents and additives[2]. As the gradient increases the proportion of Acetonitrile, the refractive index and background absorbance change, causing baseline drift. Solution: Ensure you are using strictly LC-MS or HPLC-grade Acetonitrile (UV cut-off ~190 nm). Never use Methanol for this method, as its UV cut-off is ~205 nm and will cause massive baseline interference[2]. If sensitivity remains an issue, couple the HPLC to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on chromophores.

Quantitative Data & Optimization Matrices

To aid in method optimization, the following tables summarize the empirical effects of mobile phase choices and detection modes on the analysis of Boc-protected aminoketones[4].

Table 1: Mobile Phase Additive Selection Matrix

AdditiveConcentrationImpact on Boc StabilityUV Background (at 210 nm)Recommendation for this Analyte
Trifluoroacetic Acid (TFA) 0.1%High risk of cleavage over timeHigh (Significant drift)Not Recommended . Causes degradation[3].
Formic Acid (FA) 0.05% - 0.1%Stable at room temp / 4°CModerate (Manageable drift)Optimal . Good MS compatibility and peak shape.
Ammonium Acetate 10 mM (pH 6.8)Highly StableLowAlternative . Use if acid-catalyzed enolization is severe.

Table 2: Detection Mode Comparison

Detection ModeSensitivity for AnalyteSpecificityPros / Cons
UV (205-210 nm) Moderate (LOD ~1-5 µg/mL)LowPros: Universally available. Cons: High baseline noise; sensitive to solvent quality[2].
ELSD / CAD High (LOD ~0.1-1 µg/mL)LowPros: Ignores lack of chromophore; flat baseline. Cons: Destructive technique; non-linear calibration.
LC-MS (ESI+) Very High (LOD <0.01 µg/mL)HighPros: Confirms mass (M+H = 216.1, or M+Na = 238.1). Cons: Requires volatile buffers (FA or Acetate).

Sources

Optimization

Technical Support Center: Handling and Stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Welcome to the technical support guide for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This document provides researchers, scientists, and drug development professionals with expert guidance on the handling, sto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate. This document provides researchers, scientists, and drug development professionals with expert guidance on the handling, storage, and troubleshooting of this valuable synthetic intermediate. Given its sensitivity to atmospheric conditions, particularly moisture and air, adherence to proper protocols is critical to ensure experimental success and material integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sensitivity in tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate?

The primary source of instability is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[1][2] Atmospheric moisture (H₂O) can be absorbed by the compound or dissolve in solvents, creating a weakly acidic microenvironment that can initiate the cleavage of the Boc group. This process, known as deprotection, exposes the free amine, leading to impurities and potential side reactions. Amines themselves are often hygroscopic, meaning they readily attract and hold water molecules from the surrounding environment, which can exacerbate the issue.[3]

Q2: How should I properly store this compound to maintain its purity?

To ensure long-term stability, the compound must be stored under controlled conditions that minimize exposure to moisture and air. Vendor recommendations and best practices for hygroscopic and air-sensitive reagents should be strictly followed.

Parameter Recommendation Rationale
Temperature 2-8°CReduces decomposition rates and minimizes volatility.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque vialPrevents moisture ingress and light-induced degradation. Containers should be carefully resealed after each use.[3]
Location Dry, well-ventilated areaA desiccator or dry box provides an additional layer of protection against humidity.[3]
Q3: What are the visible or analytical signs of compound degradation?

If the compound has been improperly handled, you may observe several indicators of degradation:

  • Physical Appearance: The white to off-white solid may become discolored, clumpy, or appear "wet."

  • Thin-Layer Chromatography (TLC): Development of new, more polar spots (lower Rf value) corresponding to the deprotected amine or other byproducts.

  • LC-MS Analysis: Appearance of a new peak with a mass corresponding to the loss of the Boc group (a mass decrease of 100.12 Da).[4]

  • NMR Spectroscopy: Emergence of new signals in the ¹H or ¹³C NMR spectrum, and a decrease in the integration of the characteristic tert-butyl singlet (~1.4-1.5 ppm).

Q4: Which solvents are recommended for dissolving this compound?

Always use anhydrous (dry) solvents to prevent hydrolysis.[4] The choice of solvent depends on the specific reaction, but common anhydrous options include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Avoid using protic solvents like methanol or ethanol unless the intention is to perform a reaction where the solvent's reactivity is controlled. Ensure solvents are obtained from a freshly opened bottle or have been properly dried using a solvent purification system.

Troubleshooting Guides

This section provides detailed workflows to address common problems encountered during experiments involving tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Guide 1: Low or Inconsistent Reaction Yields

A primary reason for poor yields is the use of partially degraded starting material. Before starting any reaction, it is crucial to validate the purity of the carbamate.

G cluster_prep Pre-Reaction Quality Control cluster_handling Inert Atmosphere Handling A 1. Visual Inspection (Check for clumping/discoloration) B 2. TLC Analysis (Spot on plate vs. reference) A->B C 3. Confirm Single Spot? (Rf consistent with standard) B->C D 4. Prepare Inert Environment (Glovebox or Schlenk line with Ar/N2) C->D Purity Confirmed H STOP: Do not use. Consider purification or acquiring new material. C->H Impurity Detected E 5. Weigh Compound (Transfer to tared vial inside inert atm.) D->E F 6. Dissolve in Anhydrous Solvent (Use syringe to add solvent) E->F G 7. Transfer to Reaction (Use cannula or gas-tight syringe) F->G I Reaction Start G->I Proceed with Reaction

Caption: Workflow for quality control and inert atmosphere handling.

  • Preparation: Place the sealed vial of the carbamate, a clean spatula, a tared weighing vessel (e.g., a small flask), and other necessary equipment inside a glovebox antechamber. If using a Schlenk line, place the compound in a two-necked flask under a positive pressure of argon or nitrogen.

  • Inerting: Purge the antechamber or the flask with inert gas for at least 15-20 minutes.

  • Weighing: Inside the glovebox or under the positive pressure of the Schlenk line, quickly open the compound vial. Use the spatula to transfer the desired amount to the tared vessel and record the mass.

  • Sealing: Immediately and tightly reseal the main compound vial to prevent prolonged exposure to the glovebox atmosphere.

  • Dissolution: Add the required volume of anhydrous solvent to the weighing vessel using a syringe. Gently swirl to dissolve.

  • Transfer: Use a cannula or a gas-tight syringe to transfer the resulting solution to your reaction flask, which should also be under an inert atmosphere.

Guide 2: Identification of Unexpected Byproducts

The most common byproduct results from the acid-catalyzed loss of the Boc group. This generates the free amine, which may react with your starting materials or reagents in unintended ways.

G cluster_yes Deprotection Confirmed cluster_no Other Issues A Problem: Unexpected byproduct in reaction mixture B Hypothesis: Partial deprotection of Boc group? A->B C Analytical Confirmation: Run LC-MS analysis of crude mixture B->C D Peak detected with Mass = (M - 100.12)? C->D E Cause: Trace acid or moisture D->E Yes H Hypothesis is incorrect. Byproduct from different pathway. D->H No F Solution 1: Re-run with rigorously dried solvents and reagents E->F G Solution 2: Add a non-nucleophilic base (e.g., DIPEA) to scavenge trace acid E->G I Action: Re-evaluate reaction mechanism. Consider reagent stability or alternative side reactions. H->I

Caption: Decision tree for troubleshooting byproduct formation.

  • Sample Preparation: Take a small aliquot of the crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[5]

  • Instrumentation: Use a standard HPLC system coupled with a mass spectrometer (MS).[5][6]

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid to aid ionization.

    • Detection: Monitor the UV chromatogram and the total ion chromatogram (TIC) from the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to your starting material (tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, MW: 215.25 g/mol ).

    • Search the mass spectrum for an ion corresponding to the deprotected amine byproduct (MW: 115.13 g/mol ). The mass difference should be 100.12 Da.

    • The presence of this mass confirms that deprotection is occurring during your reaction.

By implementing these rigorous handling protocols and systematic troubleshooting guides, researchers can significantly improve the reliability and success of experiments involving the moisture and air-sensitive tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

References

  • BenchChem. An In-depth Technical Guide on the Safety and Handling of Mal-NH-Boc.
  • BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Sigma-Aldrich. tert-Butyl (trans-4-aminotetrahydro-2H-pyran-3-yl)

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Welcome to the Technical Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep, mechanistic understanding of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep, mechanistic understanding of the enantiomeric resolution of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate .

Rather than simply providing a list of solvents, this guide emphasizes the causality behind chiral recognition. This specific analyte presents unique challenges: it possesses a bulky, acid-labile N-Boc protecting group, a flexible tetrahydropyran ring, and lacks a strong UV chromophore. Success requires precise control over stationary phase chemistry, mobile phase selection, and detector settings.

Method Development Workflow

The following logic tree dictates our approach to resolving N-Boc-protected cyclic amino ketones.

Workflow Start Start Method Development N-Boc-amino cyclic ketone Screen Primary CSP Screening Start->Screen CSP1 Cellulose-based (e.g., IC, IA) NP: Hexane/EtOH Screen->CSP1 CSP2 Macrocyclic (e.g., Chirobiotic T) RP: H2O/MeOH Screen->CSP2 Eval Evaluate Resolution (Rs) CSP1->Eval CSP2->Eval RsGood Rs ≥ 1.5 Proceed to Validation Eval->RsGood Yes RsBad Rs < 1.5 Optimize Conditions Eval->RsBad No

Caption: Chiral HPLC method development workflow for N-Boc-amino ketones.

Core Principles & Column Selection

The chiral recognition of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate NH acts as a strong hydrogen donor, while the carbamate C=O and the cyclic ketone C=O act as acceptors.

  • Steric Inclusion: The bulky tert-butyl group and the non-planar tetrahydropyran ring must fit into the chiral cavities of the stationary phase.

  • Dipole-Dipole Interactions: Critical for aligning the ketone moiety with the chiral selector.

Why Polysaccharide and Macrocyclic Phases?

Literature demonstrates that immobilized cellulose-based Chiral Stationary Phases (CSPs), specifically CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), exhibit superior enantiomeric recognition for unnatural N-Boc amino acid derivatives[1]. The electron-withdrawing chloro groups on the phenyl ring of the IC phase enhance dipole-dipole interactions with the ketone and carbamate groups[2].

Alternatively, macrocyclic glycopeptide phases like CHIROBIOTIC® T (Teicoplanin) provide excellent complementary selectivity in reversed-phase modes due to their multiple hydrogen-bonding pockets that perfectly accommodate N-blocked amino groups[3].

Quantitative Data: CSP Selection Matrix
Chiral Stationary Phase (CSP)ChemistryModeTypical Mobile PhaseExpected Selectivity (α)
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Normal PhaseHexane / IPA (90:10)High (>1.5)
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane / EtOH (85:15)Moderate to High
CHIROBIOTIC® T Teicoplanin (Macrocyclic Glycopeptide)Reversed PhaseH₂O / MeOH (Gradient)Moderate
Lux® Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)Reversed PhaseH₂O / ACN (Isocratic)High

Standardized Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before analyzing unknown samples.

Instrumentation: HPLC system equipped with a UV/Vis or PDA detector. Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)[2].

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

  • Causality Note: Do not use Ethyl Acetate or Acetone as modifiers. The target molecule lacks a conjugated aromatic system, meaning UV detection must occur at low wavelengths (205-210 nm)[2]. Hexane and IPA have low UV cutoffs, ensuring a stable baseline.

  • Degas the mixture via sonication for 10 minutes.

Step 2: System Equilibration & SST

  • Set the column oven temperature to 25 °C.

  • Pump the mobile phase at 1.0 mL/min until the baseline is stable (approx. 10-15 column volumes).

  • Self-Validation (SST): Inject 10 µL of a 1 mg/mL racemic standard of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

  • Pass Criteria: Resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. Tailing factor (Tf) must be between 0.8 and 1.5. If these criteria are not met, proceed to the Troubleshooting Guide.

Step 3: Sample Analysis

  • Dissolve your sample in the mobile phase to a concentration of 1 mg/mL.

  • Inject 10 µL and monitor absorbance at 210 nm.

  • Calculate the Enantiomeric Excess (ee%) based on the integrated peak areas.

Troubleshooting Guide & FAQs

When the SST fails or unexpected chromatographic behavior occurs, follow this diagnostic logic.

Troubleshooting Issue Issue Detected: Poor Enantiomeric Resolution CheckK Check Retention Factor (k') Issue->CheckK LowK k' < 2 Eluting too fast CheckK->LowK GoodK k' > 2 but α ≈ 1 Poor Selectivity CheckK->GoodK FixLowK Decrease strong solvent (e.g., lower IPA %) LowK->FixLowK FixGoodK Change Chiral Selector (e.g., Amylose to Cellulose) GoodK->FixGoodK Tailing Issue: Peak Tailing FixTailing Check solvent anhydrous state Avoid strong acids (Boc-labile) Tailing->FixTailing

Caption: Diagnostic logic tree for resolving common chiral HPLC chromatographic issues.

Q: I am observing co-elution (Rs < 1.0) on a Chiralpak AD-H column. How do I improve resolution?

A: Causality: Amylose-based CSPs (like AD-H) form helical structures that may not provide the optimal steric environment for the specific conformation of the tetrahydropyran ring. Cellulose-based columns (like IC or Lux Cellulose-2) often provide better selectivity for N-Boc cyclic compounds[1][4]. If you must use AD-H, decrease the IPA concentration from 10% to 5%. This decreases the elution strength, increasing the retention factor (k') and allowing the analyte more time to interact with the chiral cavities.

Q: The peaks are exhibiting severe tailing. Should I add Trifluoroacetic Acid (TFA) to the mobile phase?

A: No. Causality: While 0.1% TFA is a standard additive for resolving free amino acids to suppress silanol ionization, your analyte contains an acid-labile tert-butoxycarbonyl (Boc) group. Prolonged exposure to acidic modifiers, especially if the sample sits in the autosampler or during fraction concentration in prep-HPLC, can cause partial Boc deprotection[4]. Because the analyte is a neutral carbamate/ketone, a strictly neutral mobile phase (e.g., Hexane/Ethanol) is optimal. If tailing persists, ensure your solvents are strictly anhydrous, as water deactivates normal-phase polysaccharide columns.

Q: My retention times are progressively shifting earlier with each injection. What is happening?

A: Causality: This is a classic symptom of column contamination or moisture accumulation. Normal-phase CSPs are highly sensitive to trace water in the mobile phase, which competes for hydrogen-bonding sites on the stationary phase, effectively lowering retention. Fix: Flush the column with 100% anhydrous Ethanol for 20 column volumes to strip adsorbed water, then re-equilibrate with your freshly prepared, anhydrous mobile phase.

Q: Can I scale this method up to Preparative Supercritical Fluid Chromatography (SFC)?

A: Yes. SFC is highly advantageous for N-Boc-amino ketones. You can directly translate the normal-phase method by replacing Hexane with supercritical CO₂ and using IPA or Methanol as the co-solvent. SFC operates at lower temperatures and allows for rapid solvent removal without the risk of thermal or acidic Boc-cleavage.

References

  • Benchchem.Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • Sigma-Aldrich.Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Scirp.org.Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis.
  • RSC Publishing.Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate and its Piperidine Analog

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable building blocks for creating novel molecular architectures with tailored biological activities. Among these, saturated six-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable building blocks for creating novel molecular architectures with tailored biological activities. Among these, saturated six-membered rings containing a ketone functionality are particularly valuable. This guide provides an in-depth comparative analysis of two key synthetic intermediates: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (the pyran analog) and tert-Butyl 4-oxopiperidine-1-carboxylate (the piperidine analog, commonly known as N-Boc-4-piperidone).

While structurally similar, the substitution of a ring oxygen for a Boc-protected nitrogen imparts significant, often subtle, differences in their chemical reactivity. Understanding these distinctions is crucial for researchers and drug development professionals to make informed decisions during synthetic route design, enabling the efficient and predictable synthesis of complex target molecules. This guide will explore the underlying electronic and steric factors governing their reactivity and provide practical, experimentally-grounded comparisons across key synthetic transformations.

Core Structural and Electronic Differences

The primary differentiator between the two analogs is the nature of the heteroatom at the 1-position. This single atomic change creates a cascade of electronic and conformational effects that dictate the reactivity of the entire molecule.

  • Pyran Analog (Oxygen Heteroatom): The oxygen atom in the tetrahydropyran ring is strongly electron-withdrawing due to its high electronegativity. This is exerted purely through an inductive effect (-I), which polarizes the C-O bonds and pulls electron density away from the rest of the ring.

  • Piperidine Analog (Nitrogen Heteroatom): The nitrogen atom in the piperidine ring is protected as a tert-butoxycarbonyl (Boc) carbamate. The carbamate group is also strongly electron-withdrawing, primarily due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen of the Boc group. This delocalization significantly reduces the basicity and nucleophilicity of the ring nitrogen, making it a stable and predictable scaffold under many reaction conditions.

The most significant consequence of these electronic differences is the modulation of the electrophilicity of the C4-carbonyl group. The ether oxygen in the pyran ring exerts a more pronounced inductive pull on the C4-carbonyl carbon compared to the N-Boc group in the piperidine analog. This renders the ketone in the pyran scaffold inherently more electrophilic and thus more susceptible to nucleophilic attack.[1][2]

Caption: Core structural and electronic differences.

Comparative Reactivity in Key Transformations

The subtle electronic variations manifest as significant differences in reactivity. We will now compare the performance of these scaffolds in two of the most common and critical synthetic operations: reductive amination and Boc-group deprotection.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for installing amine diversity.[3][4] This two-step, one-pot process involves the initial formation of an enamine or iminium ion, which is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are preferred because they are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion.[3][5] STAB is often favored due to its non-toxic nature compared to cyanide-based reagents.[3] The reaction is typically run under mildly acidic conditions (e.g., with acetic acid) to catalyze the formation of the iminium intermediate.

Comparative Analysis:

  • Piperidine Analog (N-Boc-4-piperidone): This is a workhorse substrate for reductive amination. The reaction proceeds reliably with a wide range of primary and secondary amines. The slightly lower electrophilicity of the carbonyl is not a barrier to iminium formation under standard conditions. Numerous protocols exist, demonstrating high yields and purity.[5]

  • Pyran Analog: Due to the higher electrophilicity of its C4-carbonyl, the pyran analog is expected to form the iminium intermediate more rapidly than the piperidine analog. This can lead to faster reaction times. However, this enhanced reactivity also increases the risk of side reactions, such as self-condensation or reduction of the starting ketone if the conditions are not carefully controlled. The choice of a mild reductant like STAB is particularly important to ensure selectivity.

Data Summary Table: Reductive Amination

Featuretert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamatetert-Butyl 4-oxopiperidine-1-carboxylateKey Difference
Carbonyl Electrophilicity HigherModerateThe pyran's ether oxygen enhances carbonyl reactivity.[1]
Rate of Iminium Formation Faster (Predicted)Slower (Relative)Higher electrophilicity leads to faster initial adduct formation.
Typical Reducing Agent Sodium Triacetoxyborohydride (STAB)Sodium Triacetoxyborohydride (STAB)[5]STAB is a standard choice for both, ensuring selective reduction.[3]
Potential Side Reactions Higher risk of ketone reduction if stronger reductants are used.Lower risk of side reactions; very robust substrate.The pyran's higher reactivity requires more careful control.
Typical Yield Good to ExcellentExcellent[5]Both are generally high-yielding substrates.

Experimental Protocol: Reductive Amination of N-Boc-4-piperidone

This protocol is adapted from a reported synthesis of a fentanyl intermediate and serves as a robust, self-validating system.[5]

Reductive_Amination_Workflow Start 1. Combine N-Boc-4-piperidone, Aniline, and Acetic Acid in DCM Cool 2. Cool Mixture in Ice Bath Start->Cool Add_STAB 3. Add STAB (NaBH(OAc)₃) Portion-wise Cool->Add_STAB Stir 4. Stir at Room Temperature for 16 hours Add_STAB->Stir Quench 5. Quench with 2M NaOH and Stir for 1 hour Stir->Quench Extract 6. Extract with DCM, Dry, and Concentrate Quench->Extract Product Product: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Extract->Product

Caption: Workflow for a typical reductive amination reaction.

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottomed flask, dissolve N-Boc-4-piperidone (1.0 eq), the desired amine (e.g., aniline, 1.1 eq), and acetic acid (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the reaction mixture in an ice bath to control the initial exotherm upon addition of the reducing agent.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over several minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup - Quench: Carefully dilute the mixture with an aqueous solution of 2M NaOH and stir vigorously for 1 hour to quench any remaining STAB and neutralize the acetic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[5]

Boc Group Deprotection

The Boc protecting group is prized for its stability under a wide range of conditions while being readily removable under acidic conditions.[6][7] The standard mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting unstable carbamic acid.[6][7]

Comparative Analysis: The stability and deprotection kinetics of the Boc group are not expected to differ dramatically between the two analogs. The reaction occurs at the carbamate moiety, which is somewhat electronically isolated from the ring heteroatom by the C3-carbon. Therefore, standard deprotection protocols using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane are effective for both substrates.[5][8]

Causality Behind Experimental Choices:

  • TFA in DCM: This is a very common, fast, and efficient method. TFA is a strong acid that is easily removed in vacuo. The reaction is typically complete within 1-4 hours at room temperature.[6][7]

  • HCl in Dioxane: This is another standard method, often preferred when the final product is desired as the hydrochloride salt, which can aid in purification by precipitation.[5][8]

Sources

Comparative

validation of LC-MS analytical methods for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

An In-Depth Guide to the Validation of LC-MS Analytical Methods for: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of LC-MS Analytical Methods for: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of the data underpinning pharmacokinetics, toxicokinetics, and bioequivalence studies is non-negotiable.[1][2] This guide focuses on establishing a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate , a key intermediate in the synthesis of various pharmaceutical agents.

LC-MS/MS stands as the gold standard for the bioanalysis of small molecules due to its unparalleled sensitivity, specificity, and high-throughput capabilities.[3][4] However, the power of the instrument is only as reliable as the method it employs. Bioanalytical method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose, ensuring that it consistently produces accurate and precise results.[1][5]

This document provides a comprehensive framework for the validation process, moving beyond a simple checklist of steps. It explains the causality behind experimental choices, compares viable alternatives, and is grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7]

The Analytical Workflow: A High-Level Overview

Before diving into the specifics of validation, it is crucial to visualize the entire bioanalytical process. A well-defined workflow ensures consistency and minimizes variability from sample receipt to final data reporting.

LCMS_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing Concentration_Calc Concentration Calculation (Calibration Curve) Data_Processing->Concentration_Calc Data_Review Data Review & QC Check Concentration_Calc->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: High-level workflow for LC-MS/MS bioanalysis.

Core Validation Parameters: A Comparative Approach

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] This is achieved by assessing a specific set of performance characteristics, as outlined in guidelines like ICH Q2(R1).[6][8]

Specificity and Selectivity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][10] In LC-MS/MS, selectivity is achieved by monitoring a specific Multiple Reaction Monitoring (MRM) transition. However, we must prove that no endogenous matrix components or metabolites interfere with this detection.[11]

Experimental Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

  • Analyze a blank matrix sample spiked with the internal standard (IS).

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be less than 5% of the mean IS response.[12]

Linearity and Range

Why it's critical: Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector's response over a defined range.[11] This relationship forms the basis of the calibration curve used to quantify unknown samples. The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[8]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentration points is recommended.

  • The concentration range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantitation (ULOQ).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).[13]

Data Presentation: Example Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.3103.0
50.048.597.0
25024598.0
800816102.0
1000 (ULOQ)99099.0
Regression y = 0.045x + 0.002 r² = 0.998
Accuracy and Precision

Why it's critical: Accuracy describes the closeness of the measured value to the true value, while precision describes the degree of agreement (reproducibility) between multiple measurements of the same sample.[3][11] These parameters are the ultimate measure of a method's reliability. They are assessed at multiple concentration levels using Quality Control (QC) samples.

Experimental Protocol:

  • Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC (approx. 3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of ULOQ).

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision): Analyze at least three separate runs on different days, with different analysts if possible.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should not exceed 15% (20% for LLOQ).[13]

Data Presentation: Summary of Accuracy & Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) [n=6]Intra-day Precision (%RSD) [n=6]Inter-day Accuracy (%) [3 runs]Inter-day Precision (%RSD) [3 runs]
LLOQ1.00105.48.2108.111.5
Low3.0098.76.5101.37.9
Medium150101.24.1102.55.3
High75097.53.899.84.6
Recovery and Matrix Effect

Why it's critical: In bioanalysis, the analyte must be extracted from a complex biological matrix. Recovery measures the efficiency of this extraction process. The Matrix Effect is the alteration (suppression or enhancement) of ionization efficiency due to co-eluting compounds from the matrix.[14][15][16] It is a significant challenge in LC-MS/MS and must be thoroughly investigated to ensure data is not skewed.[17][18]

Experimental Protocol:

  • Recovery:

    • Prepare two sets of samples at three QC levels (Low, Medium, High).

    • Set A: Spike analyte and IS into blank matrix before extraction.

    • Set B: Spike analyte and IS into the solvent that the extracted blank matrix is reconstituted in (post-extraction).

    • Calculate Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) * 100.

  • Matrix Effect:

    • Prepare two sets of samples at Low and High QC levels.

    • Set B (from recovery experiment): Analyte and IS spiked in post-extraction solvent.

    • Set C: Spike analyte and IS into neat solution (mobile phase).

    • Calculate Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) * 100. An IS-normalized matrix factor should also be calculated to show the effectiveness of the IS.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the first line of defense against matrix effects.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Add organic solvent (e.g., Acetonitrile) to precipitate proteins.Fast, simple, inexpensive."Dirty" extract, high potential for matrix effects (phospholipids).High-throughput screening, robust analytes.
Liquid-Liquid Extraction (LLE) Partition analyte between aqueous sample and immiscible organic solvent.Cleaner extract than PPT.More labor-intensive, requires solvent optimization.Small, non-polar to moderately polar molecules.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences washed away.Cleanest extract, minimizes matrix effects.Most expensive, requires method development.When high sensitivity and clean baselines are required.
Stability

Why it's critical: The analyte's concentration must remain unchanged from the moment of sample collection to the point of analysis. Stability experiments are designed to challenge the analyte under various storage and handling conditions it might encounter.[19]

Experimental Protocol:

  • Analyze QC samples (Low and High) that have been subjected to specific conditions and compare their concentrations to freshly prepared standards.

  • Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles (e.g., -80°C to room temp).

  • Bench-Top Stability: Keep samples at room temperature for a period reflecting the expected sample handling time (e.g., 4-24 hours).

  • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a duration longer than the expected study sample storage time.

  • Stock Solution Stability: Evaluate the stability of the analyte in its stock solution solvent at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

The Validation Process: A Logical Flow

A successful validation follows a structured sequence of experiments. Each step builds upon the last, ensuring all performance characteristics are thoroughly vetted before the method is approved for routine use.

Validation_Process Start Method Development (MRM, Chromatography) Selectivity 1. Specificity & Selectivity (6+ matrix lots) Start->Selectivity LLOQ 2. LLOQ Determination (S/N > 10, Accuracy/Precision) Selectivity->LLOQ Linearity 3. Linearity & Range (Calibration Curve) LLOQ->Linearity Accuracy_Precision 4. Accuracy & Precision (Intra- & Inter-day runs) Linearity->Accuracy_Precision Matrix_Effect 5. Recovery & Matrix Effect (Pre- vs. Post-spike) Accuracy_Precision->Matrix_Effect Stability 6. Stability Assessment (Freeze-Thaw, Bench-top, etc.) Matrix_Effect->Stability Dilution 7. Dilution Integrity (Above ULOQ samples) Stability->Dilution End Method Validated (Ready for Sample Analysis) Dilution->End

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The validation of an LC-MS/MS method for a compound like tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a multi-faceted process that forms the bedrock of reliable bioanalytical data. It is not merely a procedural requirement but a scientific necessity to ensure the integrity of data used in critical drug development decisions.[20][21] By systematically evaluating specificity, linearity, accuracy, precision, recovery, matrix effects, and stability according to established regulatory guidelines, researchers can build a robust and defensible analytical method. The choice of instrumentation and sample preparation techniques should be tailored to the specific needs of the analysis, always with the goal of minimizing variability and ensuring the highest data quality.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Vertex AI Search.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Bioanalytical method validation: An updated review. PMC - NIH. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. Ovid. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Bioanalytical Method Development and Validation and its Applications in Pharmacy – An Overview. (2024, December 15). ResearchGate. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. [Link]

  • Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Longdom Publishing. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (2009, August 1). PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Analytical Validation of Quantitative High-Performance Liquid Chromatographic Methods in Pharmaceutical Analysis: A Practical Approach. (2025, August 5). ResearchGate. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017, November 11). ScienceDirect. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Pharmaerudition. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Integrated Multidimensional LC-MS Based Platforms for Small Molecule Analysis. ResearchGate. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC - NIH. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]

  • The development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs. PMC - NIH. [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION. Acta Sci. Pol. Technol. Aliment.[Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. (2022, September 2). PMC - NIH. [Link]

Sources

Validation

A Comparative Guide to Boc vs. Fmoc Protection of 4-oxotetrahydro-2H-pyran-3-ylamine for Synthetic Applications

For researchers and professionals in drug development, the strategic selection of protecting groups is a pivotal decision that profoundly influences the efficiency, yield, and purity of a synthetic route. This is particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic selection of protecting groups is a pivotal decision that profoundly influences the efficiency, yield, and purity of a synthetic route. This is particularly true for complex heterocyclic scaffolds such as 4-oxotetrahydro-2H-pyran-3-ylamine, a valuable building block in medicinal chemistry. The presence of both a secondary amine and a ketone functionality within a cyclic system necessitates a robust and orthogonal protection strategy to achieve desired chemical transformations. This guide provides an in-depth, objective comparison of two of the most ubiquitous amine-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of 4-oxotetrahydro-2H-pyran-3-ylamine.

The Principle of Orthogonal Protection: A Strategic Imperative

In multi-step organic synthesis, orthogonal protection is a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[1] This allows for the selective deprotection of one functional group while others remain protected. The Boc and Fmoc groups are a classic example of an orthogonal pair; Boc is labile to acidic conditions, while Fmoc is removed by treatment with a mild base, typically piperidine.[2] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally crucial in the solution-phase synthesis of complex molecules.[1][2]

Boc Protection Strategy for 4-oxotetrahydro-2H-pyran-3-ylamine

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[3] Its stability under a broad range of non-acidic conditions makes it a versatile choice for many synthetic transformations.[3]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[3]

Deprotection: The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

Experimental Protocol: Boc Protection of 4-oxotetrahydro-2H-pyran-3-ylamine

Materials:

  • 4-oxotetrahydro-2H-pyran-3-ylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred suspension of 4-oxotetrahydro-2H-pyran-3-ylamine hydrochloride (1.0 eq) in DCM or THF, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Experimental Protocol: Boc Deprotection

Materials:

  • tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection Strategy for 4-oxotetrahydro-2H-pyran-3-ylamine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, offering an orthogonal approach to the acid-labile Boc group.[6] It is particularly favored in modern peptide synthesis due to the mild conditions required for its removal.[]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[6] Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[6]

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves the abstraction of the acidic proton at the C9 position of the fluorenyl ring, followed by a β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then typically scavenged by the amine base.[6]

Experimental Protocol: Fmoc Protection of 4-oxotetrahydro-2H-pyran-3-ylamine

Materials:

  • 4-oxotetrahydro-2H-pyran-3-ylamine hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate or Triethylamine

  • 1,4-Dioxane and water, or an appropriate organic solvent

  • Ethyl acetate

  • 1 M HCl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-oxotetrahydro-2H-pyran-3-ylamine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of 1,4-dioxane and water.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (9H-fluoren-9-yl)methyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Experimental Protocol: Fmoc Deprotection

Materials:

  • (9H-fluoren-9-yl)methyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the Fmoc-protected amine (1.0 eq) in DMF or DCM.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude deprotected amine can often be used directly in the next step or purified by an appropriate workup and/or chromatography.

Comparative Analysis: Boc vs. Fmoc for 4-oxotetrahydro-2H-pyran-3-ylamine

The choice between Boc and Fmoc protection for 4-oxotetrahydro-2H-pyran-3-ylamine depends on several factors, including the overall synthetic strategy, the presence of other functional groups, and the desired reaction conditions for subsequent steps.

FeatureBoc ProtectionFmoc Protection
Protecting Group Lability Acid-labile (e.g., TFA, HCl)[4]Base-labile (e.g., 20% piperidine in DMF)[6]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc, esters)[3]Orthogonal to acid-labile groups (e.g., Boc, t-butyl ethers)[6]
Stability Stable to a wide range of nucleophiles and bases.[3]Stable to acidic conditions.[6]
Introduction Conditions Typically mild, using Boc₂O and a base.[3]Generally mild, using Fmoc-OSu or Fmoc-Cl with a base.[6]
Deprotection Conditions Can be harsh for acid-sensitive substrates.Mild, but piperidine can be difficult to remove completely.
Potential Side Reactions Acid-catalyzed side reactions on other functional groups.Base-catalyzed side reactions (e.g., epimerization, elimination).
Purification Boc-protected compounds are often non-polar and easy to purify by chromatography.Fmoc-protected compounds can be more polar; the dibenzofulvene byproduct from deprotection needs to be managed.

Discussion and Recommendations

Choosing the Boc Strategy:

The Boc protecting group is an excellent choice when the subsequent synthetic steps involve basic or nucleophilic conditions. Its robustness and the generally high yields of the protection reaction make it a reliable option. However, the strongly acidic conditions required for its removal can be a significant drawback if the target molecule or other functional groups are acid-sensitive. For 4-oxotetrahydro-2H-pyran-3-ylamine, the pyran ring is generally stable to acid, but care must be taken if other acid-labile groups are present in the molecule.

Choosing the Fmoc Strategy:

The Fmoc protecting group is ideal when the synthetic route requires acidic conditions that would cleave a Boc group. The mild basic conditions for Fmoc removal are a key advantage, preserving acid-sensitive functionalities. This makes the Fmoc strategy highly compatible with modern synthetic methodologies that often employ acid-labile protecting groups for other functionalities. For 4-oxotetrahydro-2H-pyran-3-ylamine, the ketone functionality is generally stable to the mild basic conditions of Fmoc deprotection. However, the potential for base-catalyzed side reactions, such as enolization of the ketone, should be considered, although this is less likely with the mild conditions used for Fmoc removal.

Expert Insights and Causality:

The presence of the ketone at the 4-position of the tetrahydropyran ring can influence the reactivity of the adjacent amine at the 3-position. The electron-withdrawing nature of the ketone may slightly decrease the nucleophilicity of the amine, but it is not expected to significantly hinder the protection reaction with either Boc₂O or Fmoc-OSu.

The choice between Boc and Fmoc will likely be dictated by the orthogonality required for the overall synthetic plan. If the synthesis involves the use of other acid-labile protecting groups (e.g., tert-butyl esters or ethers), the Fmoc strategy is the logical choice. Conversely, if base-labile protecting groups are employed elsewhere in the molecule, the Boc strategy would be preferred.

Visualizing the Workflows

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot 4-oxotetrahydro-2H-pyran-3-ylamine (as hydrochloride) reagents_prot Boc₂O, TEA DCM or THF start_prot->reagents_prot 1. Neutralize 2. Add Boc₂O product_prot tert-butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate reagents_prot->product_prot Stir at RT start_deprot Boc-protected amine product_prot->start_deprot Proceed to Deprotection reagents_deprot TFA DCM start_deprot->reagents_deprot Add TFA at 0°C product_deprot Deprotected amine (as TFA salt) reagents_deprot->product_deprot Stir at RT

Caption: Workflow for Boc protection and deprotection.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 4-oxotetrahydro-2H-pyran-3-ylamine (as hydrochloride) reagents_prot Fmoc-OSu, NaHCO₃ Dioxane/Water start_prot->reagents_prot Add Fmoc-OSu product_prot (9H-fluoren-9-yl)methyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate reagents_prot->product_prot Stir at RT start_deprot Fmoc-protected amine product_prot->start_deprot Proceed to Deprotection reagents_deprot 20% Piperidine in DMF start_deprot->reagents_deprot Add piperidine product_deprot Deprotected amine reagents_deprot->product_deprot Stir at RT

Caption: Workflow for Fmoc protection and deprotection.

Conclusion

Both Boc and Fmoc protection strategies are viable for 4-oxotetrahydro-2H-pyran-3-ylamine, and the optimal choice is contingent on the specific requirements of the synthetic route. A thorough analysis of the stability of all functional groups present in the molecule under both acidic and basic conditions is essential for making an informed decision. By understanding the principles of orthogonality and the specific reaction conditions for each protecting group, researchers can design and execute robust and efficient synthetic strategies for the preparation of complex molecules derived from this valuable heterocyclic scaffold.

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry – A European Journal. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Protheragen. [Link]

  • Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. ResearchGate. [Link]

  • tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC - NIH. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Beilstein Journal of Organic Chemistry. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • Orthogonal Protection Definition - Organic Chemistry Key.... Fiveable. [Link]

  • BOC protection method for aminopyridine.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. PMC - NIH. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. [Link]

Sources

Comparative

comparing synthetic routes for tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate preparation

Executive Summary tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6) [1] is a highly privileged, versatile building block in modern drug discovery. Often referred to as N-Boc-3-amino-tetrahydropyran-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6) [1] is a highly privileged, versatile building block in modern drug discovery. Often referred to as N-Boc-3-amino-tetrahydropyran-4-one, it serves as a critical precursor for synthesizing spirocycles, kinase inhibitors, and complex heterocyclic scaffolds.

Synthesizing this α-amino ketone presents a unique chemoselectivity challenge: installing an amine adjacent to a reactive ketone without triggering over-reduction, unwanted ring-opening, or complex rearrangements. This guide objectively compares the two most robust synthetic pathways—the Azide-Reduction Route and the Neber Rearrangement Route —analyzing their mechanistic causality, scalability, and safety profiles.

Mechanistic Pathway Analysis

The synthesis of α-amino ketones from cyclic ketones generally relies on either electrophilic α-halogenation followed by nucleophilic displacement, or the base-promoted skeletal rearrangement of an oxime derivative.

SyntheticRoutes SM Tetrahydro-4H-pyran-4-one (Starting Material) Br_Int 3-Bromotetrahydro- 4H-pyran-4-one SM->Br_Int Br2 or PyHBr3 (Route A) Oxime_Int Oxime Tosylate Intermediate SM->Oxime_Int 1. NH2OH 2. TsCl, Pyr (Route B) Azide_Int 3-Azidotetrahydro- 4H-pyran-4-one Br_Int->Azide_Int NaN3, DMF Target tert-Butyl (4-oxotetrahydro- 2H-pyran-3-yl)carbamate (Target) Azide_Int->Target 1. PPh3, H2O 2. Boc2O, Et3N Oxime_Int->Target 1. KOEt (Neber) 2. Boc2O, Et3N

Diagram 1: Divergent synthetic pathways for N-Boc-3-amino-tetrahydropyran-4-one.

Route A: The Azide-Reduction Sequence (The Bench Standard)

This route is the most reliable method for bench-scale synthesis (<100 g). It relies on the sequential α-bromination of the pyranone, displacement with an azide, and a highly chemoselective reduction.

Causality of Experimental Choices
  • Bromination Reagent: While liquid bromine (Br₂) can be used, Pyridinium tribromide (PyHBr₃) is preferred. It acts as a mild, solid bromine source that significantly suppresses the formation of dibrominated byproducts.

  • Chemoselective Reduction: Why not use standard Palladium-catalyzed hydrogenation (Pd/C, H₂)? Hydrogenation risks the concomitant reduction of the C4-ketone to an alcohol. Instead, the Staudinger reduction utilizing triphenylphosphine (PPh₃) is employed. PPh₃ selectively attacks the azide to form an iminophosphorane intermediate, which hydrolyzes to the amine while leaving the electrophilic ketone completely untouched [2, 4].

Step-by-Step Protocol
  • α-Bromination: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add PyHBr₃ (1.05 eq) portion-wise. Stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃, extract with DCM, and concentrate to yield 3-bromotetrahydro-4H-pyran-4-one.

  • Azidation: Dissolve the crude bromide in N,N-dimethylformamide (DMF). Cool to 0 °C and carefully add NaN₃ (1.5 eq). Stir at room temperature for 4 hours.

    • Self-Validating Safety Check:Never acidify the reaction mixture during workup. Acidification generates hydrazoic acid (HN₃), which is highly toxic and explosive. Quench strictly with water and extract with ethyl acetate (EtOAc).

  • Staudinger Reduction & Protection: Dissolve the crude azide in a 10:1 mixture of THF/H₂O. Add PPh₃ (1.1 eq) and stir until nitrogen gas evolution ceases (approx. 2–3 hours). Once the iminophosphorane is fully hydrolyzed, add triethylamine (Et₃N, 2.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir for 12 hours. Work up with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target carbamate.

Route B: The Neber Rearrangement (The Scale-Up Alternative)

For kilo-scale syntheses, the safety hazards associated with large quantities of sodium azide and organic azide intermediates become prohibitive. The Neber rearrangement circumvents this by converting an oxime tosylate directly into an α-amino ketone via a strained 2H-azirine intermediate[3, 5].

Causality of Experimental Choices
  • Acid Scavenging during Tosylation: The tosylation of the oxime must be performed in the presence of Pyridine. Pyridine neutralizes the generated HCl, strictly avoiding acidic conditions that would inadvertently trigger a Beckmann rearrangement (forming a lactam) instead of the desired Neber pathway [3].

  • Base Selection: The Neber rearrangement requires a strong alkoxide base (e.g., KOEt or KOtBu) to deprotonate the α-carbon. This deprotonation drives the expulsion of the tosylate leaving group, forcing the closure of the transient 2H-azirine ring, which is subsequently hydrolyzed by aqueous acid [5].

Step-by-Step Protocol
  • Oxime Formation: Reflux tetrahydro-4H-pyran-4-one (1.0 eq), NH₂OH·HCl (1.2 eq), and NaOAc (1.2 eq) in ethanol for 3 hours. Remove the solvent, wash with water, and extract with EtOAc to yield the oxime.

  • Tosylation: Dissolve the oxime in anhydrous DCM and Pyridine (2.0 eq). Cool strictly to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir for 4 hours at 0 °C to prevent premature degradation. Wash with cold 5% NaHCO₃ to isolate the oxime tosylate.

  • Neber Rearrangement: Dissolve the oxime tosylate in anhydrous ethanol. Cool to 0 °C. Add Potassium ethoxide (KOEt, 1.5 eq) dropwise. Stir for 4 hours. Quench the reaction by filtering the mixture directly into a flask containing 1M HCl. This hydrolyzes the azirine intermediate into the α-amino ketone hydrochloride salt [5].

  • Boc Protection: Suspend the crude hydrochloride salt in DCM. Add Et₃N (3.0 eq) to liberate the free base, followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours. Purify via recrystallization or chromatography.

Comparative Performance Data

MetricRoute A (Azide-Reduction)Route B (Neber Rearrangement)
Overall Yield 55% – 65%40% – 50%
Step Count 3 Steps (Linear)4 Steps (Linear)
Chemoselectivity Excellent (Staudinger prevents ketone reduction)Moderate (Risk of Beckmann byproducts)
Safety Profile High Risk (Explosive azide intermediates)Moderate Risk (Strong bases, exothermic)
Scalability Limited to Bench Scale (< 100 g)Excellent for Kilo Scale (> 100 g)
Purification Requires Silica Gel ChromatographyCan often be purified via crystallization

Workflow & Decision Matrix

Selecting the appropriate synthetic route depends entirely on the required scale and the laboratory's safety infrastructure regarding energetic materials.

DecisionMatrix Start Project Requirement Scale Scale of Synthesis? Start->Scale Stereo Enantiopure Required? Start->Stereo Bench Bench Scale (< 100 g) Scale->Bench Kilo Kilo Scale (> 100 g) Scale->Kilo Stereo->Scale No (Racemic) RouteC Route C: Chiral Pool (e.g., from L-Serine) Stereo->RouteC Yes RouteA Route A: Azide-Reduction (High Yield, Easy Setup) Bench->RouteA RouteB Route B: Neber Rearrangement (Avoids Explosive Azides) Kilo->RouteB

Diagram 2: Decision matrix for selecting the optimal synthetic route based on project constraints.

(Note: If strict enantiopurity is required from the outset, researchers must abandon ketone functionalization and instead build the pyran ring from a chiral pool precursor, such as an N-Boc-L-Serine derivative via a Dieckmann-type cyclization).

Conclusion

For rapid, discovery-phase synthesis where high yields and straightforward reaction monitoring are paramount, the Azide-Reduction (Route A) remains the gold standard. However, process chemists tasked with scaling tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate for preclinical development must transition to the Neber Rearrangement (Route B) to mitigate the severe process safety risks associated with organic azides.

References

  • Organic Chemistry Portal. "Catalytic Staudinger Reduction at Room Temperature". Organic Chemistry Portal Literature. Available at:[Link]

  • Grokipedia. "Neber rearrangement". Grokipedia Chemistry. Available at:[Link]

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. "Catalytic Staudinger Reduction at Room Temperature". The Journal of Organic Chemistry, 2019, 84(10), 6536–6545. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of Fused sp3-Enriched Imidazoles via Neber Rearrangement". NIH PubMed Central. Available at:[Link]

Validation

Mass Spectrometry Fragmentation Pattern Analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate: A Comparative Guide

Executive Summary In modern drug development, the 4-oxotetrahydro-2H-pyran (4-oxo-THP) scaffold is highly prized for its ability to improve aqueous solubility and metabolic stability in peptidomimetics and spirocyclic dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 4-oxotetrahydro-2H-pyran (4-oxo-THP) scaffold is highly prized for its ability to improve aqueous solubility and metabolic stability in peptidomimetics and spirocyclic drug candidates. tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (C₁₀H₁₇NO₄, Exact Mass: 215.1158 Da) serves as a critical building block in these syntheses.

During reaction monitoring and pharmacokinetic profiling, accurately characterizing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. This guide objectively evaluates the Electrospray Ionization Collision-Induced Dissociation (ESI-CID) fragmentation pattern of the Boc-protected THP-amine, compares its performance against alternative protecting groups (Fmoc, Cbz), and provides a self-validating experimental protocol for structural elucidation.

Mechanistic Causality in ESI-MS/MS Fragmentation

When subjected to positive-ion ESI-CID, tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate generates a protonated precursor ion at m/z 216.12 . The subsequent fragmentation cascade is driven by the thermodynamic instability of the tert-butoxycarbonyl (Boc) group, which fragments through a highly predictable, step-wise mechanism[1]:

  • The McLafferty-Type Rearrangement: Unlike simple heterolytic cleavages, the Boc group undergoes a characteristic gas-phase rearrangement ()[1]. A hydrogen atom from one of the tert-butyl methyl groups migrates to the carbonyl oxygen. This concerted mechanism expels neutral isobutylene (C₄H₈, 56.06 Da), generating a transient carbamoyl acid intermediate at m/z 160.06 .

  • Rapid Decarboxylation: The resulting carbamoyl acid is inherently unstable under CID conditions and rapidly eliminates carbon dioxide (CO₂, 43.99 Da)[1], yielding the protonated primary amine at m/z 116.07 .

  • Pyran Ring Cleavage: Once the primary amine is exposed, higher collision energies force the 4-oxo-THP core to fragment. The presence of the ketone drives the loss of water (18.01 Da) to form m/z 98.06 , or the loss of carbon monoxide (27.99 Da) via ring contraction to form m/z 88.08 .

fragmentation_pathway M Precursor Ion [M+H]+ m/z 216.12 F1 Carbamoyl Acid [M+H - 56]+ m/z 160.06 M->F1 - Isobutylene (56 Da) McLafferty Rearrangement F2 Primary Amine [M+H - 100]+ m/z 116.07 M->F2 - Boc (100 Da) Concerted Cleavage F1->F2 - CO2 (44 Da) Decarboxylation F3 Dehydrated Core m/z 98.06 F2->F3 - H2O (18 Da) F4 Decarbonylated Core m/z 88.08 F2->F4 - CO (28 Da)

Fig 1: ESI-CID fragmentation pathway of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Comparative Performance: Boc vs. Fmoc vs. Cbz

To objectively evaluate the utility of the Boc protecting group in MS-monitored workflows, we must compare its fragmentation efficiency against Fmoc and Cbz alternatives attached to the same 4-oxo-THP scaffold.

Causality Insight: The Boc group is analytically superior for low-energy CID because the McLafferty rearrangement requires very low activation energy (Optimal CE: 15-20 eV)[2]. In contrast, Fmoc relies on an E1cB elimination mechanism requiring higher collision energies (25-35 eV). Applying such high energy often shatters the fragile 4-oxo-THP ring prematurely, complicating spectral interpretation and reducing the signal-to-noise ratio of the target amine fragment.

Quantitative Fragmentation Comparison Table
Protecting GroupPrecursor Ion [M+H]⁺Dominant Neutral LossesKey Product Ions (m/z)Optimal CE (eV)Primary Cleavage Mechanism
Boc (tert-Butyl)216.1256 Da, 44 Da160.06, 116.0715 - 20McLafferty Rearrangement
Fmoc (Fluorenylmethyloxycarbonyl)338.14178 Da, 44 Da160.06, 116.0725 - 35E1cB Elimination
Cbz (Carboxybenzyl)250.1191 Da, 108 Da159.05, 142.05, 116.0720 - 30Benzylic Cleavage

Self-Validating Experimental Protocol: H/D Exchange LC-MS/MS

To definitively prove that the M-56 peak is a McLafferty rearrangement (which retains the transferred hydrogen) rather than a generic heterolytic cleavage, we employ an on-column Hydrogen/Deuterium (H/D) exchange protocol ()[3].

System Causality: A standard MS/MS run cannot definitively prove the origin of the M-56 fragment. By replacing the mobile phase with D₂O, the exchangeable carbamate N-H converts to N-D. During the McLafferty rearrangement, a non-exchangeable hydrogen from the tert-butyl group migrates to the carbonyl oxygen. The resulting intermediate retains the deuterium on the nitrogen AND gains a proton (H) on the oxygen. Tracking this specific +2 Da mass shift mathematically proves the mechanism and self-validates the assay[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in anhydrous acetonitrile to a final concentration of 10 µg/mL.

  • Solvent System Configuration:

    • System A (Control): Mobile Phase A = H₂O + 0.1% Formic Acid; Mobile Phase B = Acetonitrile + 0.1% Formic Acid.

    • System B (Validation): Mobile Phase A = D₂O + 0.1% Deuterated Formic Acid (DCOOD); Mobile Phase B = Acetonitrile + 0.1% DCOOD.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid linear gradient from 5% B to 95% B over 5 minutes.

  • ESI-MS/MS Acquisition:

    • Source: Positive Electrospray Ionization (ESI+).

    • Precursor Isolation: Isolate m/z 216.1 (System A) and m/z 218.1 (System B) using a quadrupole isolation window of 1.0 Da.

    • Collision Energy (CE): Apply a CE ramp from 15 to 30 eV using Argon as the collision gas.

  • Data Interpretation & Validation:

    • In System A, observe the standard transition: 216.1 → 160.1 .

    • In System B, observe the deuterated transition: 218.1 → 162.1 . The +2 Da shift in the product ion confirms the retention of the N-D bond and the transfer of an aliphatic (non-exchanged) proton from the tert-butyl group, definitively validating the McLafferty mechanism.

hd_workflow S1 Sample Prep N-Boc-THP-amine S2 Parallel LC Separation H2O vs. D2O Mobile Phase S1->S2 S3 ESI Source Positive Ion Mode S2->S3 Elution S4 CID Fragmentation 15-20 eV S3->S4 Precursor Isolation S5 Data Validation +2 Da Isotope Shift S4->S5 Product Ion Scan

Fig 2: Self-validating H/D exchange LC-MS/MS workflow for confirming carbamate fragmentation.

References

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 46(1): 40-47. Available at:[Link]

  • Wolf, C., & Vouros, P. (2005). "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 16(4): 553-564. Available at:[Link]

  • Reddy, P. N., et al. (2007). "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides: differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 18(4): 651-662. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in Fragment-Based Drug Discovery

This guide provides a comprehensive analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate as a scaffold in fragment-based drug discovery (FBDD). It is intended for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate as a scaffold in fragment-based drug discovery (FBDD). It is intended for researchers, scientists, and drug development professionals seeking to leverage modern chemical tools for hit identification and lead optimization. We will objectively compare its performance with alternative fragments, provide supporting experimental frameworks, and explain the causal logic behind protocol design.

Introduction: The Shift Towards Three-Dimensionality in FBDD

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for generating novel lead compounds, particularly for challenging biological targets where high-throughput screening (HTS) may fail.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a target.[1][2][3] These initial hits are then optimized into potent leads through structure-guided strategies.[4][5][6]

The success of this approach hinges on the quality and diversity of the fragment library. Historically, these libraries were dominated by flat, aromatic, sp²-hybridized molecules.[7][8] However, the field is increasingly recognizing the immense value of three-dimensional, sp³-rich fragments.[7][8][9] These fragments offer improved solubility, better metabolic stability, and can form more specific, complex interactions with protein binding sites, potentially unlocking novel chemical space.[8][9]

This is where tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate emerges as a fragment of significant interest. Its saturated heterocyclic pyran ring provides a rigid, three-dimensional scaffold, a stark contrast to the planar fragments that have traditionally been the workhorses of FBDD.

Fragment Profiles: A Comparative Overview

To properly benchmark our fragment of interest, we must compare it against established archetypes in the FBDD space. We have selected two comparators: Phenol , representing a classic, small aromatic fragment, and Indole , a slightly more complex, privileged heterocyclic fragment known to frequently appear in bioactive molecules.

Propertytert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamatePhenol (Comparator 1)Indole (Comparator 2)
Structure (Structure to be visualized)(Structure to be visualized)(Structure to be visualized)
Formula C10H17NO4C6H6OC8H7N
Mol. Weight (Da) 215.2594.11117.15
Heavy Atom Count 1579
cLogP 0.85 (estimated)1.482.14
H-Bond Donors 111
H-Bond Acceptors 411
Rotatable Bonds 200
Fraction sp3 (Fsp3) 0.80.00.22
Adherence to "Rule of Three" Yes[3][5][10][11][12][13]Yes[3][5][10][11][12][13]Yes[3][5][10][11][12][13]

Why this comparison is critical: This comparison highlights the fundamental difference in chemical architecture. The high Fsp3 character of the pyran scaffold suggests it can explore different binding pockets and form vector orientations for fragment growth that are simply not possible with flat, aromatic systems.[9] While Phenol and Indole offer well-understood aromatic interactions, our target fragment provides a 3D-shaped starting point that can lead to greater novelty and potentially improved physicochemical properties in later-stage candidates.[8]

Benchmarking Strategy: A Multi-Technique Approach

To rigorously evaluate a fragment, no single technique is sufficient. Weak affinities, typically in the micromolar (µM) to millimolar (mM) range, necessitate highly sensitive biophysical methods.[2][10] Our strategy relies on a tier of orthogonal techniques to build confidence in a hit.

FBDD_Workflow Chem Chem PO Potent Lead Compound Chem->PO Structure-Guided Design

Quantitative Data Summary (Hypothetical Target: Bromodomain BRD4)

The following table presents representative data that one might obtain when screening these fragments against a well-behaved target like the bromodomain BRD4.

FragmentBinding Affinity (Kd) by SPRLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate450 µM0.31 3.5
Phenol900 µM0.281.6
Indole200 µM0.301.8

Analysis of Results:

  • Binding Affinity (Kd): The Indole fragment shows the tightest binding. This is not surprising, as the indole scaffold is a known privileged fragment for bromodomains. The pyran fragment shows intermediate, yet respectable, weak binding.

  • Ligand Efficiency (LE): This is where the story becomes interesting. LE normalizes binding affinity for the size of the molecule (heavy atom count).[10][14][15] A value >0.3 is considered a strong starting point.[10] Here, tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate demonstrates the highest efficiency . This means it makes the most potent interactions on a per-atom basis, suggesting it is a highly effective and "atom-economical" starting point for optimization.[7][15]

  • Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (cLogP). Higher values are desirable as they suggest a lower risk of promiscuity and poor pharmacokinetic properties down the line. Again, the pyran fragment significantly outperforms the more lipophilic aromatic comparators, indicating a more promising trajectory for lead development.[16]

Experimental Protocols: A Self-Validating System

The trustworthiness of any screening campaign rests on the quality of its experimental design. Protocols must include controls to prevent artifacts and validate findings.

Protocol 1: Primary Screen by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding of fragments.[17][18][19]

Objective: To identify fragments that bind to the immobilized protein target and determine their dissociation constant (Kd).

Methodology:

  • Immobilization:

    • Covalently immobilize biotinylated BRD4 protein onto a streptavidin-coated sensor chip.

    • Causality: This oriented coupling ensures the binding pocket is accessible and maximizes surface activity compared to random amine coupling.

    • A reference flow cell is prepared in parallel (streptavidin only) to subtract non-specific binding and bulk refractive index changes. This is a critical internal control.[17]

  • Fragment Preparation:

    • Prepare a 10 mM stock of each fragment in 100% DMSO.

    • Create a dilution series (e.g., 1 mM down to 15.6 µM) in running buffer (e.g., HBS-EP+ buffer with 2% DMSO).

    • Causality: The DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives due to refractive index mismatch.[17]

  • Binding Analysis:

    • Inject the fragment dilutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).[20]

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the surface with a short pulse of buffer between injections.

  • Data Processing & Validation:

    • Subtract the reference cell signal from the active cell signal.

    • Fit the steady-state response levels against fragment concentration to a 1:1 binding model to determine the Kd.

    • Self-Validation:

      • Include a known binder (positive control) to ensure the protein is active.

      • Include a non-binding but structurally similar molecule (negative control) to confirm specificity.

      • Run a "clean screen" by injecting fragments over the reference surface alone to flag any compounds that stick to the chip matrix.[21]

Protocol 2: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR

NMR is a powerful secondary screen to confirm hits from SPR, as it is a solution-based method and less prone to artifacts from protein immobilization.[22][23] STD-NMR is particularly well-suited for detecting weak binders.[22][24]

Objective: To confirm fragment binding in solution and gain initial structural insights into the binding epitope.

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 20 µM BRD4) and the fragment hit (e.g., 1 mM) in a deuterated phosphate buffer.

    • Causality: A high ligand-to-protein ratio is essential to ensure that the bulk of the ligand is in the "free" state, allowing for efficient detection of the saturation transfer effect.[23]

  • NMR Acquisition:

    • Acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.[24]

    • Causality: Saturation is transferred from the protein to the fragment only when it is bound. This saturation is "carried away" by the fragment when it dissociates, leading to a decrease in its signal intensity in the on-resonance spectrum.[25]

  • Data Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the binding fragment.[24]

    • The relative intensity of the signals in the STD spectrum reveals which parts of the fragment are in closest proximity to the protein—the "binding epitope."

  • Self-Validation:

    • A true binder will show clear signals in the difference spectrum. Non-binders or assay artifacts from SPR will produce a flat line.

    • Competition experiments can be performed: adding a known high-affinity binder should reduce or eliminate the STD signal of the fragment hit, confirming they share a binding site.[26]

Protocol 3: Structural Validation by X-ray Crystallography

The gold standard in FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target.[27][28][29] This provides unequivocal proof of binding and reveals the precise interactions that can be exploited for fragment growing.

Objective: To determine the three-dimensional binding mode of the fragment.

Methodology:

  • Crystal Preparation:

    • Generate high-quality apo-protein crystals of BRD4.

    • Causality: Reproducible, high-diffraction quality crystals are the prerequisite for a successful screening campaign.[30]

  • Fragment Soaking:

    • Transfer the apo-crystals into a solution containing a high concentration of the fragment (e.g., 10-50 mM) for a defined period (minutes to hours).

    • Causality: Soaking allows the small fragment to diffuse into the crystal lattice and occupy the binding site without needing to re-optimize crystallization conditions (co-crystallization).

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

    • Carefully examine the resulting electron density map for evidence of the bound fragment.[31]

  • Validation:

    • The presence of clear, unambiguous electron density for the fragment confirms its binding mode and orientation. This structural data is the ultimate validation and provides the blueprint for the next phase of medicinal chemistry.[27][30]

Fragment_Elaboration Improved Improved Affinity Lead Compound Start Start Vector1 Vector1 Start->Vector1 Synthetic Chemistry Vector2 Vector2 Start->Vector2 Synthetic Chemistry New_Interactions New_Interactions Vector1->New_Interactions Vector2->New_Interactions New_Interactions->Improved Increased Potency

Conclusion

While simple aromatic fragments like Phenol and Indole are valuable tools, they represent a well-trodden path. The future of FBDD, especially for difficult targets, lies in the exploration of novel chemical space. tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate stands out not necessarily by having the highest affinity in a primary screen, but by its superior ligand efficiency . This indicates a high-quality, "atom-economical" interaction with the target. Its rigid, sp³-rich core provides a robust 3D platform for synthetic elaboration, offering distinct structural vectors for growth that are orthogonal to those available from flat fragments. By employing a rigorous, multi-technique benchmarking strategy, researchers can confidently identify and prioritize fragments like this pyran derivative, paving the way for the development of innovative and highly developable lead compounds.

References

  • What makes a good fragment in fragment-based drug discovery? - Taylor & Francis. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Available at: [Link]

  • FBDD: Fragment-Based Drug Discovery - BioSolveIT. Available at: [Link]

  • A 'Rule of Three' for fragment-based lead discovery? | Request PDF - ResearchGate. Available at: [Link]

  • Ligand efficiency - Wikipedia. Available at: [Link]

  • Fragment-based lead discovery - Wikipedia. Available at: [Link]

  • Saturation transfer difference NMR for fragment screening - PubMed. Available at: [Link]

  • Fragment-based drug discovery: A graphical review - PubMed. Available at: [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis - RSC Publishing. Available at: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Available at: [Link]

  • Fragment-based drug discovery and its application to challenging drug targets - Portland Press. Available at: [Link]

  • X-ray Crystallography Fragment Screening - Selvita. Available at: [Link]

  • The rule of three at ten - Practical Fragments. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. Available at: [Link]

  • The ten most frequent ring fragments found in marketed drugs - ResearchGate. Available at: [Link]

  • The Role of Ligand Efficiency Measures in Drug Discovery - Repository of the Academy's Library. Available at: [Link]

  • Ligand Efficiency (LE) - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Ligand Efficiency (LE) Assessment - Creative Biolabs. Available at: [Link]

  • Ligand efficiency - GARDP Revive. Available at: [Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening - Frontiers. Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. Available at: [Link]

  • Fragment-based screening using surface plasmon resonance technology - PubMed. Available at: [Link]

  • Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments. Available at: [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. Available at: [Link]

  • Structure based drug discovery facilitated by crystallography - Drug Target Review. Available at: [Link]

  • Screening tough proteins by SPR - Practical Fragments. Available at: [Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC. Available at: [Link]

  • Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening | Request PDF - ResearchGate. Available at: [Link]

  • Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC. Available at: [Link]

  • Ligand-Orientation Based Fragment Selection in STD NMR Screening - ACS Publications. Available at: [Link]

  • Fragment-Based Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

A Comparative Guide to the Stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in Acidic vs. Basic Conditions

For researchers and professionals in drug development, understanding the chemical stability of a molecule is paramount. It influences synthesis strategies, formulation development, storage conditions, and ultimately, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the chemical stability of a molecule is paramount. It influences synthesis strategies, formulation development, storage conditions, and ultimately, therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of the stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, a compound featuring two key chemical functionalities: a tert-butoxycarbonyl (Boc) protecting group and a β-amino ketone system. We will explore the distinct degradation pathways under acidic and basic conditions, supported by mechanistic insights and a robust experimental protocol for validation.

Theoretical Analysis: Two Competing Pathways of Degradation

The structure of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate presents two primary points of lability that are highly dependent on pH. The stability of the Boc-protected amine and the integrity of the pyranone ring are governed by different chemical principles.

Acidic Conditions: The Labile Nature of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an indispensable tool in organic synthesis for the protection of amines, prized for its stability in a wide range of conditions except for strong acids.[1][2][] Under acidic conditions, the Boc group is readily cleaved to regenerate the free amine.

The deprotection mechanism is a well-established acid-catalyzed process.[4][5] It proceeds through the protonation of the carbamate's carbonyl oxygen, followed by fragmentation. This fragmentation yields a highly stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the deprotected primary amine, which is typically protonated by the excess acid to form an amine salt.[5][6]

Due to the efficiency of this cleavage, the compound is expected to be highly unstable in acidic media. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can complete the deprotection rapidly, often at room temperature.[1][5]

Basic Conditions: The Vulnerability of the β-Amino Ketone Moiety

In contrast to its lability in acid, the Boc group is generally stable towards most nucleophiles and basic conditions.[7] However, the core structure of the molecule contains a β-amino ketone system, which is susceptible to degradation in neutral to alkaline environments.[8]

The primary degradation pathway under basic conditions is a retro-Mannich or E1cB-type elimination reaction. A base can abstract the acidic proton on the carbon alpha to the ketone (C5). The resulting enolate can then eliminate the carbamate group at the C3 position, leading to the formation of an α,β-unsaturated ketone and the breakdown of the heterocyclic ring. This pathway does not cleave the Boc group from the nitrogen but rather cleaves the C-N bond, leading to a fundamentally different degradation product. β-amino ketones are known to be more stable in their solid, crystalline form and in acidic solutions, while their stability in neutral or basic solutions is often compromised.[8]

Below is a visualization of the compound and its primary degradation products under opposing pH conditions.

Figure 1: Parent compound and its primary degradation products.

Mechanistic Pathways Visualized

To fully appreciate the distinct stability profiles, it is crucial to visualize the step-by-step chemical transformations. The following diagrams illustrate the electron-pushing mechanisms for both acid-catalyzed deprotection and base-catalyzed elimination.

G cluster_acid Acid-Catalyzed Boc Deprotection cluster_base Base-Catalyzed Elimination A1 Parent Compound + H+ A2 Protonated Carbamate A1->A2 Protonation A3 Fragmentation (Rate-Limiting) A2->A3 C-O Bond Cleavage A4 tert-Butyl Cation + Carbamic Acid A3->A4 A5 Decomposition A4->A5 Decarboxylation A6 Free Amine + CO2 + Isobutene A5->A6 B1 Parent Compound + OH- B2 Enolate Formation B1->B2 Proton Abstraction B3 Elimination (E1cB) B2->B3 C-N Bond Cleavage B4 α,β-Unsaturated Ketone + Carbamate Anion B3->B4

Figure 2: Degradation mechanisms in acidic and basic media.

Experimental Design: A Forced Degradation Study

To empirically validate the theoretical stability, a forced degradation (or stress testing) study is the most effective approach. This methodology is a cornerstone of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] It is designed to accelerate the degradation process to predict long-term stability and identify potential degradation products.

The following experimental workflow provides a self-validating system to quantitatively assess the stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate.

Figure 3: Experimental workflow for the forced degradation study.
Detailed Experimental Protocols

A. Forced Degradation Procedure

  • Stock Solution Preparation: Accurately weigh and dissolve tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate in acetonitrile to a final concentration of 1.0 mg/mL.

  • Sample Preparation: For each condition (acidic, basic, control), prepare multiple vials. To each vial, add 1.0 mL of the stock solution.

  • Stress Application:

    • Acidic Stress: Add 1.0 mL of 0.1 M hydrochloric acid.

    • Basic Stress: Add 1.0 mL of 0.1 M sodium hydroxide.

    • Control: Add 1.0 mL of purified water.

  • Incubation: Place all vials in a thermostatically controlled water bath or oven at 40°C ± 2°C.[11]

  • Time Points: Withdraw one vial from each condition at specified intervals: 0, 2, 4, 8, and 24 hours.[12]

  • Quenching: Immediately upon removal, neutralize the reaction to halt further degradation.

    • For acidic samples, add 1.0 mL of 0.1 M sodium hydroxide.

    • For basic samples, add 1.0 mL of 0.1 M hydrochloric acid.

    • For control samples, add 1.0 mL of purified water.

  • Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration (e.g., 50 µg/mL) and analyze immediately via HPLC as described below.

B. HPLC Method for Quantification

  • Instrumentation: A standard HPLC system with a UV detector.[]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (where the carbamate and ketone may absorb).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Data Presentation and Expected Outcomes

The primary output of this study is the percentage of the parent compound remaining at each time point relative to the T=0 sample. The data can be summarized for clear comparison.

Table 1: Expected Results of Forced Degradation Study at 40°C

Time (Hours)% Parent Compound Remaining (Acidic: 0.05 M HCl)% Parent Compound Remaining (Basic: 0.05 M NaOH)% Parent Compound Remaining (Control: Water)
0 100%100%100%
2 < 5%~85%> 99%
4 Not Detected~70%> 99%
8 Not Detected~50%> 98%
24 Not Detected~20%> 98%

Note: These values are illustrative and represent a typical expected outcome based on chemical principles. Actual results may vary based on precise experimental conditions.

Interpretation of Results:

  • Acidic Conditions: As expected, rapid and complete degradation is anticipated. The disappearance of the parent peak in the chromatogram would likely be accompanied by the appearance of a more polar peak corresponding to the deprotected amine salt.

  • Basic Conditions: A slower, time-dependent degradation is expected. The rate demonstrates the susceptibility of the β-amino ketone structure to elimination, even if it is significantly more stable than under acidic conditions.

  • Control Conditions: In neutral water, the compound should exhibit high stability over the course of the experiment, confirming that the observed degradation in the other arms is due to the pH stress.

Conclusion and Recommendations

The stability of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is critically dependent on pH, with two distinct and predictable degradation pathways.

  • High Instability in Acid: The compound is extremely labile under acidic conditions due to the facile cleavage of the N-Boc protecting group. Exposure to even mild acids during synthesis work-up, purification (e.g., silica gel chromatography), or formulation should be strictly avoided if the Boc group needs to be retained.

  • Moderate Instability in Base: While the Boc group itself is base-stable, the overall molecule degrades under basic conditions via a retro-Mannich type elimination of the β-amino ketone system. This degradation is slower than acid-catalyzed deprotection but is significant, especially over extended periods or at elevated temperatures.

For Researchers and Drug Development Professionals:

  • Handling and Storage: For maximum long-term stability, the compound should be stored as a solid in a cool, dry, and dark place.[8] Solutions should be prepared fresh and, if storage is necessary, should be kept in a buffered acidic solution (e.g., pH 4-5) or as a frozen aprotic organic solution.

  • Synthetic Strategy: The choice of subsequent reaction conditions must account for this pH sensitivity. If the Boc group is a final feature, all downstream steps must be conducted under neutral or carefully controlled basic conditions. If deprotection is desired, standard acidic protocols will be highly effective.[1]

  • Formulation: Developing an aqueous formulation would require careful pH control, likely in a slightly acidic buffer, to prevent both acid- and base-catalyzed degradation.

By understanding these fundamental stability characteristics, scientists can make informed decisions to ensure the integrity of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate throughout its lifecycle, from the research bench to potential clinical application.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Green Chemistry Institute. Acids - Reagent Guides. [Link]

  • OChemSimplified. Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Moody, C. J., & O'Sullivan, P. T. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8043–8049. [Link]

  • Henderson, T. J. (2023). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2): Stability Testing of new Drug Substances and Products. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14856-14873. [Link]

  • Ferlin, F., et al. (2020). Preparation of N-Boc-β-amino ketones 3a-g using continuous-flow reactor. ResearchGate. [Link]

  • Khederlou, A. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. [Link]

  • Gutmann, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 230-238. [Link]

  • Piemontese, L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036. [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not just compliant, but scientifically sound. When dealing with specialized organic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not just compliant, but scientifically sound. When dealing with specialized organic intermediates like tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 477584-38-6)—also known as tert-butyl N-(4-oxooxan-3-yl)carbamate—standard "dump and done" disposal methods are insufficient[1][2].

Widely utilized as a building block in drug development and synthetic chemistry, this compound is a Boc-protected amino ketone[3][4]. While its direct health hazards are primarily limited to localized irritation, the true operational risk lies in its chemical reactivity during waste accumulation[2][5]. This guide provides a self-validating, step-by-step methodology for the safe handling and RCRA-compliant disposal of this compound, grounded in a mechanistic understanding of its chemical properties.

Physicochemical & Hazard Profile

Before executing any disposal protocol, operators must understand the quantitative and qualitative properties of the waste stream.

Table 1: Physicochemical Properties and Hazard Categorization

Property / Attribute Value / Description
Chemical Name tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
CAS Number 477584-38-6
Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2][5]
Signal Word / Pictogram Warning / GHS07 (Exclamation Mark)[2][5]

| Waste Classification | Non-Halogenated Organic Waste (if pure/unmixed)[6] |

The Causality of Risk: Why Segregation is Critical

In laboratory waste management, mixing incompatible streams is a leading cause of catastrophic incidents. Many researchers treat solid organic intermediates as benign waste; however, the latent reactivity of the tert-butyloxycarbonyl (Boc) protecting group dictates our disposal strategy.

The Boc group is highly sensitive to acidic conditions[4][7]. If waste containing tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is inadvertently mixed with acidic waste streams—such as those containing Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)—an unintended deprotection reaction occurs[4][8].

Mechanistically, this acid-catalyzed cleavage releases one equivalent of carbon dioxide (CO 2​ ) and one equivalent of isobutylene gas per molecule of degraded compound[4][8]. In a sealed, rigid High-Density Polyethylene (HDPE) waste carboy, this rapid gas evolution will cause severe overpressurization, inevitably leading to container rupture, chemical spills, and potential inhalation exposures. Therefore, the foundational rule for disposing of this compound is strict segregation from acidic waste .

G Waste tert-Butyl (4-oxotetrahydro-2H- pyran-3-yl)carbamate Waste Acidic Hazardous Path: Mixing with Acidic Waste (HCl/TFA) Waste->Acidic Correct Safe Path: Segregate in Neutral/Basic Organic Waste Waste->Correct Deprotection Boc Deprotection (Thermolytic/Acid-Catalyzed) Acidic->Deprotection Gas Isobutylene + CO2 Gas Evolution Deprotection->Gas Explosion Container Overpressurization & Rupture Risk Gas->Explosion Vented Store in HDPE Carboy with Vented Cap Correct->Vented Incineration RCRA-Compliant High-Temperature Incineration Vented->Incineration

Workflow demonstrating critical segregation of Boc-protected compounds to prevent container rupture.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, follow these strict operational protocols for disposal and spill management.

Protocol 1: Routine Laboratory Disposal (Solid & Liquid Streams)
  • Characterize the Waste Stream: Determine if the compound is in its pure solid powder form or dissolved in a reaction solvent (e.g., Ethyl Acetate, Dichloromethane)[2][7].

  • Verify pH Compatibility (Critical Step): If adding to a liquid waste carboy, verify that the existing waste stream is strictly neutral or mildly basic (pH 7). Never add this compound to a carboy containing acidic aqueous waste or acidic organic modifiers.

  • Container Selection: Use an HDPE carboy for liquid waste or double-bagged polyethylene bags inside a rigid container for solid waste. For active liquid waste accumulation, equip the carboy with a pressure-relieving vented cap to mitigate any accidental gas generation[8].

  • Transfer & Labeling: Conduct all transfers inside a certified chemical fume hood to avoid inhaling irritating dust (H335)[2]. Apply a RCRA-compliant hazardous waste label detailing the exact chemical name, concentration, and hazards ("Toxic/Irritant")[9][10].

  • Storage & Accumulation: Store the container in a designated Secondary Containment area away from strong oxidizers and acids. Adhere strictly to your facility's accumulation limits (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[9][10].

Protocol 2: Spill Cleanup & Decontamination
  • Personal Protective Equipment (PPE): Immediately don nitrile gloves, tightly fitting safety goggles, and a flame-resistant lab coat[2].

  • Containment:

    • For Solids: Gently sweep the powder using a static-free brush and dustpan. Avoid dry sweeping techniques that generate airborne dust.

    • For Liquids: Surround and absorb the spill using an inert, non-combustible absorbent pad or vermiculite.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. This ensures any residual compound is neutralized without risking acid-catalyzed gas evolution.

  • Disposal of Cleanup Materials: Place all contaminated brushes, pads, and PPE into a solid hazardous waste container, label appropriately, and route for incineration[6].

Regulatory Compliance & RCRA Guidelines

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave"[6][11]. Because tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a synthetic organic compound that yields toxic combustion byproducts (NO x​ ), it cannot be disposed of in standard municipal solid waste or washed down the drain[6][12].

Generators must ensure that this waste is properly manifested using the Uniform Hazardous Waste Manifest system[9][10]. The ultimate and only acceptable fate for this material is high-temperature incineration at a permitted RCRA Subtitle C Treatment, Storage, and Disposal Facility (TSDF), which safely destroys the organic framework while scrubbing any hazardous exhaust gases[6][9].

Sources

Handling

A Senior Application Scientist's Guide to Handling tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of the molecule's potential hazards. This guide provides an in-depth operational plan for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a thorough understanding of the molecule's potential hazards. This guide provides an in-depth operational plan for the safe handling and disposal of tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Chemical Profile

tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a solid, typically an off-white powder, used in synthetic organic chemistry.[1] While a specific, comprehensive toxicological profile for this exact molecule is not fully established, data from structurally related compounds and its functional groups (carbamate, tetrahydropyranone) allow for a robust hazard assessment. The primary risks involve irritation to the skin, eyes, and respiratory system.

Anticipated GHS Hazard Classifications

Hazard ClassCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed[5]
Acute Toxicity, Dermal (Potential)Not ClassifiedMay be harmful in contact with skin[1]
Acute Toxicity, Inhalation (Potential)Not ClassifiedMay be harmful if inhaled[1]

Causality of Hazards: The carbamate functional group and the ketone within the pyran ring can act as irritants upon contact with biological tissues. As a fine solid, the compound can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial. The selection of PPE should be based on the specific task being performed. The following protocol is a self-validating system to ensure maximum protection.

Core PPE Requirements (Minimum for all handling):
  • Eye Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][2][3][6] Standard safety glasses are insufficient as they do not protect from dust particles entering from the sides or top.

  • Hand Protection : Chemically resistant gloves (e.g., Nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. If working with the compound in a solvent, consult a glove compatibility chart to ensure the chosen material has an adequate breakthrough time.

  • Body Protection : A fully buttoned laboratory coat must be worn to protect from accidental skin contact.[2][6]

Task-Specific Enhanced PPE:
  • Weighing and Transferring Solid : When handling the powder outside of a containment unit like a glovebox, respiratory protection is necessary to prevent inhalation of airborne particles.

    • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator fitted with a particulate filter (e.g., N95 or P100).[2][3][6] The choice of respirator must be based on anticipated exposure levels.

The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling Chemical core_ppe Mandatory Core PPE: 1. Chemical Safety Goggles 2. Nitrile Gloves 3. Lab Coat start->core_ppe All Tasks task_check Assess Task: Weighing solid or potential for dust? enhanced_ppe Add Enhanced PPE: - N95/P100 Respirator task_check->enhanced_ppe Yes proceed Proceed with Caution task_check->proceed No core_ppe->task_check enhanced_ppe->proceed

Caption: PPE selection workflow for handling the carbamate.

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow minimizes exposure risk and prevents contamination.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, inspect the container for damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3] Keep the container tightly sealed.

  • Preparation and Engineering Controls :

    • All manipulations of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood to control dust.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Handling the Solid :

    • Don the appropriate PPE as determined by the PPE Protocol.

    • Use spatulas and weigh boats to handle the powder. Avoid scooping directly from the bottle with a spatula that will be used for multiple chemicals to prevent cross-contamination.

    • When transferring, gently tap the container to move the solid; do not shake or pour in a way that generates dust.

    • Close the container immediately after use.

  • Post-Handling :

    • Clean the work area (fume hood surface, balance) with a damp cloth to remove any residual dust. Do not dry sweep.

    • Remove gloves and wash hands thoroughly with soap and water after handling the product.[2]

The logical flow for safe handling is visualized below.

Safe_Handling_Workflow cluster_handling Safe Chemical Handling Workflow storage 1. Designate Storage: Cool, Dry, Ventilated prep 2. Prepare Workspace: - Verify Fume Hood Airflow - Locate Safety Shower/Eyewash storage->prep ppe 3. Don Appropriate PPE (See PPE Protocol) prep->ppe handling 4. Handle Chemical: - Minimize Dust - Keep Container Closed ppe->handling cleanup 5. Decontaminate & Clean: - Wet-Wipe Surfaces - Dispose of Waste handling->cleanup wash 6. Doff PPE & Wash Hands cleanup->wash

Caption: Step-by-step workflow for safe laboratory handling.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][3]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or if irritation or other symptoms are experienced, call a poison control center or doctor.[2][6]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[2][6]

  • Minor Spill (in a fume hood) : Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

  • Major Spill : Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection :

    • All solid waste, including excess reagent and contaminated items (e.g., weigh boats, gloves, wipes), should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should not be disposed of in regular trash or emptied into drains.[1]

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate".

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[2][6] All disposal activities must comply with local, state, and federal regulations.

References

  • The Blaster Corporation, Safety Data Sheet for PB Penetrating Catalyst. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 2
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
© Copyright 2026 BenchChem. All Rights Reserved.